3-Chloro-5-fluorobenzene-1,2-diamine
Description
Properties
IUPAC Name |
3-chloro-5-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJOWNQBIYEBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571789 | |
| Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-33-0 | |
| Record name | 3-Chloro-5-fluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-fluorobenzene-1,2-diamine
This technical guide provides a comprehensive overview of the physicochemical properties of 3-Chloro-5-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed protocols for further characterization.
Introduction and Chemical Identity
This compound, with the CAS Number 153505-33-0, is a substituted aromatic diamine.[1][2][3] Its structure, featuring a benzene ring with two adjacent amino groups, a chlorine atom, and a fluorine atom, makes it a versatile building block in organic synthesis. The electronic properties imparted by the halogen substituents significantly influence its reactivity and potential applications in the development of novel therapeutic agents and functional materials.
Key Structural Information:
-
Molecular Formula: C₆H₆ClFN₂[1]
-
Molecular Weight: 160.58 g/mol [1]
-
Synonyms: 3-Chloro-5-fluoro-1,2-benzenediamine[1]
Physicochemical Properties: A Summary
The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for precise applications.
| Property | Value | Source & Notes |
| CAS Number | 153505-33-0 | [1][2][3] |
| Molecular Formula | C₆H₆ClFN₂ | [1] |
| Molecular Weight | 160.58 g/mol | [1] |
| Boiling Point | 279.5 ± 35.0 °C | Predicted[4] |
| Density | 1.457 ± 0.06 g/cm³ | Predicted[4] |
| Storage Conditions | Store at 2–8 °C under an inert gas (Nitrogen or Argon) | [4] |
| Purity | ≥97% | Commercially available specification[1] |
Experimental Protocols for Key Physicochemical Parameters
To ensure the highest level of scientific integrity, experimental determination of key physicochemical properties is paramount. The following section provides detailed, self-validating protocols for characterizing this compound.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.[5] For a crystalline solid like this compound, a sharp melting range is expected for a pure sample, while impurities will lead to a broader melting range at a lower temperature.[5]
Experimental Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.[6]
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Initial Determination: Perform a rapid heating to determine an approximate melting range.
-
Precise Determination: With a fresh sample, heat at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Understanding the solubility of this compound in various solvents is critical for its application in synthesis, purification, and formulation.
Experimental Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) into a series of clean, dry vials.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: Visually inspect for complete dissolution. If the solid dissolves, the compound is soluble to at least 10 mg/mL.
-
Quantitative Analysis (if necessary): If the compound does not fully dissolve, the concentration of the saturated solution can be determined by techniques such as HPLC or UV-Vis spectroscopy after filtering the undissolved solid.
Caption: Workflow for Solubility Profiling.
pKa Determination
The pKa values of the amino groups in this compound are crucial for predicting its behavior in different pH environments, which is particularly important in drug development. Potentiometric titration is a reliable method for this determination.
Experimental Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture, often a co-solvent system like methanol-water to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to protonate the amino groups.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Spectroscopic Characterization
Spectroscopic data provides invaluable information about the molecular structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro, fluoro, and amino substituents. Aromatic protons typically appear in the 6.5-8.0 ppm range.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. Aromatic carbons typically resonate in the 120-150 ppm region. The carbon atoms directly bonded to the electronegative halogen and nitrogen atoms are expected to be shifted downfield.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary amines.
-
C-N stretching: Expected in the 1250-1350 cm⁻¹ range for aromatic amines.
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹.
-
C=C stretching (aromatic): In the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Typically in the 600-800 cm⁻¹ range.
-
C-F stretching: Expected in the 1000-1400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (160.58 g/mol ).
-
Isotopic Pattern: Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected, which is characteristic of a molecule containing one chlorine atom.
Safety and Handling
As with all aromatic amines, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep the container tightly closed.
Conclusion
This compound is a chemical intermediate with significant potential in various scientific fields. While some of its physicochemical properties are predicted, this guide provides a framework for its comprehensive experimental characterization. The detailed protocols outlined herein are designed to ensure the generation of reliable and reproducible data, which is essential for advancing research and development efforts that utilize this compound.
References
- Google Patents. US2323948A - Process for preparing phenylenediamine derivatives.
- ResearchGate. Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review.
- Google Patents. US6245943B1 - Method of preparing p-phenylenediamine.
- Clausius Scientific Press. Study on Preparation of P-Phenylenediamine from Wasted Polyester.
- Google Patents. US6051704A - Synthesis of macrocyclic tetraamido-N ligands.
- SSERC. Melting point determination.
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.
- Google Patents. US5162584A - Fluorobenzene derivatives.
- University of Toronto. DETERMINATION OF MELTING POINTS.
- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
- Google Patents. (12) United States Patent.
- Google Patents. US12391695B2 - PRMT5 inhibitors.
- Google Patents. Substituted aromatic compounds - US4560687A.
- Google Patents. US3056776A - Process for the production of a new.
Sources
Unveiling the Molecular Architecture: A Structural Analysis of 3-Chloro-5-fluorobenzene-1,2-diamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as pivotal building blocks. Their unique electronic properties and steric profiles offer a versatile scaffold for the design of novel therapeutic agents and functional materials. Among these, 3-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 153505-33-0) emerges as a compound of significant interest.[1] Its strategic placement of chloro, fluoro, and diamino functionalities on a benzene ring presents a unique chemical entity for creating complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive structural analysis of this molecule, offering a deep dive into its spectroscopic and crystallographic characteristics. As a self-validating system of inquiry, this document is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective utilization of this compound in their scientific endeavors.
Physicochemical Properties and Synthesis Context
Before delving into the intricacies of its structural analysis, a foundational understanding of the physicochemical properties and synthetic origins of this compound is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153505-33-0 | |
| Molecular Formula | C₆H₆ClFN₂ | |
| Molecular Weight | 160.58 g/mol | |
| Physical Form | Solid | |
| Predicted Boiling Point | 279.5±35.0 °C | |
| Predicted Density | 1.457±0.06 g/cm³ | |
| Storage Conditions | 2–8 °C, under inert gas (nitrogen or Argon) |
The synthesis of substituted phenylenediamines often involves the reduction of a corresponding nitroaniline precursor. A plausible synthetic route to this compound would involve the nitration of a suitable dichlorofluorobenzene derivative, followed by selective reduction of one nitro group and subsequent reduction of the second nitro group to the diamine. A general two-step process for preparing similar benzene-1,2-diamine building blocks involves nucleophilic aromatic substitution followed by catalytic hydrogenation.[3]
Spectroscopic Elucidation
The structural identity of an organic molecule is unequivocally established through a concert of spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation allows for a complete and unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the amine protons. The aromatic region will be particularly informative, with the substitution pattern dictating the chemical shifts and coupling constants.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-4 | ~6.5-6.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-6 | ~6.3-6.5 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |
| -NH₂ | ~3.5-5.0 | Broad singlet (br s) | - |
Causality Behind Predictions: The electron-donating amino groups will shield the aromatic protons, shifting them upfield compared to benzene (7.34 ppm). The fluorine atom will introduce significant H-F coupling, splitting the signals of the adjacent protons. The chlorine atom's influence on the proton chemical shifts is less pronounced than that of the amino and fluoro groups. The broadness of the amine proton signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 | ~135-140 | Doublet |
| C-2 | ~125-130 | Singlet |
| C-3 | ~130-135 | Doublet |
| C-4 | ~100-105 | Doublet |
| C-5 | ~158-163 | Doublet |
| C-6 | ~105-110 | Doublet |
Expert Interpretation: The carbon atom directly attached to the highly electronegative fluorine (C-5) will be significantly deshielded and appear at a very downfield chemical shift, exhibiting a large one-bond C-F coupling constant. The carbons ortho and para to the fluorine will also show smaller C-F couplings. The carbons bonded to the amino groups (C-1 and C-2) will be influenced by their electron-donating nature, while the carbon attached to chlorine (C-3) will be deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the amine groups, as well as vibrations associated with the substituted aromatic ring.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450-3300 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 1620-1580 | N-H bend (scissoring) | Medium |
| 1600-1450 | C=C aromatic ring stretch | Medium-Strong |
| 1350-1250 | C-N stretch | Medium |
| 1200-1100 | C-F stretch | Strong |
| 850-750 | C-Cl stretch | Medium-Strong |
| 900-690 | C-H out-of-plane bend | Strong |
Trustworthiness of Assignments: The presence of two sharp bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine. The strong absorption due to the C-F stretch is a reliable indicator of the fluorine substituent. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 160, with a significant M+2 peak at m/z 162 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragment Ions:
-
Loss of NH₂: A fragment at m/z 144/146.
-
Loss of Cl: A fragment at m/z 125.
-
Loss of HCN: A fragment from the aromatic ring system.
-
Crystallographic Analysis
While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-chloro-5-fluorosalicylaldehyde, provides valuable insights into the potential solid-state packing and intermolecular interactions.[4] X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular forces.[4]
Anticipated Solid-State Interactions: Based on the structure, it is highly probable that the crystal packing of this compound would be dominated by hydrogen bonding between the amino groups of adjacent molecules. N-H···N and potentially N-H···F hydrogen bonds would likely form a robust network. Additionally, π-π stacking interactions between the aromatic rings would contribute to the overall stability of the crystal lattice.
Experimental Protocols
To ensure the reproducibility and validity of the structural analysis, the following are detailed, step-by-step methodologies for the key analytical techniques.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, pulse angle of 30-45°, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, pulse angle of 45°, relaxation delay of 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared Spectroscopy
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the spectrum of the sample.
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp the temperature at 10-20°C/min to a final temperature of 250-280°C.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum.
Logical Framework for Structural Confirmation
The confirmation of the structure of this compound is a process of logical deduction, where each piece of analytical data corroborates the others.
Conclusion
References
- Kaur, M., et al. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde.
- MDPI. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molecules, 23(9), 2289. [Link]
Sources
A Comprehensive Spectroscopic Guide to 3-Chloro-5-fluoro-1,2-benzenediamine: From Data Acquisition to Structural Elucidation
This in-depth technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-fluoro-1,2-benzenediamine. Designed for researchers, scientists, and professionals in drug development, this document details the predicted and theoretical spectral characteristics of the compound, grounded in the analysis of structurally analogous molecules. It offers practical insights into data acquisition and interpretation for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Introduction
3-Chloro-5-fluoro-1,2-benzenediamine, with the molecular formula C₆H₆ClFN₂, is a halogenated aromatic diamine of interest in medicinal chemistry and materials science. Its structural characterization is paramount for ensuring purity, verifying synthesis, and understanding its chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide synthesizes predictive data and established spectroscopic principles to offer a robust reference for the analysis of this compound.
Molecular Structure and Properties:
-
Chemical Name: 3-Chloro-5-fluoro-1,2-benzenediamine
-
CAS Number: 153505-33-0
-
Molecular Formula: C₆H₆ClFN₂
-
Molecular Weight: 160.58 g/mol
Below is a diagram illustrating the molecular structure and the numbering of the carbon and hydrogen atoms for spectral assignment.
Caption: Molecular structure of 3-Chloro-5-fluoro-1,2-benzenediamine with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. For 3-Chloro-5-fluoro-1,2-benzenediamine, the ¹H NMR spectrum is predicted to show signals for the two aromatic protons and the four protons of the two amino groups.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| NH₂ | 4.0 - 5.0 | Broad singlet | - | 4H |
| H-4 | 6.5 - 6.7 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 | 1H |
| H-6 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 2-3, J(H-H) ≈ 2-3 | 1H |
Causality behind Experimental Choices: The choice of a deuterated solvent like DMSO-d₆ is crucial. It will solubilize the polar analyte and allow for the observation of the amine protons, which might otherwise exchange with a protic solvent. The broadness of the NH₂ signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
Experimental Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-fluoro-1,2-benzenediamine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 2 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and set the reference to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Unveiling the Solubility Profile of 3-Chloro-5-fluorobenzene-1,2-diamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-Chloro-5-fluorobenzene-1,2-diamine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound, grounded in the principles of molecular interactions and solvent properties. Due to the limited availability of specific experimental data in the public domain, this guide emphasizes a predictive approach supplemented with detailed, field-proven methodologies for empirical solubility determination. We will explore the underlying chemical principles governing solubility, provide a step-by-step experimental protocol for accurate measurement, and discuss the critical safety considerations when handling this compound.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₆ClFN₂ and a molecular weight of 160.58 g/mol , is a substituted aromatic diamine.[2] Its structure, featuring two amine groups, a chloro group, and a fluoro group on a benzene ring, makes it a versatile intermediate in organic synthesis. The presence of both hydrogen bond donors (the amine groups) and halogen substituents influences its polarity and, consequently, its solubility in various organic media.[3][4] Understanding these solubility characteristics is a critical first step in the efficient design of synthetic routes and the development of robust purification and formulation protocols.
Theoretical Framework: Predicting Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[5] For this compound, the key factors influencing its solubility are:
-
Hydrogen Bonding: The two primary amine groups are capable of acting as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.[3] This suggests a higher affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).
-
Dipole-Dipole Interactions: The electronegative chlorine and fluorine atoms create a dipole moment in the molecule, enhancing its interaction with polar solvents.
-
Van der Waals Forces: The aromatic ring contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents.[3]
Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding potential between the amine groups of the solute and the hydroxyl groups of the solvent. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Primarily van der Waals interactions. The polar functional groups limit solubility in highly nonpolar solvents. |
It is crucial to note that these are predictions. For process development and optimization, precise quantitative solubility data must be determined experimentally.
Experimental Determination of Solubility: A Validated Protocol
The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in a given organic solvent.[3] This method is straightforward, requires standard laboratory equipment, and provides accurate, quantitative data.
Materials and Equipment
-
This compound (purity ≥97%)[2]
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with tight-fitting caps
-
Syringe filters (0.45 µm)
-
Pipettes and volumetric flasks
-
Oven
Experimental Workflow
The process for determining solubility involves creating a saturated solution, separating the undissolved solid, and quantifying the amount of dissolved solute.
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Equilibration:
-
Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from several hours to a few days, depending on the solvent and the compound.[3] It is advisable to conduct preliminary experiments to determine the time required to reach a constant concentration.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter to remove any suspended particles.
-
-
Gravimetric Analysis:
-
Transfer the filtered aliquot to a pre-weighed, dry container.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is fully evaporated, allow the container with the solid residue to cool to room temperature in a desiccator.
-
Weigh the container with the dry solute.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of aliquot in mL) * 100
-
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It may also cause respiratory irritation.[6] Therefore, it is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][7]
-
Spill Management: In case of a spill, avoid generating dust. Use an inert absorbent material to clean up the spill and dispose of it in a sealed container as hazardous waste.[7]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for detailed handling and disposal instructions.[3][6]
Conclusion
While specific, publicly available quantitative solubility data for this compound is scarce, a strong predictive understanding of its behavior in various organic solvents can be derived from its molecular structure. The presence of amine and halogen functional groups suggests a favorable solubility in polar protic and aprotic solvents. However, for applications in research and development, particularly in the pharmaceutical and agrochemical industries, precise solubility data is non-negotiable. The detailed experimental protocol provided in this guide offers a robust and reliable method for obtaining this critical information. By combining theoretical predictions with empirical data, researchers can confidently select appropriate solvent systems for the synthesis, purification, and formulation of this compound and its derivatives, ensuring efficiency, and safety in their scientific endeavors.
References
- Benchchem. Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide.
- Benchchem. Solubility studies of 2-Allylbenzene-1,4-diamine in organic solvents.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ChemScene. This compound.
- Nordmann. 3-Chlorobenzene-1,2-diamine.
- Scribd. Procedure For Determining Solubility of Organic Compounds.
- SynQuest Labs.
- Thermo Fisher Scientific. (2013, May 6).
Sources
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- 6. synquestlabs.com [synquestlabs.com]
- 7. louisville.edu [louisville.edu]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine
Introduction: The Significance of 3-Chloro-5-fluorobenzene-1,2-diamine in Modern Drug Discovery
This compound is a highly valuable, fluorinated building block in the synthesis of a wide array of pharmacologically active molecules. Its unique substitution pattern, featuring vicinal diamines, a chloro group, and a fluoro group, provides medicinal chemists with a versatile scaffold for generating novel chemical entities with tailored properties. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the diamine functionality is a gateway to the construction of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in many therapeutic agents. This guide provides a comprehensive overview of a practical and efficient synthesis route to this important intermediate, designed for researchers and professionals in the field of drug development.
Strategic Approach to the Synthesis
The synthesis of this compound can be strategically approached in a three-step sequence commencing from the readily available starting material, 4-chloro-2-fluoronitrobenzene. This route is predicated on well-established and robust chemical transformations, ensuring a reliable and scalable process. The overall synthetic strategy is depicted below:
Caption: Proposed three-step synthesis of this compound.
This pathway leverages a selective reduction, a regioselective electrophilic aromatic substitution, and a final reduction to afford the target diamine.
Step 1: Synthesis of 4-Chloro-2-fluoroaniline
The initial step involves the reduction of the nitro group of 4-chloro-2-fluoronitrobenzene to an amine. This transformation is a cornerstone of aromatic chemistry and can be accomplished through various methods. Catalytic hydrogenation is a clean and efficient option, while metal-acid systems offer a cost-effective alternative.
Mechanistic Insight: Catalytic Hydrogenation
Catalytic hydrogenation proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. The reaction is initiated by the adsorption of both the nitro compound and molecular hydrogen onto the surface of a noble metal catalyst, typically palladium on carbon (Pd/C). This process facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.
Caption: Simplified workflow of catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4-Chloro-2-fluoronitrobenzene
-
Reaction Setup: To a solution of 4-chloro-2-fluoronitrobenzene (1 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel, add 5-10 mol% of 10% palladium on carbon (Pd/C).
-
Hydrogenation: The vessel is sealed and purged with nitrogen, followed by the introduction of hydrogen gas to a pressure of 1-4 atmospheres. The reaction mixture is then stirred vigorously at room temperature for 2-6 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield 4-chloro-2-fluoroaniline.[1][2]
| Reagent/Parameter | Condition |
| Starting Material | 4-chloro-2-fluoronitrobenzene |
| Reducing Agent | H₂ gas |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
| Reaction Time | 2-6 hours |
| Typical Yield | >95% |
| Purity | High |
Step 2: Synthesis of 4-Chloro-2-fluoro-6-nitroaniline
The second step is a critical regioselective nitration of 4-chloro-2-fluoroaniline. The directing effects of the existing substituents on the aromatic ring govern the position of the incoming nitro group. The amino group is a powerful ortho, para-director, while the chloro and fluoro groups are ortho, para-directing but deactivating. The strong activating effect of the amino group will dominate, and the incoming electrophile (nitronium ion, NO₂⁺) will be directed to the positions ortho and para to it. The para position is blocked by the chloro group, and one ortho position is occupied by the fluoro group. Therefore, the nitration is expected to occur predominantly at the other ortho position (C6).
Mechanistic Insight: Electrophilic Aromatic Substitution (Nitration)
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. In this reaction, a nitronium ion (NO₂⁺), generated in situ from the reaction of a nitric acid source with a strong acid like sulfuric acid, acts as the electrophile. The electron-rich aromatic ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A subsequent deprotonation of the sigma complex by a weak base restores the aromaticity of the ring, yielding the nitroaromatic product.
Caption: Key steps in the electrophilic nitration of an aniline derivative.
Experimental Protocol: Nitration of 4-Chloro-2-fluoroaniline
-
Reaction Setup: 4-Chloro-2-fluoroaniline (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C) in a flask equipped with a dropping funnel.
-
Nitration: A nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise to the aniline solution while maintaining the low temperature.
-
Reaction: The mixture is stirred at 0-5 °C for 1-2 hours.
-
Monitoring: The reaction progress is monitored by TLC or HPLC.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to afford 4-chloro-2-fluoro-6-nitroaniline.
| Reagent/Parameter | Condition |
| Starting Material | 4-chloro-2-fluoroaniline |
| Nitrating Agent | HNO₃/H₂SO₄ |
| Solvent | H₂SO₄ |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Estimated Yield | 70-85% |
| Purity | Good to High |
Step 3: Synthesis of this compound
The final step in the synthesis is the reduction of the newly introduced nitro group in 4-chloro-2-fluoro-6-nitroaniline to an amino group, yielding the target this compound. As in the first step, this reduction can be achieved through various methods.
Experimental Protocol: Reduction of 4-Chloro-2-fluoro-6-nitroaniline
A reliable method for this transformation is the use of tin(II) chloride in an acidic medium.
-
Reaction Setup: A mixture of 4-chloro-2-fluoro-6-nitroaniline (1 equivalent) and tin(II) chloride dihydrate (4-5 equivalents) in ethanol or concentrated hydrochloric acid is prepared in a round-bottom flask.
-
Reduction: The mixture is heated to reflux for 1-3 hours.
-
Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully neutralized with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the pH is basic. The resulting precipitate of tin salts is removed by filtration. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude this compound.[3]
-
Purification: The crude product can be further purified by column chromatography or recrystallization to afford the final product with high purity.
| Reagent/Parameter | Condition |
| Starting Material | 4-chloro-2-fluoro-6-nitroaniline |
| Reducing Agent | SnCl₂·2H₂O |
| Solvent | Ethanol or conc. HCl |
| Temperature | Reflux |
| Reaction Time | 1-3 hours |
| Estimated Yield | 80-95% |
| Purity | High after purification |
Summary of the Synthesis Route
The following table summarizes the key aspects of the proposed synthesis route for this compound.
| Step | Transformation | Key Reagents | Solvent | Typical Yield |
| 1 | Reduction of 4-chloro-2-fluoronitrobenzene | H₂, Pd/C | Ethanol | >95% |
| 2 | Nitration of 4-chloro-2-fluoroaniline | HNO₃, H₂SO₄ | H₂SO₄ | 70-85% |
| 3 | Reduction of 4-chloro-2-fluoro-6-nitroaniline | SnCl₂·2H₂O | Ethanol/HCl | 80-95% |
Conclusion and Future Perspectives
The presented three-step synthesis provides a reliable and efficient pathway to the valuable building block, this compound. The route employs well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential scale-up for industrial production. The strategic introduction of functional groups, guided by the principles of electrophilic aromatic substitution and selective reduction, ensures a high-yielding process. As the demand for novel fluorinated pharmaceuticals continues to grow, robust and efficient synthetic routes to key intermediates like this compound will remain of paramount importance to the drug discovery and development community.
References
- PrepChem. Synthesis of 4-chloro-2-fluoroaniline. [Link]
- Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. [Link]
- BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]
- Studylib.
- PubMed. Abiotic reduction of dinitroaniline herbicides. [Link]
- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
- ResearchGate. Nitration procedures of chloroaniline isomers.... [Link]
- Google Patents. CN103113235A - Method for synthesizing nitryl chloroaniline compound by using micro-channel reactor.
- ResearchGate.
- Google Books.
- PubChem. 4-Chloro-2-nitroaniline. [Link]
- Australian Government Department of Health. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]
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An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine: Starting Materials and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Chloro-5-fluorobenzene-1,2-diamine, a crucial building block in contemporary pharmaceutical and agrochemical research. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the selection of starting materials and the critical experimental parameters for successful synthesis. We will delve into a robust and accessible two-step synthetic route commencing with the commercially available 1-chloro-3-fluorobenzene. The guide will meticulously detail the dinitration of the starting material followed by a selective reduction of the resultant dinitro intermediate to afford the target diamine. Each section will not only present detailed, step-by-step protocols but also elucidate the underlying chemical principles and rationale for the chosen methodologies, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, which are privileged scaffolds in medicinal chemistry. The unique substitution pattern of this diamine, featuring both chloro and fluoro groups, allows for the fine-tuning of the physicochemical properties of the final active pharmaceutical ingredients (APIs), such as metabolic stability, binding affinity, and bioavailability. Its application spans the development of novel kinase inhibitors, antiviral agents, and fungicides, making a reliable and scalable synthetic route to this compound highly valuable.
This guide will focus on a practical and efficient synthetic approach, providing the necessary details for its successful implementation in a laboratory setting.
Strategic Synthesis Overview
The most direct and economically viable pathway to this compound begins with 1-chloro-3-fluorobenzene[1][2][3]. The synthesis proceeds through two fundamental organic transformations:
-
Electrophilic Aromatic Substitution: Dinitration of 1-chloro-3-fluorobenzene to yield 1-chloro-5-fluoro-2,4-dinitrobenzene.
-
Chemoselective Reduction: Selective reduction of the two nitro groups of 1-chloro-5-fluoro-2,4-dinitrobenzene to the corresponding amino groups to form the final product.
Sources
An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-fluorobenzene-1,2-diamine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 153505-33-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. As a halogenated aromatic amine, this compound necessitates stringent adherence to safety measures due to its potential health hazards.
Hazard Identification and Risk Assessment
This compound is classified with several key hazards that demand careful consideration and mitigation.[1] A thorough risk assessment should be conducted before any handling of this compound.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The severity of the hazards, particularly the risk of serious eye damage, underscores the critical importance of appropriate personal protective equipment (PPE).
Physicochemical Properties and Stability
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClFN₂ | [2] |
| Molecular Weight | 160.58 g/mol | [2] |
| Boiling Point | 279.5±35.0 °C (Predicted) | [3] |
| Density | 1.457±0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | [3], [4] |
The compound is stable under normal handling and storage conditions.[1] However, it should be kept away from heat, sparks, and open flames.[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Eye and Face Protection:
-
Rationale: Due to the classification of "Causes serious eye damage," robust eye and face protection is non-negotiable.
-
Required PPE:
-
Chemical safety goggles that provide a complete seal around the eyes.
-
A face shield worn over safety goggles for procedures with a higher risk of splashes.
-
Skin and Body Protection:
-
Rationale: The compound is a skin irritant, and as with many aromatic amines, skin absorption is a potential route of exposure.[5]
-
Required PPE:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times with halogenated aromatic compounds. Always double-glove when handling the neat compound.
-
Lab Coat: A flame-retardant and chemical-resistant lab coat that is fully buttoned.
-
Apron: A chemically resistant apron should be worn over the lab coat during procedures with a significant splash risk.
-
Footwear: Closed-toe shoes are mandatory.
-
Respiratory Protection:
-
Rationale: The compound may cause respiratory irritation, and inhalation of dust or aerosols should be avoided.
-
Required PPE:
-
All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.
-
If a fume hood is not available or if there is a risk of exposure exceeding occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
-
Caption: Required PPE for handling this compound.
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and maintain the stability of the compound.
Handling:
-
Work Area Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Clear the work area of any unnecessary equipment or chemicals.
-
Have a designated waste container for halogenated organic waste readily accessible within the fume hood.
-
Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Carefully transfer the solid compound using a spatula, avoiding the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
General Practices:
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is between 2-8°C.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents.[1]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Rinse the mouth with water.[1] Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Caption: First aid procedures for exposure to this compound.
Spill Response:
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the area.
-
Ensure proper PPE is worn, including respiratory protection.
-
Gently sweep or scoop the solid material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or methanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Close the laboratory door and prevent entry.
-
Contact your institution's emergency response team or environmental health and safety office.
-
Provide them with the Safety Data Sheet for this compound.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed container designated for halogenated organic waste.
-
Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Toxicological and Ecological Information
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. A comprehensive understanding of its hazards, coupled with the diligent application of the protocols outlined in this guide, will enable researchers to work with this compound with a high degree of safety. Always consult the most recent Safety Data Sheet from your supplier before commencing any work.
References
- First Aid Procedures for Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Chemical splash in the eye: First aid. Mayo Clinic. [Link]
- Objects or chemicals in the eye - after care and tre
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. chemscene.com [chemscene.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 7. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Preserving Purity: A Technical Guide to the Optimal Storage of 3-Chloro-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Stable Precursor
3-Chloro-5-fluorobenzene-1,2-diamine is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. As a substituted phenylenediamine, its unique arrangement of chloro, fluoro, and amino functional groups makes it a versatile precursor for creating complex molecular architectures. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not stored under appropriate conditions. This guide provides an in-depth, scientifically grounded framework for the optimal storage and handling of this compound, ensuring its integrity and the reproducibility of experimental outcomes.
The Science of Stability: Understanding Degradation Pathways
Aromatic amines, particularly those with halogen substituents, are prone to degradation through two primary pathways: oxidation and photodegradation.
-
Oxidative Degradation: The diamine functional groups are susceptible to oxidation when exposed to atmospheric oxygen. This process can lead to the formation of colored impurities, such as quinone-imine derivatives, which can significantly impact the purity of the material and interfere with subsequent synthetic steps. The presence of electron-donating amino groups on the benzene ring makes it more susceptible to oxidation.
-
Photodegradation: Aromatic compounds can absorb energy from light, particularly in the UV spectrum, which can lead to the formation of excited states and subsequent chemical reactions. For aromatic amines, this can result in a complex series of reactions, including polymerization and the formation of colored degradation products. The presence of halogen atoms can also influence the photostability of the molecule.
Given these potential degradation pathways, the primary goal of any storage strategy is to rigorously exclude air and light.
Recommended Storage Conditions: A Quantitative Approach
Based on data from chemical suppliers and safety data sheets for this compound and structurally similar compounds, the following storage conditions are recommended to ensure long-term stability:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation by excluding atmospheric oxygen.[1] |
| Light Exposure | In the Dark (Amber vials/containers) | Protects the compound from photodegradation.[2] |
| Moisture | Dry/Anhydrous Conditions | Minimizes potential side reactions and preserves the integrity of the compound. |
Best Practices and Handling Protocols: A Step-by-Step Guide
Adherence to a strict handling protocol is as crucial as maintaining optimal storage conditions. The following steps outline a self-validating system for working with this compound to minimize exposure to air and light.
Protocol for Handling Air- and Light-Sensitive this compound:
-
Preparation of Inert Atmosphere Workspace:
-
All manipulations of the solid compound should be performed within a glove box filled with an inert gas (nitrogen or argon).
-
If a glove box is not available, a Schlenk line can be used to handle the compound under a positive pressure of inert gas.
-
-
Glassware and Equipment Preparation:
-
All glassware (spatulas, weighing boats, vials, etc.) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas or in a desiccator immediately before use.
-
-
Aliquoting and Weighing:
-
Transfer the main storage container of this compound into the inert atmosphere of the glove box or have it connected to the Schlenk line.
-
Allow the container to equilibrate to the ambient temperature inside the glove box before opening to prevent condensation of moisture.
-
Quickly weigh the desired amount of the compound into a pre-dried vial.
-
Immediately and securely seal the vial.
-
-
Sealing and Storage of Aliquots:
-
Use vials with tight-fitting caps, preferably with a PTFE liner.
-
For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Place the sealed aliquot vial inside a larger, opaque container (such as an amber desiccator) that can be flushed with an inert gas.
-
Store the container in a refrigerator at 2-8°C.
-
-
Handling of the Main Stock:
-
After taking an aliquot, flush the headspace of the original container with a gentle stream of inert gas before resealing it tightly.
-
Return the main stock container to the refrigerator promptly.
-
Logical Workflow for Handling and Storage
The following diagram illustrates the decision-making process and workflow for the proper handling and storage of this compound.
Sources
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to 3-Chloro-5-fluoro-1,2-benzenediamine
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 3-Chloro-5-fluoro-1,2-benzenediamine. It delves into the molecule's core physicochemical properties, reactivity, applications in modern drug discovery, and best practices for its handling and analysis. The insights provided herein are grounded in established chemical principles and aim to empower scientists to leverage this versatile building block effectively in their research and development endeavors.
3-Chloro-5-fluoro-1,2-benzenediamine, with the CAS Number 153505-33-0, is a halogenated aromatic diamine that has gained prominence as a key intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique substitution pattern—featuring chloro, fluoro, and vicinal diamine groups—offers a rich platform for synthetic diversification, making it a valuable precursor for active pharmaceutical ingredients (APIs) and novel materials.
The strategic placement of electron-withdrawing halogen atoms (chlorine and fluorine) on the benzene ring significantly influences the nucleophilicity of the amine groups and the overall reactivity of the aromatic system. This electronic modulation is a critical design element for chemists looking to fine-tune the properties of target molecules.
A summary of its key quantitative data is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClFN₂ | [4][5][][7] |
| Molecular Weight | 160.58 g/mol | [4][][7] |
| CAS Number | 153505-33-0 | [1][4][5][] |
| Density (Predicted) | 1.457 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 279.5 ± 35.0 °C | [5] |
| Flash Point (Predicted) | 122.8 ± 25.9 °C | [5] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |
| LogP (Predicted) | 1.6435 | [4] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Chloro-5-fluoro-1,2-benzenediamine lies in the predictable and versatile reactivity of its ortho-diamine functionality. This arrangement is an ideal precursor for a variety of condensation reactions to form five- and six-membered heterocyclic systems, most notably benzimidazoles. Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.
The presence of the halogen substituents allows for subsequent functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution, further expanding the synthetic possibilities.
Caption: Synthetic pathway from 3-Chloro-5-fluoro-1,2-benzenediamine to a benzimidazole scaffold.
Protocol: Synthesis of a 2-Substituted-6-chloro-4-fluorobenzimidazole
This protocol outlines a general procedure for the condensation of 3-Chloro-5-fluoro-1,2-benzenediamine with a carboxylic acid. The choice of carboxylic acid (R-COOH) determines the substituent at the 2-position of the resulting benzimidazole.
Expertise & Causality:
-
Reagent Choice: Eaton's reagent (P₂O₅ in methanesulfonic acid) is a powerful dehydrating agent that facilitates both the initial amide formation and the subsequent cyclization in a one-pot manner, often at milder temperatures than thermal condensation alone.
-
Inert Atmosphere: The reaction is run under nitrogen to prevent the oxidation of the electron-rich diamine, which can lead to colored impurities and reduced yield.
-
Work-up: The reaction is quenched by pouring it onto ice-water. This serves two purposes: it safely neutralizes the highly corrosive Eaton's reagent and precipitates the organic product, which is typically insoluble in water. The subsequent basification with NaOH ensures the product is in its free-base form for extraction.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-Chloro-5-fluoro-1,2-benzenediamine (1.60 g, 10 mmol).
-
Reagent Addition: Add the desired carboxylic acid (11 mmol, 1.1 equivalents).
-
Solvent/Catalyst: Carefully add Eaton's reagent (20 mL) to the flask. The mixture may become warm.
-
Reaction: Stir the mixture at 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed (typically 2-6 hours).
-
Quenching: Allow the reaction to cool to room temperature. In a separate beaker, prepare 200 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~9-10 with 10 M NaOH solution. The product should precipitate as a solid or can be extracted with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Drug Discovery & Development
Aromatic diamines are foundational components in the synthesis of pharmaceuticals. The specific substitution pattern of 3-Chloro-5-fluoro-1,2-benzenediamine makes it an attractive intermediate for modern drug targets. For instance, related benzimidazole structures derived from substituted phenylenediamines are central to the development of potent and selective inhibitors for enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and receptor tyrosine kinases such as ROR1, which are implicated in inflammation and oncology, respectively.[8][9]
The compound's utility stems from its role as a rigid scaffold upon which pharmacophoric elements can be precisely arrayed to achieve high-affinity binding to a biological target.
Caption: Role of building blocks in a typical drug discovery workflow.
Analytical Characterization & Quality Control
Ensuring the purity and identity of starting materials is a cornerstone of reproducible science. For 3-Chloro-5-fluoro-1,2-benzenediamine, a combination of chromatographic and spectroscopic techniques is recommended for quality control.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity. A reverse-phase method can readily separate the main component from potential impurities.
-
Mass Spectrometry (MS): Used for confirming the molecular weight. Electrospray ionization (ESI) would show a prominent ion corresponding to [M+H]⁺ at m/z 161.58.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation by showing the characteristic shifts and coupling patterns of the aromatic protons and carbons, influenced by the three different substituents.
Protocol: Purity Assessment by Reverse-Phase HPLC
Trustworthiness: This protocol is a self-validating system. A sharp, symmetrical peak for the main component and a flat baseline with minimal secondary peaks at the expected retention time provide high confidence in the material's purity.
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. A purity of ≥97% is common for commercial-grade material.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3-Chloro-5-fluoro-1,2-benzenediamine is essential for user safety. The compound is classified with several hazards that necessitate careful management.[1]
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation |
| Serious Eye Damage | GHS05 (Corrosion) | H318: Causes serious eye damage |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid breathing dust, mist, or spray.[1]
-
Prevent contact with skin and eyes.[5]
Conditions for Safe Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated location.[5]
-
For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[7]
-
Protect from light, as aromatic amines can be light-sensitive.[4][7]
Conclusion
3-Chloro-5-fluoro-1,2-benzenediamine is a high-value synthetic intermediate whose utility is firmly established in the fields of medicinal chemistry and materials science. Its well-defined reactivity, particularly in the formation of heterocyclic scaffolds, combined with opportunities for further diversification through its halogen substituents, ensures its continued relevance. By understanding its properties, reactivity, and handling requirements as detailed in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic strategies to accelerate innovation.
References
- 3-Fluoro-1,2-benzenediamine. Chemsrc. [Link]
- Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][6]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. PubMed. [Link]
- Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. [Link]
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- 8. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Theoretical Yield of 3-Chloro-5-fluorobenzene-1,2-diamine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Numbers
In the landscape of pharmaceutical and materials science, precision is paramount. The synthesis of key intermediates, such as 3-Chloro-5-fluorobenzene-1,2-diamine, forms the bedrock of complex molecular construction. Understanding the theoretical yield of such a synthesis is not merely an academic exercise; it is the critical first step in process optimization, cost analysis, and scalable production. A deviation from the theoretical maximum is an investigative lead, pointing towards side reactions, impurities, or suboptimal conditions. This guide moves beyond simple stoichiometric calculations to provide a holistic view, grounding the theory in the practical realities of the laboratory. We will explore the "why" behind the "how," offering insights that empower researchers to anticipate challenges and refine their synthetic strategies.
The Synthetic Pathway: A Strategic Overview
The synthesis of substituted o-phenylenediamines is a well-established field in organic chemistry. A robust and common strategy involves the reduction of a corresponding ortho-nitroaniline precursor. This approach is favored for its reliability and typically high conversion rates. For our target molecule, this compound, a logical and efficient synthetic route begins with the nitration of a suitable dichlorofluorobenzene followed by a selective reduction.
However, for the purpose of a clear and focused yield calculation, we will concentrate on the final, critical step: the reduction of an appropriate nitroaromatic precursor. A common and effective method for this transformation is catalytic hydrogenation, prized for its clean reaction profile and high efficiency.
Reaction Scheme:
The pivotal step is the reduction of 4-Chloro-2-fluoro-6-nitroaniline to this compound.
-
Precursor: 4-Chloro-2-fluoro-6-nitroaniline (C₆H₄ClFN₂O₂)
-
Product: this compound (C₆H₆ClFN₂)
-
Reducing Agent: Hydrogen gas (H₂) with a Palladium-on-carbon (Pd/C) catalyst.
The balanced chemical equation for this transformation is:
C₆H₄ClFN₂O₂ + 3H₂ —(Pd/C)→ C₆H₆ClFN₂ + 2H₂O
This equation reveals a 1-to-1 stoichiometric relationship between the nitroaromatic precursor and the final diamine product.
Caption: A plausible two-step synthesis route to the target molecule.
The Core Principle: Calculating Theoretical Yield
The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given quantity of reactants, assuming the reaction proceeds to completion with 100% efficiency. It is a calculated value, not an experimental one, and serves as the benchmark against which the actual (experimental) yield is compared to determine the percent yield.
The calculation hinges on several key steps:
-
Write a Balanced Chemical Equation: This establishes the stoichiometric ratio between reactants and products.
-
Determine Molar Masses: Calculate the molar mass of all reactants and the desired product.
-
Identify the Limiting Reactant: The reactant that is completely consumed first in a chemical reaction dictates the maximum amount of product that can be formed.[1][2]
-
Calculate Moles of Product: Use the mole ratio from the balanced equation to find the number of moles of product that can be formed from the limiting reactant.
-
Convert Moles to Mass: Multiply the moles of the product by its molar mass to obtain the theoretical yield in grams.[3]
A Practical Calculation: Synthesis of this compound
Let's apply these principles to a hypothetical synthesis scenario for our target molecule.
Scenario: A researcher starts with 25.0 grams of 4-Chloro-2-fluoro-6-nitroaniline and an excess of hydrogen gas in the presence of a Pd/C catalyst.
Step 1 & 2: Molar Masses and Stoichiometry
As established, the reaction has a 1:1 molar stoichiometry. The necessary molar masses are summarized in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role |
| 4-Chloro-2-fluoro-6-nitroaniline | C₆H₄ClFN₂O₂ | 190.56 | Limiting Reactant |
| This compound | C₆H₆ClFN₂ | 160.58 | Product[4] |
Step 3: Identify the Limiting Reactant
In catalytic hydrogenation, hydrogen gas is typically supplied from a cylinder or balloon, ensuring it is present in large excess. Therefore, the nitroaromatic precursor, 4-Chloro-2-fluoro-6-nitroaniline , is the limiting reactant.
Step 4 & 5: Calculate Moles and Final Mass
-
Calculate moles of the limiting reactant:
-
Moles = Mass / Molar Mass
-
Moles = 25.0 g / 190.56 g/mol = 0.1312 moles
-
-
Determine moles of the product:
-
Due to the 1:1 stoichiometry, the moles of product are equal to the moles of the limiting reactant.
-
Moles of Product = 0.1312 moles
-
-
Calculate the theoretical yield (mass) of the product:
-
Theoretical Yield = Moles of Product × Molar Mass of Product
-
Theoretical Yield = 0.1312 moles × 160.58 g/mol = 21.07 grams
-
Thus, the maximum possible mass of this compound that can be produced from 25.0 grams of the precursor is 21.07 grams .
Field Insights: Why Actual Yield Rarely Equals Theoretical Yield
A seasoned scientist knows that achieving 100% of the theoretical yield is practically impossible. The discrepancy between the calculated maximum and the experimentally obtained "actual yield" is a function of several unavoidable factors.
-
Incomplete Reactions: The reaction may not proceed to 100% completion, resulting in an equilibrium mixture of reactants and products.
-
Side Reactions: The complexity of the reaction environment can lead to the formation of undesired byproducts. In this specific reduction, potential side reactions include:
-
Incomplete Reduction: Formation of intermediate species like hydroxylamines or nitroso compounds.
-
Dehalogenation: Catalytic hydrogenation, especially with palladium, can sometimes lead to the cleavage of C-Cl bonds, resulting in a de-chlorinated impurity.
-
-
Physical Losses During Work-up: Product is inevitably lost during transfers between flasks, filtration, and extraction phases. Adherence of the product to glassware and filter paper contributes to these losses.
-
Purification Losses: No purification technique is perfect. During recrystallization, some product will remain dissolved in the mother liquor. In chromatography, irreversible adsorption to the stationary phase or incomplete elution can occur.
-
Product Instability: o-Phenylenediamines are notoriously susceptible to aerial oxidation, which can cause discoloration (from off-white to dark brown) and degradation, especially if not handled under an inert atmosphere.[5]
A Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following detailed protocol for the reduction of 4-Chloro-2-fluoro-6-nitroaniline is provided.
Materials:
-
4-Chloro-2-fluoro-6-nitroaniline (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%)
-
Ethanol or Methanol (solvent)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite™ (filter aid)
-
Dichloromethane (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (drying agent)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Vacuum adapter and line
-
Hydrogen balloon with needle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 4-Chloro-2-fluoro-6-nitroaniline and the solvent (e.g., ethanol). Stir until the starting material is fully dissolved.
-
Inerting: Carefully add the 10% Pd/C catalyst to the solution. Seal the flask with a septum and flush the system with an inert gas like nitrogen or argon.
-
Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum/backfill cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.
-
Reaction: Allow the reaction to stir vigorously at room temperature under a positive pressure of hydrogen (the balloon should remain inflated). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up - Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. Filter the reaction mixture through a pad of Celite™ in a Büchner funnel to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to recover any adsorbed product.
-
Work-up - Concentration: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification - Extraction: Dissolve the crude residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Purification - Drying and Final Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on the rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Caption: A standard experimental workflow for catalytic hydrogenation.
References
- University of Wisconsin-Madison. (n.d.). Yield Calculations.
- Omni Calculator. (n.d.). Theoretical Yield Calculator.
- The Organic Chemistry Tutor. (2015, April 25). How To Calculate Theoretical Yield and Percent Yield [Video]. YouTube.[7]
- BYJU'S. (n.d.). How to Find/Calculate Theoretical Yield?.
- ChemScene. (n.d.). This compound.
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
- Eltsov, S. V., et al. (2021). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2021(2), M1234.[9]
- X-MOL. (n.d.). Synthesis of 4-Fluoro-1,2-phenylenediamine.
- ChemicalBook. (2023). 1,2-Diamino-3-chlorobenzene.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Haigler, K. T., et al. (2019). Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. The Journal of Organic Chemistry, 84(23), 15306–15312.[6]
- Pérez-Labrada, K., et al. (2017). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Green Chemistry, 19(12), 2849-2853.[13]
- Lide, D. R. (Ed.). (2009). CRC Handbook of Chemistry and Physics (90th ed.). CRC Press.
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- 5. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Electrophilic Substitution on Fluorinated phenylenediamines
Introduction: The Strategic Importance of Fluorinated Phenylenediamines
Fluorinated phenylenediamines are a class of aromatic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1][2][3] In drug discovery, for instance, fluorine substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1][2] Phenylenediamines, possessing two amino groups on a benzene ring, are versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. The combination of these two functionalities—fluorine and diamino-substituted benzene—creates a molecular scaffold with unique reactivity and a wide range of potential applications.
This guide provides a comprehensive overview of the principles and practices governing electrophilic aromatic substitution (EAS) on fluorinated phenylenediamine cores. We will delve into the intricate interplay of substituent effects, explore common electrophilic substitution reactions, and provide practical, step-by-step protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their synthetic endeavors.
Pillar 1: Understanding the Directing Effects of Amino and Fluoro Groups
The regioselectivity of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene ring.[4][5] Both amino (-NH2) and fluoro (-F) groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.[6][7] However, they exert their influence through different electronic mechanisms, and their combined presence on a phenylenediamine ring leads to a complex but predictable pattern of reactivity.
The Powerful Activating and Directing Effect of the Amino Group
The amino group is a strong activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[4][8] This is due to its powerful electron-donating resonance effect (+R effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions and making them more nucleophilic.[9][10]
The Dual Nature of the Fluoro Substituent
The fluorine atom exhibits a dual electronic nature. It is highly electronegative and therefore withdraws electron density from the ring through the sigma bond (an inductive effect, -I effect).[6][7] This inductive withdrawal deactivates the ring towards electrophilic attack. However, like the amino group, fluorine also possesses lone pairs of electrons that can be donated to the ring via resonance (a +R effect).[7][11] While the inductive effect of halogens is generally stronger than their resonance effect, making them deactivators overall, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.[6][7][9][11]
The Interplay of Directing Effects in Fluorinated Phenylenediamines
When both amino and fluoro groups are present on a benzene ring, the powerful activating and directing effect of the amino groups generally dominates. The incoming electrophile will preferentially substitute at the positions most activated by the amino groups. The fluorine atom's primary role becomes modulating the overall reactivity of the ring and subtly influencing the regiochemical outcome.
Visualizing the Interplay of Directing Effects
The following diagram illustrates the combined directing effects of the amino and fluoro groups on a model fluorinated phenylenediamine.
Caption: Directing effects in a model fluorinated phenylenediamine.
Pillar 2: Key Electrophilic Substitution Reactions and Protocols
This section details common electrophilic aromatic substitution reactions performed on fluorinated phenylenediamines, including halogenation, nitration, and Friedel-Crafts reactions. For each reaction, a general protocol is provided, which should be adapted based on the specific substrate and desired outcome.
Halogenation: Introducing Additional Halogen Atoms
Halogenation is the process of introducing one or more halogen atoms (Cl, Br, I) onto the aromatic ring.[12][13] Due to the high activation of the ring by the amino groups, these reactions often proceed under mild conditions.
-
Dissolution: Dissolve the fluorinated phenylenediamine (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the reaction mixture dropwise. The reaction is often rapid, as indicated by the disappearance of the bromine color.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product into an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired brominated fluorinated phenylenediamine.
| Reaction | Reagents | Typical Conditions | Expected Regioselectivity |
| Bromination | Br₂ in Acetic Acid or CH₂Cl₂ | 0 °C to room temperature | Ortho to an amino group |
| Chlorination | N-Chlorosuccinimide (NCS) in DMF | Room temperature | Ortho to an amino group |
| Iodination | N-Iodosuccinimide (NIS) in Acetonitrile | Room temperature | Ortho to an amino group |
Nitration: Introduction of a Nitro Group
Nitration involves the introduction of a nitro (-NO2) group onto the aromatic ring.[14][15] This is a crucial transformation as the nitro group can be readily reduced to an amino group, providing a route to polyamino-substituted aromatic compounds.[6]
-
Protection (Optional but Recommended): To prevent oxidation of the amino groups and to control the regioselectivity, it is often advantageous to first protect the amino groups as amides (e.g., by reaction with acetic anhydride).
-
Acid Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture by adding nitric acid to cooled (0 °C) sulfuric acid.
-
Substrate Addition: Slowly add the (protected) fluorinated phenylenediamine to the cold nitrating mixture with vigorous stirring.
-
Reaction Control: Maintain the reaction temperature below 10 °C to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Work-up and Deprotection: Collect the precipitated product by filtration. If the amino groups were protected, the protecting groups can be removed by acidic or basic hydrolysis.
-
Purification: Purify the nitro-substituted product by column chromatography or recrystallization.
| Reaction | Reagents | Typical Conditions | Expected Regioselectivity |
| Nitration | HNO₃, H₂SO₄ | 0-10 °C | Ortho to an amino group (or amide) |
Friedel-Crafts Reactions: Carbon-Carbon Bond Formation
Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring.[16] Friedel-Crafts alkylation involves the reaction of an alkyl halide with an aromatic ring, while Friedel-Crafts acylation involves the reaction of an acyl halide or anhydride.[16][17] It is important to note that the presence of the strongly deactivating amino groups (which can be protonated by the Lewis acid catalyst) makes Friedel-Crafts reactions on free phenylenediamines challenging.[18] Therefore, protection of the amino groups is typically required.
-
Protection: Protect the amino groups of the fluorinated phenylenediamine as amides.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the protected fluorinated phenylenediamine and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) (1.1-2.0 eq) in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Add the acyl halide or anhydride (1.0-1.2 eq) to the suspension at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Work-up: Extract the product with an organic solvent, wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.
-
Purification: Purify the acylated product by column chromatography or recrystallization.
| Reaction | Reagents | Typical Conditions | Expected Regioselectivity |
| Acylation | Acyl halide/anhydride, AlCl₃ | 0 °C to room temperature | Ortho to an amide group |
Visualizing a General Experimental Workflow
The following diagram outlines a typical workflow for performing an electrophilic substitution reaction on a fluorinated phenylenediamine.
Caption: A generalized experimental workflow for electrophilic substitution.
Pillar 3: Trustworthiness and Self-Validating Systems
The protocols described in this guide are designed to be self-validating. The use of in-process monitoring techniques such as TLC and LC-MS is crucial for confirming the progress of the reaction and identifying the formation of the desired product. Spectroscopic characterization of the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry is essential for confirming its structure and purity.
Conclusion
The electrophilic substitution of fluorinated phenylenediamines is a powerful tool for the synthesis of novel molecules with potential applications in a wide range of fields. A thorough understanding of the directing effects of the amino and fluoro substituents is key to predicting and controlling the regiochemical outcome of these reactions. The experimental protocols provided in this guide serve as a starting point for the development of robust and reliable synthetic procedures. By combining a strong theoretical foundation with careful experimental practice, researchers can effectively harness the unique reactivity of these versatile building blocks.
References
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes.
- LibreTexts. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).
- LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
- Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.
- Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes.
- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
- PubMed. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- PubMed. (2015, November 12). Applications of Fluorine in Medicinal Chemistry.
- ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry.
- RSC Publishing. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
- Wikipedia. (n.d.). Electrophilic fluorination.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Wikipedia. (n.d.). Halogenation.
- YouTube. (2016, April 7). Directing Effects in Electrophilic Aromatic Substitution Reactions [Video].
- YouTube. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video].
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Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Reactivity of Halogenated o-Phenylenediamines
Abstract
Halogenated o-phenylenediamines (OPDs) are pivotal building blocks in synthetic organic chemistry, underpinning the creation of a vast array of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The introduction of halogen substituents onto the o-phenylenediamine core profoundly modulates its electronic properties and, consequently, its chemical reactivity. This technical guide provides a comprehensive analysis of the reactivity of these synthons. We will explore the causal relationships between the nature and position of the halogen substituent and the diamine's nucleophilicity, focusing on the cornerstone reactions of benzimidazole and quinoxaline formation. This document synthesizes mechanistic insights with field-proven experimental protocols and quantitative data to serve as an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Modulatory Role of Halogens
o-Phenylenediamine (OPD) is an aromatic compound featuring two vicinal amino groups, which act as a binucleophile. This structural motif is the gateway to a multitude of condensation and cyclization reactions, forming the backbone of vital heterocyclic systems.[1] The reactivity of the OPD core is fundamentally governed by the nucleophilicity of these amino groups.
The introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring introduces a fascinating electronic dichotomy:
-
Inductive Effect (-I): As highly electronegative elements, halogens withdraw electron density from the aromatic ring through the sigma bond network.[2] This inductive effect is dominant and deactivates the ring, reducing the electron density on the nitrogen atoms and thus lowering their nucleophilicity.[3]
-
Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the aromatic π-system. This resonance effect donates electron density, partially counteracting the inductive withdrawal.[2] The extent of this donation decreases down the group (F > Cl > Br > I) due to poorer orbital overlap between the halogen's p-orbitals and the ring's π-system.
This interplay dictates the overall reactivity. Halogenated OPDs are generally less reactive than their unsubstituted counterparts, yet this attenuated reactivity can be harnessed for achieving selectivity and introducing functional handles for further chemical modification, a critical aspect in drug discovery.[4][5]
Synthesis of Halogenated o-Phenylenediamines
Access to these key intermediates is critical. While numerous methods exist, the most classical and reliable approaches involve the reduction of a corresponding nitroaniline precursor.
A general workflow is depicted below:
Figure 1: General synthetic workflow for the preparation of halogenated o-phenylenediamines.
More modern strategies, such as those employing SNAr (Nucleophilic Aromatic Substitution) on poly-halogenated nitrobenzenes or directed C-H amination, offer alternative and often more modular routes to complex, poly-functionalized OPDs.[1][6]
Representative Experimental Protocol: Synthesis of 4-Chloro-o-phenylenediamine
This protocol is adapted from established reduction methods.[7][8]
-
Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq).
-
Reaction Mixture: Add ethanol and a 20% aqueous solution of sodium hydroxide. Stir vigorously to form a suspension.
-
Reduction: Heat the mixture to a gentle boil. Add zinc dust (4.0 eq) portion-wise at a rate that maintains the reflux. The reaction is exothermic.
-
Completion: After the final addition of zinc dust, continue to heat under reflux for 1 hour. The initial orange/red color should fade.
-
Workup: Filter the hot solution to remove zinc oxide and unreacted zinc. Wash the filter cake with hot ethanol.
-
Isolation: To the combined filtrates, add sodium hydrosulfite to prevent air oxidation. Concentrate the solution under reduced pressure.
-
Purification: Cool the concentrated solution in an ice bath to crystallize the product. Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum. The product can be further purified by recrystallization.
Core Reactivity: Formation of Benzimidazoles and Quinoxalines
The condensation of halogenated OPDs with carbonyl-containing compounds is their most significant and widely utilized reaction class.
A. Synthesis of Benzimidazoles
The reaction of an OPD with an aldehyde or carboxylic acid is a fundamental route to the benzimidazole core, a privileged scaffold in medicinal chemistry.[9] The reaction with aldehydes typically proceeds via the formation of a Schiff base, followed by oxidative cyclodehydrogenation.[10][11]
Figure 2: Logical workflow for the synthesis of halogenated benzimidazoles from aldehydes.
Influence of Halogen Substituents:
The electron-withdrawing nature of the halogen substituent decreases the nucleophilicity of the amino groups, which can slow the initial condensation step.[3] This effect is particularly pronounced when the halogen is at the 3-position, ortho to one of the amino groups, due to proximity. However, despite this deactivating effect, high-yielding syntheses are readily achievable, often by employing mild catalysts or adjusting reaction conditions.[3][12] In many cases, the presence of the halogen is well-tolerated in modern synthetic protocols.[12]
Quantitative Data Summary: Benzimidazole Synthesis
| OPD Substituent | Reaction Partner | Catalyst/Conditions | Yield (%) | Reference |
| 4-Chloro | Benzaldehyde | LaCl₃, Acetonitrile, RT | 92% | [10] |
| 4-Bromo | Benzaldehyde | LaCl₃, Acetonitrile, RT | 90% | [10] |
| 4-Nitro | Benzaldehyde | LaCl₃, Acetonitrile, RT | 85% | [10] |
| Unsubstituted | Benzaldehyde | LaCl₃, Acetonitrile, RT | 95% | [10] |
| 4,5-Dichloro | Various Aldehydes | Au/TiO₂, CHCl₃:MeOH, RT | 80-95% | [11] |
This table illustrates that while electron-withdrawing groups like halogens (and the strongly deactivating nitro group) can slightly lower yields compared to the unsubstituted parent, the reactions remain highly efficient under optimized conditions.
Detailed Protocol: Lanthanum Chloride Catalyzed Synthesis of 2-(4-chlorophenyl)-5-chlorobenzimidazole
This protocol is based on the mild and efficient method reported by Nale et al.[10]
-
Reactant Preparation: In a round-bottom flask, combine 4-chloro-o-phenylenediamine (1.0 mmol, 1.0 eq) and 4-chlorobenzaldehyde (1.2 mmol, 1.2 eq).
-
Solvent and Catalyst: Add acetonitrile (5 mL) followed by lanthanum chloride (LaCl₃) (0.1 mmol, 10 mol%).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield the pure 2-substituted benzimidazole.
B. Synthesis of Quinoxalines
Quinoxalines are synthesized by the condensation of OPDs with 1,2-dicarbonyl compounds (e.g., benzil), α-hydroxy ketones, or α-halo ketones.[13] The reaction is typically a straightforward double condensation.
Figure 3: Simplified mechanism for the formation of halogenated quinoxalines.
Influence of Halogen Substituents:
The electronic impact of halogens on quinoxaline synthesis mirrors that observed in benzimidazole formation. The reduced nucleophilicity of the diamine can decrease the reaction rate. However, a wide variety of catalytic and catalyst-free systems, including reactions in green solvents like water or ethanol, have been developed that readily accommodate halogenated substrates, providing excellent yields.[13][14]
Quantitative Data Summary: Quinoxaline Synthesis
| OPD Substituent | 1,2-Dicarbonyl | Catalyst/Conditions | Yield (%) | Reference |
| 4-Chloro | Benzil | NH₄HF₂, aq. EtOH, RT | 95% | [14] |
| 4-Methyl | Benzil | NH₄HF₂, aq. EtOH, RT | 98% | [14] |
| Unsubstituted | Benzil | NH₄HF₂, aq. EtOH, RT | 96% | [14] |
| 4,5-Dimethyl | Benzil | NH₄HF₂, aq. EtOH, RT | 97% | [14] |
This table demonstrates the high efficiency of modern quinoxaline syntheses, where the electronic effect of a single halogen substituent has a minimal impact on the final yield compared to both electron-donating and unsubstituted analogs.
Applications in Research and Development
The true value of halogenated OPDs lies in their role as precursors to high-value molecules. The halogen atom is not merely a passive substituent; it serves as a crucial modulator of biological activity and a synthetic handle for further diversification.
-
Drug Development: Halogen atoms can form halogen bonds, which are specific non-covalent interactions that can enhance drug-target binding affinity and selectivity.[4][5] Benzimidazoles derived from halogenated OPDs are found in anthelmintic drugs (e.g., Thiabendazole analogs), anticancer agents, and antivirals.[9][11] Quinoxalines also exhibit a broad range of biological activities, including antimicrobial and anticancer properties.[15]
-
Materials Science: The unique electronic and photophysical properties of heterocycles derived from halogenated OPDs make them useful in the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and dyes.[16]
Figure 4: Application workflow from halogenated OPDs to advanced functional molecules.
Conclusion
Halogenated o-phenylenediamines are more than just substituted reagents; they are enabling building blocks for modern chemical research. While the inherent electron-withdrawing nature of halogens tempers the nucleophilicity of the diamine core, this effect is readily managed by contemporary synthetic methodologies, which provide efficient and high-yielding access to a diverse range of heterocyclic products. Understanding the subtle interplay of inductive and resonance effects is key to rationally designing synthetic routes and predicting reactivity. The continued development of novel protocols for the synthesis and application of these compounds will undoubtedly fuel further innovation in the design of next-generation pharmaceuticals and advanced functional materials.
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The Versatile Scaffold: A Technical Guide to the Applications of Substituted Phenylenediamines
This guide provides an in-depth exploration of substituted phenylenediamines, a class of aromatic compounds with remarkable versatility and a wide range of applications across multiple scientific disciplines. From the production of high-performance polymers to their role as crucial intermediates in the synthesis of pharmaceuticals and dyes, these molecules are foundational to numerous modern technologies. This document will delve into the core chemistry, mechanistic principles, and practical applications of substituted phenylenediamines, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Structural Significance of Phenylenediamines
Phenylenediamines are aromatic compounds containing two amino groups attached to a benzene ring. Their utility stems from the reactivity of these amino groups and the influence of various substituents on the phenyl ring, which can be tailored to achieve specific chemical and physical properties. The isomeric forms—ortho-, meta-, and para-phenylenediamine—each offer unique reactivity patterns, further expanding their synthetic potential. This guide will focus on the diverse applications stemming from this structural versatility.
Applications in Polymer Science and Materials Chemistry
Substituted phenylenediamines are integral to the creation of advanced materials, contributing to everything from high-strength fibers to protective coatings.
High-Performance Polymers: The Aramid Revolution
p-Phenylenediamine is a critical monomer in the synthesis of aramid fibers, such as Kevlar® and Twaron®. These materials are renowned for their exceptional strength-to-weight ratio, thermal stability, and chemical resistance.[1] The difunctional nature of p-phenylenediamine, with its two amine groups, allows for the formation of long, rigid polymer chains through condensation polymerization with terephthaloyl chloride.[1] This polymerization process results in highly ordered, crystalline structures with strong intermolecular hydrogen bonding, which are responsible for the material's remarkable properties.
Experimental Workflow: Synthesis of Aramid Fibers
Caption: Workflow for Aramid Fiber Synthesis.
Antioxidants in Rubbers and Plastics
N,N'-substituted p-phenylenediamines are widely used as antioxidants and antiozonants in rubber products, particularly in tires, belts, and hoses.[2][3] They function as radical scavengers, interrupting the oxidative degradation processes that lead to material failure.[3] The mechanism involves the donation of a hydrogen atom from the amine group to a peroxy radical, forming a stable aminyl radical and preventing further propagation of the degradation chain reaction.[3]
The antioxidant effectiveness of different substituted p-phenylenediamines is influenced by the nature of the substituents on the nitrogen atoms.[3][4]
| Substituent Type | Effect on Antioxidant Activity | Example Compounds |
| Alkyl | Generally increases antioxidant efficacy. | N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) |
| Aryl | Provides good persistence and high-temperature stability. | N,N'-diphenyl-p-phenylenediamine (DPPD) |
| Mixed Alkyl/Aryl | Offers a balance of reactivity and persistence. | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
Signaling Pathway: Antioxidant Mechanism of Substituted p-Phenylenediamines
Caption: Antioxidant mechanism of p-phenylenediamines.
Anticorrosive Coatings
Poly(phenylenediamines) have demonstrated significant potential as anticorrosive coatings for various metals and alloys.[5] These polymers can be synthesized through the polymerization of phenylenediamine isomers, with poly(o-phenylenediamine) being widely studied.[5] The protective mechanism involves the formation of a passive film on the metal surface, which acts as a barrier to corrosive agents. The nitrogen atoms in the polymer backbone can coordinate with the metal surface, enhancing adhesion and the protective effect.[5]
Role in Medicinal Chemistry and Drug Development
The phenylenediamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.
Synthesis of Benzimidazoles and Benzodiazepines
o-Phenylenediamine is a key precursor for the synthesis of benzimidazoles and benzodiazepines, two classes of heterocyclic compounds with significant pharmacological importance.[6][7]
-
Benzimidazoles: These compounds are synthesized through the condensation of o-phenylenediamine with carboxylic acids or aldehydes.[6] Benzimidazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[8]
-
Benzodiazepines: The condensation of o-phenylenediamine with β-diketones or other suitable carbonyl compounds leads to the formation of the seven-membered diazepine ring characteristic of benzodiazepines. This class of drugs is widely used for its anxiolytic, sedative, and anticonvulsant properties.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.
-
Aldehyde Addition: Add the desired aldehyde (1 equivalent) to the solution.
-
Catalyst Introduction (Optional): For certain reactions, a catalyst such as a supported gold nanoparticle catalyst can be added to promote the reaction.[6]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
Structure-Activity Relationship (SAR) Studies
The biological activity of phenylenediamine derivatives can be finely tuned by modifying the substituents on the aromatic ring and the amino groups. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties and minimizing the toxicity of these compounds.[9][10] For instance, in the development of factor Xa inhibitors, the nature and position of substituents on the phenylenediamine core have been shown to significantly impact potency and selectivity.[11] Similarly, SAR studies on N-phenyl aromatic amide derivatives as xanthine oxidase inhibitors have identified key structural features for enhanced activity.[12]
The mutagenicity of p-phenylenediamine derivatives has also been a subject of SAR studies. The presence and position of certain substituents, such as nitro groups, can significantly influence their mutagenic potential.[9]
Phenylenediamines as Chemical Intermediates
Beyond their direct applications, substituted phenylenediamines are vital intermediates in the synthesis of a wide array of chemicals.
Dyes and Pigments
Phenylenediamines are fundamental building blocks in the synthesis of various dyes, particularly azo dyes and hair dyes.[13][14] p-Phenylenediamine is a key component in many permanent hair coloring formulations, where it undergoes oxidative coupling with other intermediates to form colored polymers within the hair shaft.[14][15]
Other Synthetic Applications
The reactivity of the amino groups in phenylenediamines allows for their use in a variety of other chemical transformations, including the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates.[16] They also serve as precursors in the synthesis of other heterocyclic systems.[17][18]
Analytical Characterization and Safety Considerations
The analysis of phenylenediamines and their derivatives is crucial for quality control and safety assessment. Various analytical techniques are employed for their identification and quantification.
Analytical Methods
A range of analytical methods are utilized for the characterization of phenylenediamines:
| Analytical Technique | Application | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of phenylenediamine isomers and derivatives in various matrices. | [19][20] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, often requiring derivatization for improved volatility and stability. | [19][21] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Determination of trace metal components in phenylenediamine-based products like hair dyes. | [22] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of synthesized phenylenediamine derivatives and polymers. | [23] |
Toxicology and Safety
While immensely useful, some phenylenediamines, particularly p-phenylenediamine, are known skin sensitizers and can cause allergic contact dermatitis.[14][24] Acute exposure to high levels can lead to more severe health effects.[24] The mutagenicity and potential carcinogenicity of certain derivatives are also areas of ongoing research and regulatory scrutiny.[14][25] Therefore, appropriate handling procedures and safety precautions are essential when working with these compounds.
Conclusion
Substituted phenylenediamines represent a class of compounds with a rich and diverse chemistry that translates into a multitude of practical applications. Their importance in materials science, medicinal chemistry, and as synthetic intermediates is well-established and continues to grow. A thorough understanding of their synthesis, reactivity, and structure-property relationships is essential for harnessing their full potential while ensuring their safe and responsible use. Future research will undoubtedly uncover new applications for this versatile chemical scaffold, further solidifying its place as a cornerstone of modern chemistry.
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Methodological & Application
Application Note: Synthesis of Fluorinated 1,5-Benzodiazepines Using 3-Chloro-5-fluorobenzene-1,2-diamine
Introduction
Benzodiazepines are a cornerstone class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] The strategic incorporation of fluorine atoms into pharmacologically active molecules is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] This application note provides a detailed protocol for the synthesis of fluorinated 1,5-benzodiazepines, utilizing 3-Chloro-5-fluorobenzene-1,2-diamine as a key precursor.
The specific substitution pattern of this compound (Cl at C3, F at C5) allows for the synthesis of benzodiazepines with a unique halogen arrangement on the fused benzene ring. This guide details the acid-catalyzed condensation reaction of this diamine with various ketones, a robust and versatile method for forming the seven-membered diazepine ring.[1] We will focus on the reaction with acetone as a model system to produce 8-chloro-6-fluoro-2,4-dimethyl-3H-1,5-benzodiazepine.
Scientific Rationale and Mechanism
The synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones is a well-established acid-catalyzed condensation reaction.[1][2] The reaction proceeds through a proposed multi-step mechanism involving the formation of a diimine intermediate, followed by tautomerization and intramolecular cyclization.
Core Mechanism:
-
Initial Condensation: One of the amino groups of the this compound attacks the carbonyl carbon of a ketone molecule. Following proton transfer and elimination of water, an initial imine is formed.
-
Second Condensation: The remaining amino group reacts with a second molecule of the ketone to form a diimine intermediate.
-
Tautomerization & Cyclization: A crucial 1,3-hydrogen shift occurs, leading to an enamine-imine intermediate. This intermediate then undergoes an intramolecular cyclization, where the enamine attacks the imine carbon, to form the seven-membered diazepine ring.[2]
-
Aromatization: A final proton transfer and rearrangement result in the stable 3H-1,5-benzodiazepine structure.
The presence of the electron-withdrawing chloro and fluoro groups on the phenylenediamine ring can influence the nucleophilicity of the amino groups, potentially requiring slightly adjusted reaction conditions compared to unsubstituted diamines.
Reaction Mechanism Diagram
The following diagram illustrates the generalized reaction pathway for the formation of a 1,5-benzodiazepine from this compound and a generic ketone (R1-CO-R2).
Caption: Fig. 1: Generalized Reaction Mechanism
Experimental Protocol: Synthesis of 8-Chloro-6-fluoro-2,4-dimethyl-3H-1,5-benzodiazepine
This protocol details a robust, solvent-free method for synthesizing the title compound using anhydrous stannous chloride as an efficient Lewis acid catalyst.[2]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| This compound | ≥97% Purity | ChemScene | 153505-33-0 |
| Acetone | ACS Reagent Grade | MilliporeSigma | 67-64-1 |
| Anhydrous Stannous Chloride (SnCl₂) | ≥98% Purity | MilliporeSigma | 7772-99-8 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | MilliporeSigma | 7757-82-6 |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | N/A |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Glass funnel for filtration
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.60 g, 10 mmol) and acetone (1.74 g, 2.2 mL, 30 mmol, 3 equivalents).
-
Catalyst Addition: To the stirred mixture, add anhydrous stannous chloride (0.19 g, 1 mmol, 10 mol%) in one portion.
-
Reaction: Heat the mixture to 60°C with continuous stirring. Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane) every 15 minutes. The reaction is typically complete within 40-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and stir for 5 minutes.
-
Filtration: Filter the mixture through a pad of Celite or a short column of silica gel to remove the catalyst. Wash the pad with an additional 10 mL of ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Isolation: Collect the pure fractions, combine them, and remove the solvent under reduced pressure to yield the final product as a solid. Dry the product under vacuum.
Overall Synthesis Workflow
Caption: Fig. 2: Experimental Workflow
Characterization and Expected Results
The identity and purity of the synthesized 8-chloro-6-fluoro-2,4-dimethyl-3H-1,5-benzodiazepine should be confirmed using standard analytical techniques.
| Analysis | Expected Results |
| Appearance | Off-white to yellow solid |
| Yield | 80-90% (after purification) |
| ¹H NMR (CDCl₃) | Peaks corresponding to two distinct methyl groups (approx. δ 2.3-2.5 ppm), a methylene group (approx. δ 3.2 ppm), and aromatic protons on the substituted benzene ring. |
| ¹³C NMR (CDCl₃) | Resonances for methyl, methylene, and sp²-hybridized carbons of the aromatic and diazepine rings. The C-F and C-Cl carbons will show characteristic shifts. |
| Mass Spec (ESI+) | Calculated for C₁₁H₁₀ClFN₂: 224.05. Expected [M+H]⁺: 225.06. |
| TLC (30% EA/Hex) | Rf ≈ 0.4-0.5 (This will vary based on exact conditions and plate type) |
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (hydrolyzed SnCl₂), insufficient heating, or impure starting material. | Use freshly opened or properly stored anhydrous SnCl₂. Ensure the reaction temperature reaches 60°C. Verify the purity of the diamine starting material. |
| Incomplete Reaction | Insufficient reaction time or catalyst loading. | Extend the reaction time and continue to monitor by TLC. If the reaction stalls, a small, additional amount of catalyst (2-3 mol%) can be added. |
| Formation of Multiple Byproducts | Reaction temperature too high, or prolonged reaction time leading to decomposition or side reactions. | Maintain the temperature strictly at 60°C. Do not let the reaction run for an extended period after completion is observed by TLC. |
| Difficulty in Purification | Co-elution of impurities. | Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., starting with 5% ethyl acetate in hexane) may improve separation. |
Safety Precautions
-
This compound: Handle with care. May be harmful if swallowed, inhaled, or in contact with skin. Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous Stannous Chloride: Corrosive and moisture-sensitive. Handle in a dry environment (e.g., glove box or under an inert atmosphere if possible) and avoid inhalation of dust.
-
Solvents: Acetone, ethyl acetate, and hexane are flammable. Keep away from ignition sources. Use in a well-ventilated area.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of a fluorinated 1,5-benzodiazepine derivative using this compound. The described method is efficient, high-yielding, and utilizes a readily available catalyst, making it suitable for researchers in drug discovery and medicinal chemistry. The strategic use of this halogenated precursor opens avenues for creating novel benzodiazepine analogs with potentially enhanced pharmacological properties.
References
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- Fustero, S., et al. (2021). A fluorine turns a medicinal benzodiazepine into NPS: the case of flualprazolam. Forensic Toxicology.
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- BenchChem. (n.d.). A Comparative Guide to Benzodiazepine Synthesis: 2-Amino-5-chloro-2'-fluorobenzophenone vs. 2-amino-5-chlorobenzophenone.
- Molbase. (n.d.). Synthesis of 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepine-2-thione.
- Molbase. (n.d.). Synthesis of 1-methyl-5-phenyl-7-chloro-2,3-dihydro-1H-1,4-benzodiazepine.
- Bell, S. C. (1967). Preparation of certain benzodiazepine compounds. U.S. Patent No. 3,340,253. Google Patents.
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- Al-Mulla, A. (2017). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. ResearchGate.
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- Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(10), 1185. MDPI.
- Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
- Wikipedia. (n.d.). Flunitrazepam.
- Shokova, E. A., & Kovalev, V. V. (2014). 1,3-Diketones. Synthesis and properties. ResearchGate.
- Lloyd, D., et al. (1985). Reactions of 1,2-diaminobenzene with 1,3-diketones. Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry.
Sources
Application Note: Protocols for the Synthesis of Heterocyclic Scaffolds via Condensation Reactions of 3-Chloro-5-fluorobenzene-1,2-diamine
Abstract: This document provides detailed application notes and validated protocols for the utilization of 3-Chloro-5-fluorobenzene-1,2-diamine as a strategic precursor in the synthesis of high-value heterocyclic compounds. Specifically, we detail the condensation reactions to form two key scaffolds: substituted benzimidazoles and quinoxalines. These structures are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the chloro and fluoro substituents. This guide is intended for researchers, chemists, and professionals in drug development, offering both the theoretical underpinnings and practical, step-by-step methodologies for successful synthesis, purification, and characterization.
Introduction: The Strategic Value of this compound
This compound is a substituted o-phenylenediamine (OPD) that serves as a powerful building block in synthetic chemistry.[1][2] Its vicinal diamine functionality is primed for cyclocondensation reactions, while the strategically placed chloro and fluoro groups on the benzene ring offer several advantages:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine and fluorine can significantly alter the pKa, lipophilicity, and metabolic stability of the final molecule, which are critical parameters in drug design.
-
Blocking of Metabolic Sites: Halogen substituents can prevent undesirable oxidative metabolism at those positions, enhancing the pharmacokinetic profile of a drug candidate.
-
Orthogonal Reactivity: The halogen atoms provide handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for further diversification of the molecular scaffold.
This guide focuses on two of the most robust and widely utilized condensation reactions for this precursor: the formation of benzimidazoles via reaction with aldehydes and the synthesis of quinoxalines from 1,2-dicarbonyl compounds.[3][4]
Part 1: Synthesis of 6-Chloro-4-fluoro-1H-benzimidazoles
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of an o-phenylenediamine with an aldehyde, known as the Phillips condensation, is a direct and efficient method for its synthesis.[3]
Principle and Mechanism
The reaction proceeds through a multi-step sequence. First, one of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base (imine). The second, pendant amino group then attacks the imine carbon in an intramolecular cyclization to form a dihydrobenzimidazole ring, which subsequently aromatizes, often via oxidation, to the stable benzimidazole product.[5] Acid catalysts are frequently employed to activate the aldehyde carbonyl and facilitate the dehydration steps.[3]
Sources
Application Note: Synthesis of Fused Heterocyclic Systems from 3-Chloro-5-fluorobenzene-1,2-diamine
<_ _>
For correspondence:
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of valuable heterocyclic compounds, specifically benzimidazoles and quinoxalines, using 3-Chloro-5-fluorobenzene-1,2-diamine as a key starting material. The presence of both chlorine and fluorine atoms on the benzene ring of this precursor offers unique opportunities for generating structurally diverse molecules with potential applications in medicinal chemistry and materials science. This guide emphasizes not only the step-by-step protocols but also the underlying chemical principles and strategic considerations for successful and efficient synthesis.
Introduction: The Significance of Halogenated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability. Chlorine, a larger and more polarizable halogen, can also modulate biological activity and provide a reactive handle for further synthetic transformations.
This compound is a versatile building block that allows for the direct introduction of this advantageous halogenation pattern into fused heterocyclic systems. The adjacent amino groups provide a reactive di-nucleophile ready for condensation with various electrophilic partners to construct benzimidazoles, quinoxalines, and other related heterocycles. These resulting halogenated compounds are of significant interest in drug discovery, with known applications for similar structures in areas such as antibacterial and anticancer therapies.[1][2]
Core Synthetic Strategies & Mechanistic Rationale
The primary synthetic utility of this compound lies in its ability to undergo condensation reactions with carbonyl-containing compounds. The two main classes of heterocycles readily accessible are benzimidazoles (from aldehydes or carboxylic acids) and quinoxalines (from α-dicarbonyls).
Synthesis of 6-Chloro-4-fluoro-1H-benzimidazoles
The formation of the benzimidazole ring system from an o-phenylenediamine and a one-carbon electrophile is a classic and robust transformation.[3][4] The reaction proceeds through an initial nucleophilic attack of one amino group on the carbonyl carbon, forming a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration (or oxidation), yields the aromatic benzimidazole core.
The choice of the one-carbon source dictates the substituent at the 2-position of the resulting benzimidazole, a key vector for tuning the molecule's properties.
Diagram: General Synthesis of 6-Chloro-4-fluoro-1H-benzimidazoles
Caption: Synthesis of 2-substituted 6-chloro-4-fluoro-1H-benzimidazoles.
Synthesis of 6-Chloro-8-fluoroquinoxalines
Quinoxalines are synthesized through the condensation of an o-phenylenediamine with an α-dicarbonyl compound.[5][6][7] This reaction is typically high-yielding and proceeds readily, often under mild conditions. The mechanism involves a double condensation, where each amino group reacts with one of the carbonyl groups to form a dihydropyrazine ring, which then aromatizes to the stable quinoxaline system.[8]
The substituents on the resulting quinoxaline ring are directly determined by the structure of the α-dicarbonyl starting material, offering a straightforward method for generating a library of analogues.
Diagram: General Synthesis of 6-Chloro-8-fluoroquinoxalines
Caption: Synthesis of substituted 6-chloro-8-fluoroquinoxalines.
Experimental Protocols & Data
Safety Precaution: this compound is harmful if swallowed, causes skin irritation, and serious eye damage, and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.[9][10][11][12][13]
Protocol 1: Synthesis of 6-Chloro-4-fluoro-2-phenyl-1H-benzimidazole
This protocol details the synthesis of a 2-aryl substituted benzimidazole using benzaldehyde.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.60 g, 10 mmol).
-
Solvent and Reagent Addition: Add ethanol (30 mL) to the flask and stir until the diamine is dissolved. To this solution, add benzaldehyde (1.06 g, 1.02 mL, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (approx. 50 mg). The use of an acid catalyst facilitates both the initial imine formation and the subsequent cyclization.[4]
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
-
Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water to remove any remaining catalyst and unreacted starting materials. Dry the purified product under vacuum.
Expected Results:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 6-Chloro-4-fluoro-2-phenyl-1H-benzimidazole | Off-white to pale yellow solid | 85-95 | 225-228 |
Protocol 2: Synthesis of 6-Chloro-8-fluoro-2,3-diphenylquinoxaline
This protocol describes a classic quinoxaline synthesis using benzil as the α-dicarbonyl component.[8]
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (0.80 g, 5 mmol) in ethanol (20 mL).
-
Reagent Addition: In a separate beaker, dissolve benzil (1.05 g, 5 mmol) in warm ethanol (10 mL). Add the benzil solution dropwise to the stirred diamine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. The condensation reaction is often rapid and can be monitored by the formation of a precipitate.
-
Work-up and Isolation: The product typically precipitates from the reaction mixture. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials. The product is often pure enough for most applications after this step. If further purification is needed, recrystallization from ethanol can be performed. Dry the final product under vacuum.
Expected Results:
| Product | Appearance | Yield (%) | Melting Point (°C) |
| 6-Chloro-8-fluoro-2,3-diphenylquinoxaline | Pale yellow crystalline solid | 90-98 | 148-151 |
Applications & Future Directions
The halogenated benzimidazoles and quinoxalines synthesized from this compound serve as valuable scaffolds for further chemical elaboration. The chlorine atom, in particular, can be a site for nucleophilic aromatic substitution or a coupling partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of functional groups.
These compounds are excellent candidates for screening in various biological assays. For instance, fluorinated benzimidazoles have shown promise as antimicrobial agents, while quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including anticancer and antiviral properties.[7][14] Researchers in drug development can utilize these protocols to rapidly generate libraries of novel compounds for high-throughput screening and lead optimization programs.
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of 6-chloro-4-fluoro-benzimidazoles and 6-chloro-8-fluoro-quinoxalines. The protocols outlined in this application note are robust, high-yielding, and readily adaptable for the synthesis of a diverse range of derivatives. The strategic incorporation of chlorine and fluorine imparts desirable properties for applications in medicinal chemistry and materials science, making this an important building block for modern synthetic chemistry.
References
- Rawat, P., & Prasad, M. (2021).
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Abdel-Mottaleb, Y. et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- Nguyen, T. T. T., & Vo, T. N. (2023).
- Islami, M. R., & Hassani, Z. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Lin, C. H. et al. (2024). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease.
- Ali, M. A. et al. (2021). Synthesis and halochromism of new quinoxaline fluorescent dyes.
- ResearchGate. (n.d.). Synthesis of dibenzo[a,c]phenazines 32.
- Bohrium. (2017). Synthetic routes for phenazines: an overview.
- Indian Academy of Sciences. (n.d.). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies.
- Protti, S. et al. (2021).
- New Journal of Chemistry (RSC Publishing). (n.d.). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex.
- Wall, L. A. et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
- Blankenfeldt, W. et al. (2014). The structural biology of phenazine biosynthesis. PubMed Central.
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- Petrov, V. A. (2009).
- Wattanaporn, T. et al. (2004). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 48(8), 3193-3194.
- Agrawal, N. et al. (2024). Synthetic Methods for Various Chromeno-fused Heterocycles and their Potential as Antimicrobial Agents. Medicinal Chemistry, 20(2), 115-129.
- Insuasty, B. et al. (2001). Synthesis of 3-aryl-2-benzyl-1,2-dihydroquinoxalines through the reaction between 1,2-diamino-4,5-dimethylbenzene and 1,2-diamino-4-methylbezene with 2-bromo-1,3-diaryl-1-propanones.
- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- Khan, I. et al. (2021). Benzimidazole(s)
- RSC Publishing. (n.d.). Reactions of 1,2-diaminobenzene with 1,3-diketones.
- Amerigo Scientific. (n.d.). 6-Chloro-5-fluorobenzimidazole.
- ResearchGate. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Janeczko, T., & Kostrzewa-Susłow, E. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5540.
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3-Chloro-5-fluorobenzene-1,2-diamine as a monomer for polyimides
Application Notes & Protocols
Topic: 3-Chloro-5-fluorobenzene-1,2-diamine as a Monomer for High-Performance Polyimides
Audience: Researchers, Scientists, and Drug Development Professionals
Guide Overview
This document provides a comprehensive technical guide on the utilization of this compound as a strategic monomer for the synthesis of advanced polyimides. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic rationale behind procedural choices, offering insights into how the unique halogenated structure of this diamine can be leveraged to engineer polymers with superior properties. We will explore detailed synthesis methodologies, characterization techniques, and the structure-property relationships that govern the performance of these materials in demanding applications.
The Strategic Advantage of Halogenated Diamines in Polyimide Synthesis
Aromatic polyimides are a premier class of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and electrical insulating properties.[1][2] However, traditional aromatic polyimides often suffer from poor processability due to their limited solubility in organic solvents and high melting temperatures, which complicates their fabrication into useful forms.[3]
The incorporation of halogen atoms, specifically fluorine and chlorine, into the polymer backbone via the diamine monomer is a highly effective strategy to mitigate these challenges while enhancing other key properties.[4]
-
Fluorine (-F): The introduction of fluorine, particularly as trifluoromethyl (-CF3) groups or directly on the aromatic ring, is well-documented to increase polymer free volume.[3] This structural disruption hinders dense chain packing, leading to significantly improved solubility, lower dielectric constants, reduced water absorption, and enhanced optical transparency, all without compromising thermal stability.[1][3][5][6][7] The high energy of the C-F bond also contributes to the polymer's overall thermal and chemical resistance.[1]
-
Chlorine (-Cl): The larger atomic radius of chlorine compared to fluorine can further disrupt chain packing to improve solubility. Additionally, chlorine-containing polymers are known to exhibit inherent flame-retardant properties.[8]
The monomer at the center of this guide, This compound , offers a unique combination of these attributes. Its asymmetric halogenation is expected to reduce polymer chain symmetry, further enhancing solubility and processability. The synergistic effect of both fluorine and chlorine provides a versatile platform for creating polyimides tailored for advanced applications in microelectronics, aerospace, and optics.[4][9]
Monomer Profile: this compound
| Property | Value | Source |
| CAS Number | 153505-33-0 | [10][] |
| Molecular Formula | C₆H₆ClFN₂ | [10] |
| Molecular Weight | 160.58 g/mol | [10] |
| Typical Purity | ≥97% | [10] |
| Appearance | Brown Solid | [12] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [13] |
Polyimide Synthesis: From Monomer to Polymer
The synthesis of polyimides from this compound follows the classical polycondensation pathway involving a dianhydride. The most widely practiced and versatile approach is the two-step method, which proceeds through a soluble poly(amic acid) (PAA) precursor.[14][15] This allows for processing (e.g., film casting) before the final, often intractable, polyimide is formed. Alternatively, for polyimides that remain soluble, a one-step high-temperature method can be employed.[14]
Core Synthesis Workflow
The diagram below illustrates the conventional two-step synthesis route, which offers excellent control over molecular weight and allows for processing of the intermediate poly(amic acid).
Caption: Two-step polyimide synthesis workflow.
Protocol 1: Two-Step Synthesis via Poly(amic acid) Precursor
This method is preferred for its versatility and is essential when the final polyimide is insoluble.
Part A: Poly(amic acid) Synthesis
Causality: The reaction is performed at ambient temperature under an inert atmosphere to prevent the reverse reaction of amic acid formation and to avoid moisture, which can hydrolyze the dianhydride and limit the molecular weight.[14] Polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are used for their ability to dissolve both the monomers and the resulting high-molecular-weight PAA.[14][16]
Materials:
-
This compound (1 equiv.)
-
Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA) (1 equiv.)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Three-neck round-bottom flask with mechanical stirrer
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a stopper. Purge the flask with dry nitrogen for 15-20 minutes.
-
Diamine Dissolution: Under a positive flow of nitrogen, add this compound to the flask. Add anhydrous DMAc to achieve a monomer concentration of 15-20 wt%. Stir until the diamine is fully dissolved.
-
Dianhydride Addition: Add the dianhydride (6FDA) to the stirred diamine solution in several small portions over 30-60 minutes. Adding the dianhydride slowly helps to control the reaction exotherm and promotes the formation of higher molecular weight polymer.[14]
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The solution viscosity will increase significantly as the poly(amic acid) forms, which is a primary indicator of successful polymerization.[17]
-
Storage: The resulting viscous PAA solution can be stored in a refrigerator (2-8°C) for later use in imidization.
Part B: Imidization (Conversion to Polyimide)
Causality: This method uses heat to drive the cyclodehydration of the amic acid groups to form the stable imide ring, releasing water as a byproduct. A staged heating protocol is critical to allow for the slow removal of the solvent and water, preventing film defects like voids and ensuring complete imidization.[14][18] This is the preferred method for producing thin films and coatings.[14]
Procedure:
-
Casting: Pour the PAA solution onto a clean, level glass substrate. Cast the film using a doctor blade to ensure uniform thickness.
-
Solvent Evaporation: Place the cast film in a dust-free oven or on a hot plate at 80-100°C for 2-4 hours to slowly remove the bulk of the solvent.
-
Thermal Curing: Subject the film to a staged curing cycle in an oven, for example:
-
Cooling: After the final curing step, allow the oven to cool slowly to room temperature to prevent thermal stress in the film.
-
Film Removal: Carefully peel the resulting flexible, tough polyimide film from the glass substrate.
Causality: This method uses a chemical dehydrating agent, typically an acid anhydride (acetic anhydride) and a tertiary amine catalyst (pyridine or triethylamine), to effect the cyclization at or near room temperature.[15][18][19] This is advantageous for synthesizing polyimides that are insoluble, as the polymer precipitates from the solution and can be easily collected as a powder.[16][19]
Procedure:
-
Setup: Cool the PAA solution from Protocol 1 in an ice bath.
-
Reagent Addition: While stirring, slowly add a mixture of acetic anhydride (2-4 equiv. per PAA repeat unit) and pyridine (1-2 equiv. per PAA repeat unit) to the PAA solution.[16][18]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Precipitation: Pour the reaction mixture into a large excess of a non-solvent, such as methanol or water, with vigorous stirring. The polyimide will precipitate as a solid.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash the solid thoroughly with methanol and/or water to remove residual reagents and solvent. Dry the final polyimide powder in a vacuum oven at 100-150°C until a constant weight is achieved.
Characterization and Expected Properties
Thorough characterization is essential to confirm the chemical structure and evaluate the physical properties of the synthesized polyimide. The incorporation of this compound is expected to yield a polymer with a desirable balance of thermal stability, mechanical integrity, and processing characteristics.
Structure-Property Rationale
The properties of the final polyimide are a direct consequence of the monomer's structure. The diagram below outlines these critical relationships.
Caption: Monomer structure-polymer property relationships.
Analytical Techniques & Expected Results
| Property | Technique | Expected Outcome & Justification |
| Structural Confirmation | FTIR Spectroscopy | Disappearance of N-H and O-H stretches from the PAA; Appearance of characteristic imide absorptions at ~1780 cm⁻¹ (asymmetric C=O stretch) and ~1720 cm⁻¹ (symmetric C=O stretch), confirming cyclization.[15] |
| Thermal Stability | TGA | High decomposition temperature (T₅%, 5% weight loss) > 500°C in N₂, indicative of a stable aromatic-imide backbone.[1][6][20] |
| Glass Transition Temp. | DSC | High glass transition temperature (Tg) in the range of 250–350°C, depending on the dianhydride used. This defines the upper limit for the material's use as a rigid solid.[5][6][21] |
| Mechanical Properties | Tensile Testing | Tough and flexible films with high tensile strength (80-150 MPa) and Young's modulus (2-3 GPa), characteristic of high-performance polyimides.[6][21][22] |
| Dielectric Properties | Dielectric Analyzer | Low dielectric constant (2.5–3.0 at 1 MHz) and low dielectric loss, attributed to the presence of fluorine which reduces electronic polarization.[1][5][6] |
| Solubility | Qualitative Testing | Enhanced solubility in common organic solvents (NMP, DMAc, THF, chloroform) compared to non-halogenated analogs, due to the disruptive effects of the Cl and F atoms.[5][21][23] |
| Water Absorption | Gravimetric Analysis | Low water uptake (< 1.0%), a result of the hydrophobic nature imparted by the fluorine atom.[1][5][6] |
Applications Insights
The unique property profile endowed by the this compound monomer makes the resulting polyimides highly suitable for next-generation technologies where performance and processability are paramount.
-
Microelectronics & Flexible Electronics: The low dielectric constant, high thermal stability, and excellent mechanical flexibility make these materials ideal for use as interlayer dielectrics, flexible printed circuit board (FPC) substrates, and encapsulants for semiconductor packaging.[1][9]
-
Aerospace & Defense: High thermal stability, chemical resistance, and inherent flame retardancy are critical for applications in aircraft wiring insulation, composite matrix resins, and protective coatings.[4]
-
Optical & Display Technologies: The introduction of fluorine can disrupt charge-transfer complexes, leading to polyimides with higher optical transparency and less color.[3][7] This, combined with their thermal stability, makes them candidates for flexible display substrates and optical waveguide materials.[7][9]
Expert Insight: The choice of dianhydride co-monomer is a critical variable for tailoring final properties. Using a flexible, fluorine-containing dianhydride like 6FDA will maximize solubility and further lower the dielectric constant, making it ideal for electronics.[3] Conversely, using a rigid dianhydride like pyromellitic dianhydride (PMDA) will yield a polymer with a higher Tg and modulus, suitable for applications demanding maximum thermomechanical stability, albeit likely at the cost of reduced solubility.[24]
References
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- Upgrading Polyimides Through Enhanced Process Technology. (2020, April 23). Halocarbon.
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- Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (2017). RSC Publishing.
- Fluorinated Polyimides: Synthesis, Properties, and Applications. (n.d.). ResearchGate.
- Chemical imidization reagent for polyimide synthesis. (1998). Google Patents.
- Fluorinated Polyimide Monomers for Semiconductor and Flexible Display Screens. (n.d.). CapChem.
- Banerjee, S., et al. (n.d.). Synthesis and properties of fluorinated polyimides. 3. Derived from novel 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene and 4,4-bis[3. ResearchGate.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (2024). MDPI.
- Synthesis and Properties of Highly Fluorinated Polyimides. (n.d.). ACS Publications.
- Optical Properties of Fluorinated Polyimides and Their Applications to Optical Components and Waveguide Circuits. (2004). ResearchGate.
- Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties. (2022). MDPI.
- Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (2020). MDPI.
- Synthesis and properties of polyimides from a diamine containing side diphenylphosphine oxide and trifluoromethyl groups. (n.d.). ResearchGate.
- New monomers for high performance polymers. (1993). NASA Technical Reports Server (NTRS).
- Thin film tensile properties and thermal behavior data of polyimides. (n.d.). ResearchGate.
- Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. (2017). Semantic Scholar.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). PMC - NIH.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2022). PMC - NIH.
- Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups. (2022). MDPI.
- Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. (2022). MDPI.
- Chapter 10. Aromatic Polyimides and High-Temperature Resistant Polymers. (n.d.). ResearchGate.
- Synthesis and characterization of an aromatic diamine and its polyimides containing asymmetric large side groups. (2020). ResearchGate.
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Synthesis of Quinoxalines from 1,2-Diamines: An Application Note for Researchers and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoxaline Scaffold
The quinoxaline motif, a heterocyclic system comprising a benzene ring fused to a pyrazine ring, represents a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting properties that span antibacterial, antiviral, anticancer, antifungal, antimalarial, and anti-inflammatory activities.[1][3][4] Notably, quinoxaline cores are found in established antibiotics like echinomycin and levomycin.[5] Beyond their therapeutic applications, these compounds are pivotal in the development of organic semiconductors, dyes, and electroluminescent materials, underscoring their versatility.[2][6]
This application note provides a comprehensive guide for the synthesis of quinoxalines, focusing on the classical and highly efficient condensation of 1,2-diamines with 1,2-dicarbonyl compounds. We will delve into the mechanistic underpinnings of this reaction, explore a range of modern and green synthetic protocols, and provide detailed, step-by-step procedures suitable for both academic research and industrial drug development settings.
Core Reaction: The Condensation of 1,2-Diamines and 1,2-Dicarbonyls
The most fundamental and widely employed method for quinoxaline synthesis is the cyclocondensation of an aryl 1,2-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound (like benzil).[2][7][8] This reaction, first reported by Körner and Hinsberg in 1884, proceeds through a well-established mechanism.[9]
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of one of the amino groups of the 1,2-diamine onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a dehydration step to form an imine intermediate. Subsequently, an intramolecular cyclization occurs, followed by another dehydration step to yield the final, stable aromatic quinoxaline ring. The overall process is a cascade of condensation and cyclization reactions.
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Application Notes and Protocols for Catalytic Reactions Involving 3-Chloro-5-fluorobenzene-1,2-diamine
Introduction: Strategic Importance of 3-Chloro-5-fluorobenzene-1,2-diamine
This compound is a key substituted o-phenylenediamine (OPD) building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a chloro and a fluoro group, offers a powerful tool for modulating the physicochemical properties of target molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the chlorine atom provides a reactive handle for post-condensation functionalization via cross-coupling reactions.[1][2] This guide provides a detailed exploration of the catalytic conditions for leveraging this versatile precursor in the synthesis of high-value heterocyclic compounds, primarily focusing on benzimidazoles and quinoxalines.
The nucleophilicity of the diamine core is influenced by the electronic nature of its substituents. The presence of electron-withdrawing groups like chlorine and fluorine decreases the electron density of the aromatic ring, which can reduce the nucleophilicity of the amino groups and potentially slow the initial condensation step compared to unsubstituted OPD.[3] However, these challenges are readily overcome by selecting appropriate catalytic systems and reaction conditions to drive the reactions to completion, often with high yields.[3]
Part 1: Synthesis of 5-Chloro-7-fluorobenzimidazoles via Catalytic Condensation
The most prevalent application of this compound is its condensation with aldehydes or carboxylic acids (or their derivatives) to form the 5-chloro-7-fluorobenzimidazole scaffold. This heterocycle is a "privileged structure" found in numerous pharmacologically active compounds.[] The choice of catalyst and reaction conditions depends on the nature of the carbonyl-containing reactant.
Mechanism and Rationale
The fundamental reaction involves the nucleophilic attack of the diamine's amino groups on the carbonyl carbon of an aldehyde or carboxylic acid derivative. This is followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. Catalysts are often employed to activate the carbonyl group, making it more electrophilic and facilitating the initial condensation step.
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Application Note: High-Purity Recovery of 3-Chloro-5-fluorobenzene-1,2-diamine via Optimized Recrystallization
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-fluorobenzene-1,2-diamine is a critical chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The purity of this diamine is paramount, as impurities can lead to unwanted side reactions, lower yields, and the generation of difficult-to-remove, structurally related byproducts in subsequent synthetic steps. This document provides a comprehensive guide to the purification of crude this compound using the robust and scalable technique of recrystallization. We delve into the theoretical principles, a systematic approach to solvent selection, and a detailed, step-by-step protocol designed for optimal purity and recovery. This guide is intended to provide laboratory personnel with the expertise to consistently produce high-purity material essential for drug development and other high-stakes applications.
Foundational Principles: The Science of Recrystallization
Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is that the solubility of a desired compound and its impurities in a given solvent will vary with temperature.[1] An ideal recrystallization process involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a more purified form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are separated during filtration.[3]
The success of this technique is governed by two key kinetic and thermodynamic processes: nucleation and crystal growth.[1]
-
Nucleation: The initial formation of small crystal aggregates.
-
Crystal Growth: The orderly addition of molecules from the solution onto the existing nuclei.
A slow cooling process is crucial as it favors crystal growth over rapid nucleation.[4] This allows the crystal lattice to form in a highly ordered manner, selectively incorporating molecules of the desired compound while excluding mismatched impurity molecules. Rapid cooling, or "crashing out," often traps impurities within a rapidly formed, less-ordered solid precipitate.[4]
Solvent System Selection: A Rational Approach
The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[5] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[6][7]
Key Characteristics of an Ideal Recrystallization Solvent:
-
Differential Solubility: The compound of interest should be highly soluble at elevated temperatures and poorly soluble when cold.[6]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]
-
Chemical Inertness: The solvent must not react with the compound being purified.[8]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]
For this compound (MW: 160.58 g/mol ), the molecular structure contains polar amine groups capable of hydrogen bonding, alongside a halogenated aromatic ring which imparts non-polar characteristics. This dual nature suggests that a solvent of intermediate polarity or a mixed-solvent system may be effective.
Proposed Solvent System: Ethanol/Water
A mixed-solvent system is often employed when no single solvent meets all the necessary criteria.[6] In this approach, the crude compound is dissolved in a "solvent" in which it is highly soluble, and a miscible "anti-solvent" in which it is poorly soluble is added to induce crystallization.
The Ethanol/Water system is proposed here as a primary candidate.
-
Solvent: Ethanol (dissolves the diamine well).
-
Anti-solvent: Water (the diamine is expected to have low solubility in water).
Table 1: Rationale for Ethanol/Water Solvent System
| Parameter | Rationale for Selection |
| Solubility Profile | This compound is likely soluble in hot ethanol due to its organic character. Its solubility is expected to decrease significantly upon the controlled addition of water, a polar anti-solvent. |
| Impurity Profile | Polar impurities may remain dissolved in the aqueous ethanol mixture upon cooling. Non-polar impurities may have limited solubility in hot ethanol and can potentially be removed via hot filtration. |
| Boiling Point | Ethanol (78°C) has a convenient boiling point that is high enough to effectively dissolve the compound but low enough for easy removal. |
| Safety & Handling | Both ethanol and water are common, relatively low-toxicity laboratory solvents. |
An alternative system could be Toluene/Heptane for researchers aiming to avoid water. In this case, Toluene would be the primary solvent and Heptane the anti-solvent. Note: Experimental verification by testing the solubility of a small amount of crude material in various solvents is a mandatory first step in practice.[8]
Detailed Experimental Protocol
This protocol is designed to purify crude this compound using an ethanol/water mixed-solvent system.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent grade)
-
Deionized Water
-
Erlenmeyer flasks (at least two)
-
Hotplate with stirring capability
-
Short-stemmed glass funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Glass stirring rod
-
Ice-water bath
-
Spatula
-
Drying oven or desiccator
Step-by-Step Purification Procedure
Step 1: Dissolution
-
Place the crude this compound into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add a minimal volume of ethanol to the flask. Begin heating the mixture gently on a hotplate with stirring.
-
Continue to add small portions of ethanol until the solid completely dissolves at or near the boiling point of the solvent. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in solution upon cooling.[2]
Step 2: Hot Gravity Filtration (Optional, if insoluble impurities are present)
-
If the hot solution contains visible, insoluble particulate matter, a hot filtration is necessary.
-
Place a short-stemmed glass funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.
-
Keep the receiving flask and funnel hot by placing them on the hotplate (in a beaker of hot solvent or on low heat) to prevent premature crystallization in the funnel.[3]
-
Carefully and quickly pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a very small amount of hot ethanol and pour this rinse through the filter to recover any remaining product.
Step 3: Crystallization
-
Remove the flask containing the clear, hot filtrate from the heat source.
-
Slowly add deionized water dropwise to the hot ethanol solution while stirring until a slight, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[2]
Step 4: Crystal Collection and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate to ensure a good seal.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Wash the crystals with a small portion of ice-cold ethanol/water mixture (in the same approximate ratio as the final mother liquor) to rinse away any adhering impurities. Causality: Using ice-cold solvent for washing is critical to avoid redissolving the purified product.[2]
-
Continue to draw air through the filter cake for several minutes to help dry the crystals.
Step 5: Drying
-
Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 40-50°C), ensuring the temperature is well below the compound's melting point.
Process Visualization
The following workflow diagram illustrates the key stages of the recrystallization process.
Caption: Workflow for the purification of this compound.
Purity Assessment & Troubleshooting
The purity of the final product should be confirmed using standard analytical techniques.
Table 2: Hypothetical Purity Assessment Data
| Analysis | Crude Material | Recrystallized Product | Acceptance Criteria |
| Appearance | Brownish solid | Off-white to light tan crystals | Crystalline solid |
| Melting Point | 105-110 °C (broad) | 112-114 °C (sharp) | Sharp range, consistent with literature |
| HPLC Purity | ~95% | >99.5% | ≥99.0% |
| NMR | Shows minor impurity peaks | Conforms to structure, no significant impurities | Conforms to reference spectrum |
Troubleshooting Common Issues
-
Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. To resolve, reheat the solution to dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool even more slowly.
-
No Crystal Formation: If crystals do not form after cooling, the solution may be too dilute or nucleation has not occurred. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. If that fails, a "seed crystal" from a previous pure batch can be added. As a last resort, some solvent can be evaporated to increase the concentration.
-
Low Recovery: This is often caused by using too much solvent during dissolution or washing, or by not cooling the solution sufficiently.[2] Ensure the minimum necessary volume of hot solvent is used.
Conclusion
The recrystallization protocol detailed herein provides a reliable and effective method for purifying crude this compound. By carefully selecting a solvent system and controlling the cooling rate, researchers can significantly enhance the purity of this key intermediate, ensuring the integrity and success of subsequent synthetic applications in drug discovery and development.
References
- University of York, Department of Chemistry. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Thapar University. (n.d.). Recrystallization.
- University of Massachusetts, Department of Chemistry. (n.d.). Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
- Mills, L. E. (1932). U.S. Patent No. 1,878,970. Google Patents.
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
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Application Note & Protocols: A Guide to the Scale-Up Synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine and Its Derivatives
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 3-chloro-5-fluorobenzene-1,2-diamine, a key intermediate in the development of active pharmaceutical ingredients (APIs).[][2] The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing scalability, safety, and reproducibility. We will explore a robust synthetic route commencing from a commercially available precursor, focusing on a critical catalytic hydrogenation step, and concluding with purification and rigorous quality control. Furthermore, a protocol for the synthesis of a representative benzimidazole derivative is provided to illustrate the utility of the target diamine in constructing complex heterocyclic scaffolds.
Introduction: Strategic Importance of Substituted Phenylenediamines
Substituted phenylenediamines, particularly those bearing halogen atoms, are foundational building blocks in medicinal chemistry. The unique electronic properties imparted by chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound (CAS No. 153505-33-0) is a valuable precursor for a range of therapeutic agents, including kinase inhibitors, antivirals, and agrochemicals.[3][4]
The successful transition from laboratory-scale discovery to industrial production hinges on the development of a chemical process that is not only high-yielding but also safe, cost-effective, and environmentally sustainable.[5][6] This guide addresses the critical aspects of chemical process development, providing a detailed, field-proven methodology for the multi-gram to kilogram scale synthesis of this important intermediate.[7]
Overall Synthetic Strategy & Workflow
The most industrially viable and scalable approach to aromatic diamines involves the reduction of the corresponding dinitro compound. This strategy offers high yields and utilizes well-established, reliable chemical transformations. Our selected pathway involves two primary stages:
-
Nitration: Di-nitration of 1-chloro-3-fluorobenzene to produce the key intermediate, 1-chloro-5-fluoro-2,4-dinitrobenzene.
-
Reduction: Selective and complete reduction of the dinitro intermediate to the target this compound via catalytic hydrogenation.
This workflow is designed to minimize complex purification steps and ensure a high-purity final product suitable for subsequent pharmaceutical applications.
Caption: High-level workflow for the synthesis and verification of the target diamine.
Detailed Protocols & Methodologies
PART A: Synthesis of 1-Chloro-5-fluoro-2,4-dinitrobenzene (Intermediate)
Causality: The nitration of 1-chloro-3-fluorobenzene is directed by the existing substituents. The chloro and fluoro groups are ortho-, para-directing. Nitration will occur at positions activated by both halogens and least sterically hindered, leading to the desired 2,4-dinitro product. Using a mixture of nitric and sulfuric acids (mixed acid) is standard for achieving efficient di-nitration of deactivated aromatic rings.
Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, and a pressure-equalizing dropping funnel. Ensure the reactor is clean, dry, and connected to a cooling circulator.
-
Acid Charge: To the reactor, carefully charge 400 mL of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0-5 °C.
-
Nitric Acid Addition: Slowly add 200 mL of fuming nitric acid (>90%) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Once the mixed acid is prepared and cooled, add 130.5 g (1.0 mole) of 1-chloro-3-fluorobenzene dropwise over 2-3 hours. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 50-55 °C and hold for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to room temperature. In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of 2 kg of crushed ice and 1 L of water. Very slowly and carefully, pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow precipitate will form.
-
Isolation & Washing: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight. The expected yield is 200-210 g (90-95%).
PART B: Scale-Up Synthesis of this compound
Causality: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[8] The use of hydrogen gas under pressure accelerates the reaction rate, making it suitable for scale-up.[9] Ethanol is chosen as the solvent for its ability to dissolve the starting material and for its compatibility with the hydrogenation process.
Caption: Core reaction: Reduction of the dinitro intermediate to the target diamine.
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenation reactor (e.g., a Parr autoclave) with 110.3 g (0.5 moles) of 1-chloro-5-fluoro-2,4-dinitrobenzene and 1.1 L of ethanol.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 5.5 g of 10% Palladium on Carbon (50% wet catalyst). Self-validating step: The quality and activity of the catalyst are critical. Always use a fresh, reputable source.
-
Inerting: Seal the reactor and purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Reaction: Pressurize the reactor to 50 psi with hydrogen. Begin stirring and heat the mixture to 60 °C. The reaction is exothermic; monitor the temperature and pressure closely. An uptake of hydrogen will be observed.
-
Monitoring: The reaction is typically complete within 4-6 hours. Completion can be confirmed by monitoring the cessation of hydrogen uptake and by analyzing a sample via HPLC or TLC.
-
Filtration: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 100 mL) to ensure complete recovery of the product. Safety Note: The Pd/C catalyst is pyrophoric and must not be allowed to dry in the air. Quench the filter cake with water immediately after use.
-
Concentration: Combine the filtrate and washes and concentrate the solution under reduced pressure to yield a crude solid.
PART C: Purification by Crystallization
-
Solvent Selection: Dissolve the crude solid in a minimal amount of hot isopropanol (~200-250 mL).
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for 15 minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry in a vacuum oven at 40 °C. The expected yield is 65-72 g (81-90%) of off-white to light brown crystals.
Quality Control & Analytical Data
A robust analytical package is essential to ensure the purity and identity of the final product, a critical requirement in pharmaceutical development.[5]
| Parameter | Specification | Method |
| Appearance | Off-white to light brown crystalline solid | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, MS |
| Assay | ≥ 99.0% | HPLC/UPLC[10] |
| Melting Point | 94-98 °C | Capillary Melting Point |
| Residual Solvents | Isopropanol ≤ 5000 ppm, Ethanol ≤ 5000 ppm | Headspace GC-MS[11] |
| Inorganic Impurities | Ash Content ≤ 0.1% | Sulfated Ash Test |
Protocol: Synthesis of a Benzimidazole Derivative
To demonstrate the utility of the synthesized diamine, the following protocol describes its reaction with formic acid to form 5-chloro-7-fluorobenzimidazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 16.1 g (0.1 moles) of this compound and 50 mL of formic acid (98%).
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 300 mL of cold water.
-
Neutralization: Neutralize the solution by the slow addition of aqueous ammonia or sodium hydroxide solution until the pH is ~7-8. A precipitate will form.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum to yield 5-chloro-7-fluorobenzimidazole.
Safety & Handling
Scaling up chemical synthesis requires stringent adherence to safety protocols.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Nitrating Agents: Mixed acid is extremely corrosive. Handle with extreme care in a well-ventilated fume hood. The nitration reaction is highly exothermic and requires precise temperature control to prevent runaway reactions.
-
Nitroaromatics: Dinitroaromatic compounds are potentially explosive and should be handled with care, avoiding shock and excessive heat.
-
Aromatic Amines: The product, this compound, should be handled as a toxic substance. Avoid inhalation and skin contact.[16]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric when dry. Always handle the catalyst wet and under an inert atmosphere. Ensure the reactor is properly rated for the intended pressure and temperature.
Conclusion
This application note details a robust and scalable synthetic route to high-purity this compound. By employing a strategic dinitro intermediate and an efficient catalytic hydrogenation protocol, this method provides a reliable foundation for producing multi-kilogram quantities of this valuable pharmaceutical building block. The inclusion of detailed protocols, causality-based explanations, and rigorous quality control measures ensures that researchers can confidently implement and adapt this process for their drug development programs.
References
- ResearchGate. (2016). What is the best way to reduce dinitro aromatic compounds to their respective amine considering the yield and purity of the product thus formed?
- MDPI. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. MDPI. [Link]
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-Chemistry.org. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]
- MDPI. (2023).
- Publisso. (2020).
- National Center for Biotechnology Information. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). NCBI. [Link]
- Royal Society of Chemistry. (2013).
- ScienceDirect. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. ScienceDirect. [Link]
- Semantic Scholar. (2015). Synthesis of p-Phenylenediamine (PPD) using Supercritical Ammonia. Semantic Scholar. [Link]
- WIPO Patentscope. (2022). WO/2022/088301 METHOD FOR SYNTHESIZING M-PHENYLENEDIAMINE. WIPO. [Link]
- University of California, Santa Cruz. (n.d.).
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- Google Patents. (n.d.). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
- ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives.
- National Center for Biotechnology Information. (2025).
- ResearchGate. (n.d.). Three-component 1,2-diamination, scale-up synthesis, and further....
- Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine)
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- Google Patents. (n.d.). EP3555049A1 - Method of preparing benzy 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
- Regis Technologies. (2023).
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- NASA Technical Reports Server. (n.d.).
- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.
- MDPI. (2012). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. MDPI. [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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Application Notes and Protocols for Real-Time Monitoring of 3-Chloro-5-fluorobenzene-1,2-diamine Reactions
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the analytical monitoring of chemical reactions involving 3-Chloro-5-fluorobenzene-1,2-diamine. This key intermediate is crucial in the synthesis of pharmaceuticals and agrochemicals, making the precise tracking of its reaction kinetics and purity profiles a matter of critical importance for process optimization, yield maximization, and safety.[1][2] This document outlines methodologies employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and in-situ Fourier Transform Infrared (FTIR) Spectroscopy. Each section is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to implement effective reaction monitoring strategies.
Introduction: The Significance of Monitoring this compound Reactions
This compound is a substituted aromatic diamine with the molecular formula C₆H₆ClFN₂.[3] Its structural features, including the chloro and fluoro substituents, impart unique reactivity and make it a valuable building block in organic synthesis. The presence of two amine groups allows for a variety of subsequent chemical transformations, such as the formation of benzodiazepines, polyamides, and other heterocyclic compounds of medicinal interest.[4][5]
Effective reaction monitoring is paramount to understanding reaction mechanisms, identifying transient intermediates, and ensuring the quality of the final product.[6] In-process monitoring allows for real-time adjustments to reaction parameters, leading to improved yields, reduced byproduct formation, and safer process scale-up. This guide provides a multi-faceted analytical approach to empower chemists with the tools needed for insightful and controlled synthesis.
Strategic Selection of Analytical Techniques
The choice of an analytical technique is dictated by the specific reaction conditions, the properties of the reactants and products, and the information required. A comparative overview is presented below to guide the selection process.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Quantitative analysis of reaction progress, purity assessment.[7] | High resolution, sensitive, suitable for non-volatile compounds. | Requires sample workup, not real-time without specialized setup. |
| GC-MS | Identification of volatile impurities and byproducts.[7][8] | High sensitivity, excellent for structural elucidation of volatile compounds. | May require derivatization for non-volatile compounds, thermal degradation risk. |
| NMR Spectroscopy | Structural elucidation, kinetic studies, in-situ monitoring.[6][9] | Non-destructive, provides rich structural information, inherently quantitative.[6] | Lower sensitivity compared to chromatographic methods, requires deuterated solvents for traditional analysis. |
| In-situ FTIR | Real-time, continuous monitoring of functional group changes.[10][11] | No sample preparation needed, provides immediate feedback on reaction kinetics.[12] | Spectral overlap can be challenging in complex mixtures, requires specialized probes.[11] |
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reversed-phase HPLC with UV detection is a cornerstone technique for monitoring the consumption of this compound and the formation of products. The aromatic nature of the analyte and its likely products makes UV detection highly effective.
Rationale for Method Development
The presence of halogen atoms and amino groups on the benzene ring influences the polarity and chromatographic behavior of the molecule. A C18 column is a good starting point for method development due to its versatility in separating a wide range of aromatic compounds.[7] The mobile phase composition, particularly the pH and organic modifier, will be critical in achieving optimal separation and peak shape, especially considering the basic nature of the amine groups.[13]
Experimental Protocol: HPLC-UV
Objective: To quantify the concentration of this compound and its reaction products over time.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification.[14]
Procedure:
-
Sample Preparation:
-
Carefully withdraw an aliquot (e.g., 100 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of mobile phase) to arrest the reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[7]
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) by comparing retention times with authentic standards.
-
Integrate the peak areas.
-
Calculate the percentage conversion and yield using a pre-established calibration curve or by assuming equal response factors for a relative assessment.
-
Diagram: HPLC Workflow for Reaction Monitoring
Caption: Workflow for monitoring reactions using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful tool for identifying volatile impurities and byproducts that may not be easily resolved by HPLC. The mass spectrometer provides definitive structural information, which is invaluable for understanding side reactions.
Causality Behind Experimental Choices
Given the amine functional groups, derivatization may be necessary to improve volatility and peak shape. However, direct injection is often attempted first. The choice of a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance for separating a range of aromatic compounds.
Experimental Protocol: GC-MS
Objective: To identify and semi-quantify volatile components in the reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
Procedure:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture.
-
Perform a liquid-liquid extraction if the reaction solvent is not GC-compatible. For example, dilute the aliquot in water and extract with ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and dilute to an appropriate concentration.
-
(Optional) For derivatization, evaporate the solvent and add the derivatizing agent according to the manufacturer's protocol.
-
-
GC-MS Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Correlate the identified compounds with potential starting materials, intermediates, and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy offers a non-invasive way to monitor reactions in real-time, providing both structural and quantitative information without the need for sample workup.[6][9] The presence of fluorine allows for ¹⁹F NMR, which can be a very clean and sensitive handle for monitoring the reaction, in addition to the standard ¹H NMR.[9]
Rationale and Key Considerations
For in-situ monitoring, the reaction is typically run directly in an NMR tube. This requires the use of deuterated solvents, which can be expensive. Alternatively, flow-NMR setups can be used where the reaction mixture is circulated through a flow cell within the NMR spectrometer.[9] Monitoring the disappearance of signals corresponding to the starting material and the appearance of new signals for the product allows for direct calculation of conversion.
Experimental Protocol: In-Situ ¹H and ¹⁹F NMR
Objective: To obtain real-time kinetic data and identify intermediates.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended) with ¹H and ¹⁹F capabilities.
-
NMR tubes suitable for the reaction temperature.
Reagents:
-
Deuterated solvent compatible with the reaction conditions (e.g., DMSO-d₆, CDCl₃).
-
Internal standard (optional, for precise quantification, e.g., 1,3,5-trimethoxybenzene).
Procedure:
-
Reaction Setup:
-
In an NMR tube, dissolve a known amount of this compound and the internal standard in the deuterated solvent.
-
Acquire an initial spectrum (t=0).
-
Add the other reactant(s) to initiate the reaction, mix thoroughly, and place the tube in the NMR probe.
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F spectra at regular time intervals.
-
Key signals to monitor in ¹H NMR would be the aromatic protons and the -NH₂ protons of the starting material and product.[15][16]
-
In ¹⁹F NMR, monitor the signal corresponding to the fluorine atom on the benzene ring. Its chemical shift will likely change as the reaction progresses.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material and product(s) in both ¹H and ¹⁹F spectra.
-
Calculate the relative concentrations and plot them against time to obtain kinetic profiles. The use of an internal standard allows for the determination of absolute concentrations.
-
Diagram: NMR Monitoring Logic
Caption: Logical flow of NMR signal changes during reaction.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy provides a powerful method for continuous reaction monitoring by tracking changes in the vibrational frequencies of functional groups.[10][11] By inserting a probe directly into the reaction vessel, real-time data can be acquired without disturbing the system.[6]
Principle of Application
The reaction of this compound will involve changes in the N-H stretching and bending vibrations of the amine groups. New characteristic peaks corresponding to the functional groups of the product will appear. By monitoring the intensity of these peaks over time, a reaction profile can be generated.
Experimental Protocol: In-Situ FTIR
Objective: To continuously monitor the reaction progress in real-time.
Instrumentation:
-
FTIR spectrometer equipped with a fiber-optic ATR (Attenuated Total Reflectance) probe.
Procedure:
-
Setup and Background Collection:
-
Insert the ATR probe into the reaction vessel containing all reactants except the one that initiates the reaction.
-
Collect a background spectrum of the initial mixture.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by adding the final reagent or increasing the temperature).
-
Begin collecting spectra at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Identify key spectral bands corresponding to the starting material (e.g., N-H stretches around 3300-3500 cm⁻¹) and the product.
-
Create a trend plot of the absorbance of these characteristic peaks versus time to visualize the reaction kinetics.
-
Conclusion
The successful synthesis and development of processes involving this compound rely heavily on a robust analytical framework. This guide provides a selection of orthogonal analytical techniques, each offering unique insights into the reaction dynamics. By combining the quantitative power of HPLC, the impurity profiling capabilities of GC-MS, the structural and in-situ advantages of NMR, and the real-time continuous monitoring of FTIR, researchers can gain a comprehensive understanding of their chemical transformations. The protocols provided herein serve as a validated starting point for method development, empowering scientists to achieve greater control, efficiency, and safety in their synthetic endeavors.
References
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- Bruker. Reaction Monitoring. [Link]
- YouTube.
- ResearchGate. In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. [Link]
- Mettler Toledo. ReactIR In Situ Spectroscopy. [Link]
- National Institutes of Health.
- Chromatography Forum.
- Taylor & Francis Online.
- Royal Society of Chemistry.
- National Institutes of Health. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]
- Royal Society of Chemistry.
- Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. [Link]
- National Institutes of Health. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link]
- ACS Publications. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link]
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- Government of Canada Publications. AND GAS CHROMATOGRAPHIC DETERMINATIQN BY by Research and Applications Branch Environment Canada 867 Lakeshore Road, P.0. Box 505. [Link]
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- Shimadzu.
- Agilent.
- ResearchGate. ¹H-NMR spectrum of para-phenylene diamine-substituted bismaleimide-containing phthalonitrile (p-BMIPN). [Link]
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Application Notes and Protocols for the Derivatization of 3-Chloro-5-fluorobenzene-1,2-diamine
Introduction: Strategic Value of 3-Chloro-5-fluorobenzene-1,2-diamine in Synthesis
This compound is a key synthetic intermediate, valued by researchers in medicinal chemistry and materials science for its unique electronic and structural properties. The presence of both chloro and fluoro substituents on the benzene ring offers a nuanced electronic profile, influencing the reactivity of the diamine functional groups and the properties of the resulting heterocyclic systems. This guide provides detailed protocols for the derivatization of this versatile building block, focusing on the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with significant pharmacological and industrial applications. The methodologies presented herein are based on established and robust synthetic strategies, adapted to the specific reactivity of this compound.
Core Derivatization Strategies: Benzimidazoles and Quinoxalines
The vicinal diamine functionality of this compound is a gateway to a rich variety of heterocyclic scaffolds. The most common and synthetically valuable derivatizations involve cyclocondensation reactions to form five- and six-membered rings. This guide will focus on two such transformations:
-
Benzimidazole Synthesis: The reaction with aldehydes or carboxylic acids provides a straightforward entry into the benzimidazole ring system. Benzimidazoles are a cornerstone in drug discovery, with applications as antimicrobial, anticancer, and antiviral agents.
-
Quinoxaline Synthesis: Condensation with 1,2-dicarbonyl compounds yields quinoxalines, another privileged scaffold in medicinal chemistry known for a broad spectrum of biological activities, including anticancer and antibacterial properties.
The strategic selection of reaction partners and conditions allows for the generation of diverse libraries of compounds for screening and development.
PART 1: Synthesis of 6-Chloro-4-fluoro-1H-benzimidazole Derivatives
The synthesis of 2-substituted 6-chloro-4-fluoro-1H-benzimidazoles from this compound and various aldehydes is a robust and versatile transformation. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation.
Reaction Workflow: Benzimidazole Synthesis
Caption: Workflow for Benzimidazole Synthesis.
Protocol 1A: Conventional Synthesis of 2-Aryl-6-chloro-4-fluoro-1H-benzimidazoles
This protocol is adapted from established methods for the synthesis of substituted benzimidazoles.[1][2][3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add the substituted aromatic aldehyde (1.0 mmol) to the solution.
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 1B: Microwave-Assisted Synthesis of 2-Aryl-6-chloro-4-fluoro-1H-benzimidazoles
Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to improved yields.[1][2]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120 °C) for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
The product often precipitates upon cooling and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
| Method | Aldehyde | Reaction Time | Yield (%) | Reference |
| Conventional | Benzaldehyde | 6 hours | ~85% | Adapted from[1] |
| Microwave | Benzaldehyde | 15 minutes | >90% | Adapted from[1] |
| Conventional | 4-Chlorobenzaldehyde | 8 hours | ~82% | Adapted from[2] |
| Microwave | 4-Chlorobenzaldehyde | 20 minutes | >90% | Adapted from[2] |
PART 2: Synthesis of 6-Chloro-8-fluoroquinoxaline Derivatives
The condensation of this compound with 1,2-dicarbonyl compounds is a highly efficient method for the synthesis of substituted 6-chloro-8-fluoroquinoxalines. This reaction is often high-yielding and can be performed under mild conditions.
Reaction Workflow: Quinoxaline Synthesis
Caption: Workflow for Quinoxaline Synthesis.
Protocol 2A: Room Temperature Synthesis of 2,3-Diaryl-6-chloro-8-fluoroquinoxalines
This protocol utilizes a heterogeneous catalyst and can be performed at room temperature, offering a green and efficient synthetic route.[4]
Materials:
-
This compound
-
Benzil (or other 1,2-diketone)
-
Toluene
-
Alumina-supported heteropoly acid catalyst (e.g., AlCuMoVP)
-
Anhydrous Sodium Sulfate
-
Ethanol
Procedure:
-
To a mixture of this compound (1.0 mmol) and benzil (1.0 mmol) in toluene (8 mL), add the alumina-supported heteropoly acid catalyst (100 mg).
-
Stir the mixture at room temperature. The presence of electron-withdrawing groups on the diamine may necessitate longer reaction times. Monitor the reaction by TLC.
-
Upon completion (typically 2-4 hours), separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2,3-diphenyl-6-chloro-8-fluoroquinoxaline.
Protocol 2B: Microwave-Assisted Synthesis of 6-Chloro-8-fluoroquinoxalines
Microwave irradiation can also be employed to accelerate the synthesis of quinoxalines.
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., glyoxal)
-
Ethanol
-
Microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100 °C) for 5-10 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
| Method | 1,2-Dicarbonyl | Reaction Time | Yield (%) | Reference |
| Room Temp | Benzil | 3 hours | ~90% | Adapted from[4] |
| Microwave | Glyoxal | 10 minutes | >90% | General Microwave Protocol |
| Room Temp | Acenaphthenequinone | 4 hours | ~88% | Adapted from[4] |
Trustworthiness and Self-Validation
The protocols provided are based on well-established, peer-reviewed synthetic methodologies. For each synthesis, it is imperative to validate the structure and purity of the final product. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
Consistent and reproducible results across these analytical methods will ensure the integrity of the synthesized compounds.
References
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
- Synthesis and biological activity of 8-chloro-[1][5][6]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. [Link]
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
- Fluorobenzene derivatives.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
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Application Notes and Protocols: The Role of Fluorine in Directing Reactions of Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacological profiles.[2][4] Phenylenediamines, aromatic compounds bearing two amino groups, are crucial building blocks in the synthesis of a wide array of pharmaceuticals, polymers, and dyes. When a fluorine atom is introduced into the phenylenediamine scaffold, it exerts a profound influence on the regiochemical outcome of subsequent chemical transformations. This guide provides an in-depth exploration of the electronic and steric effects of fluorine that direct the reactivity of phenylenediamines, complete with detailed protocols for key reactions.
The Dichotomous Nature of Fluorine's Electronic Influence
Understanding the directing effects of fluorine requires an appreciation of the interplay between two opposing electronic phenomena: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): Due to its supreme electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network.[5][6] This effect is distance-dependent, being most pronounced at the carbon atom directly attached to the fluorine (the ipso carbon) and diminishing with distance. This electron withdrawal deactivates the aromatic ring towards electrophilic attack.[5][7]
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the pi-system of the aromatic ring.[5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the fluorine atom.[5]
For fluorine, the strong -I effect generally outweighs the +M effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[6][8] However, the resonance donation is still significant enough to direct incoming electrophiles to the ortho and para positions.[5][9]
The Interplay with Amino Groups
In phenylenediamines, the situation is further nuanced by the presence of two powerful electron-donating amino (-NH2) groups. These groups are strong activators and ortho-, para-directors.[10] The ultimate regiochemical outcome of a reaction on a fluorinated phenylenediamine is therefore a result of the competition or reinforcement of the directing effects of both the fluorine and the amino substituents.
Caption: Competing directing effects in a fluorinated phenylenediamine.
Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is dictated by the positions most activated by the substituents.
Case Study: Bromination of 4-Fluoro-1,2-phenylenediamine
Consider the bromination of 4-fluoro-1,2-phenylenediamine. The two amino groups strongly activate the positions ortho and para to them. The fluorine atom, while deactivating overall, also directs ortho and para.
-
The -NH2 at C1 directs to C3 and C5.
-
The -NH2 at C2 directs to C4 (already substituted with F) and C6.
-
The -F at C4 directs to C3 and C5.
The positions C3 and C5 are activated by both an amino group and the fluorine's resonance effect. However, the amino groups are much stronger activating groups than fluorine. The position C6 is activated by the amino group at C2. The position C5 is activated by the amino group at C1. The position C3 is activated by the amino group at C1 and is also ortho to the fluorine. Given the powerful activating nature of the amino groups, substitution is expected to occur at the positions most strongly activated by them.
Protocol: Regioselective Bromination of 4-Fluoro-1,2-phenylenediamine
This protocol outlines a typical procedure for the selective bromination of a fluorinated phenylenediamine, where the positions activated by the amino groups dominate the reaction outcome.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous acetonitrile (10 mL per mmol of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0 °C.
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired brominated product.
-
-
Characterization: Confirm the structure and regiochemistry of the product using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[11][12]
Nucleophilic Aromatic Substitution (SNA)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring.[13][14] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.[14]
Fluorine's strong inductive effect makes it an excellent activating group for SNAr, even though it is a poor leaving group in the context of aliphatic substitution.[15] When positioned ortho or para to a good leaving group (like another halogen or a nitro group), fluorine enhances the electrophilicity of the carbon atom bearing the leaving group, thereby accelerating the rate-determining nucleophilic attack.[15]
Case Study: Reaction of 1,2-Difluoro-4,5-diaminobenzene with a Nucleophile
In a scenario where a fluorinated phenylenediamine has a fluorine atom that can act as a leaving group, its reactivity in SNAr will be significantly influenced by the electronic environment. For instance, in 1,2-difluoro-4,5-diaminobenzene, the amino groups are electron-donating, which would generally disfavor SNAr. However, if the reaction conditions are harsh enough, or if the nucleophile is particularly strong, substitution of a fluorine atom may occur.
Protocol: General Procedure for SNAr on a Fluorinated Phenylenediamine Derivative
This protocol provides a general framework for performing a nucleophilic aromatic substitution on a suitably activated fluorinated phenylenediamine derivative.
Materials:
-
Fluorinated phenylenediamine derivative (with a leaving group ortho or para to an activating group)
-
Nucleophile (e.g., sodium methoxide, potassium thiophenolate)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere: Assemble and flame-dry the reaction glassware. Maintain a positive pressure of an inert gas (N2 or Ar) throughout the reaction.
-
Reaction Setup: To a round-bottom flask, add the fluorinated phenylenediamine derivative (1.0 eq) and the chosen polar aprotic solvent.
-
Nucleophile Addition: Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a solution, add it via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the specific substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
-
Purification and Characterization: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization. Characterize the final product using appropriate analytical techniques.
Caption: General workflow for a Nucleophilic Aromatic Substitution reaction.
Data Summary
| Reaction Type | Key Fluorine Effect | Typical Regiochemical Outcome |
| Electrophilic Aromatic Substitution | Inductive (-I) deactivation, Resonance (+M) ortho-, para-direction | Substitution at positions most activated by the powerful amino groups, often modulated by the fluorine's directing effect. |
| Nucleophilic Aromatic Substitution | Strong inductive (-I) activation of the ring towards nucleophilic attack | Displacement of a leaving group positioned ortho or para to the fluorine atom. |
Conclusion
The presence of fluorine on a phenylenediamine ring introduces a fascinating level of complexity and control over its chemical reactivity. By understanding the delicate balance between fluorine's inductive and resonance effects, and how these interact with the potent activating and directing capabilities of the amino groups, researchers can predict and manipulate the outcomes of various synthetic transformations. The protocols provided herein serve as a practical starting point for harnessing the unique properties of fluorine to construct novel and valuable molecules for applications in drug discovery and materials science.
References
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- Alabugin, I. V., et al. (2020). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Chemistry – A European Journal, 26(52), 11845-11864.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of Fluorine Chemistry, 109(1), 3-11.
- Chem LibreTexts. (2022). 7.5: Directing Effects.
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- Wnuk, S. F., et al. (1998). The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. The Journal of Organic Chemistry, 63(16), 5445-5451.
- Hu, J., et al. (2013). The unique fluorine effects in organic reactions: Recent facts and insights into fluoroalkylations. Chemical Society Reviews, 42(13), 5654-5678.
- Meanwell, N. A. (2018). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 61(22), 9875-9898.
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- McKay, G. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3437–3448.
- Molbase. (n.d.). What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications?
- Tius, M. A. (2009). Electrophilic Aromatic Fluorination of N-Arylacetamides: a Computational and Efficacy Study. Molecules, 14(11), 4647-4660.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Platonov, V. E., et al. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. RSC Advances, 13(41), 28943-28953.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- McKay, G. A., et al. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 58(7), 3437–3448.
- Chem LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction.
- Singh, R. P., et al. (2018). Synthesis of Regiospecifically Fluorinated Conjugated Dienamides. Molecules, 23(11), 2909.
- Chambers, R. D., et al. (1975). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1130-1134.
- Liu, S., et al. (2016). Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. The Journal of Physical Chemistry A, 120(27), 5447-5457.
- Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution?
- Drug Discovery World. (2023). Fluorine in drug discovery: Role, design and case studies.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8373-8402.
- ChemTalk. (n.d.). Directing Effects.
- Smith, D. M., & Smith, M. B. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry-A European Journal, 24(53), 14035-14045.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS.
- L.S.College, Muzaffarpur. (2019). Electrophilic halogenation.
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- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864.
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- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
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- Wang, D. H., et al. (2017). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Organic Letters, 19(11), 2913-2916.
- Wikipedia. (n.d.). Electrophilic fluorination.
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- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-802.
- Winstanley, T., et al. (2020). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines.
- Johnson, S. A. (2018). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. Organometallics, 37(15), 2465-2474.
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- Chem LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
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- Hayward, M. A., et al. (2018). Controlling the Regioselectivity of Topochemical Reduction Reactions Through Sequential Anion Insertion and Extraction.
- Toste, F. D., et al. (2011). A complete reversal of the selectivity in the Au-catalyzed hydroalkoxylation reaction of fluorinated haloalkynes.
- Amer, H., & Young, R. J. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Journal of Polymer Research, 25(7), 1-11.
- Sodeoka, M., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. Organic & Biomolecular Chemistry, 13(10), 2946-2949.
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Application Notes and Protocols for the Synthesis of Fluorinated Bioactive Molecules Using 3-Chloro-5-fluorobenzene-1,2-diamine
Introduction: The Strategic Importance of Fluorine in Modern Drug Discovery
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercialized pharmaceuticals containing at least one fluorine atom.[1] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3] For instance, the introduction of fluorine can block sites of metabolic oxidation, thereby prolonging a drug's half-life, and can modulate the pKa of nearby functional groups, which influences absorption and distribution.[2][4]
This guide provides detailed application notes and protocols for the synthesis of fluorinated bioactive molecules utilizing a key building block: 3-Chloro-5-fluorobenzene-1,2-diamine . The presence of both chloro and fluoro substituents on this precursor offers a unique electronic and steric profile, enabling the synthesis of a diverse array of heterocyclic scaffolds with significant potential in drug discovery. We will focus on the synthesis of two major classes of bioactive heterocycles: benzimidazoles and quinoxalines, which are prevalent in molecules with antimicrobial and antitumor properties.[1][5][6][7]
The Versatile Precursor: this compound
The reactivity of this compound is dictated by the nucleophilicity of its two amino groups. The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the aromatic ring, influencing the reaction conditions required for cyclization. However, this substitution pattern also provides valuable points for molecular recognition in biological targets and can enhance the pharmacological profile of the resulting molecules.[6][8]
| Property | Value | Source |
| Molecular Formula | C₆H₆ClFN₂ | [9] |
| Molecular Weight | 160.58 g/mol | [9] |
| Appearance | Solid | [9] |
| Storage | 4°C, protect from light | [9] |
Part 1: Synthesis of Bioactive 6-Chloro-4-fluoro-1H-benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1][6] The synthesis of 2-substituted-6-chloro-4-fluoro-1H-benzimidazoles from this compound can be efficiently achieved through condensation with various aldehydes or carboxylic acids.
Logical Workflow for Benzimidazole Synthesis
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Application Notes and Protocols: 3-Chloro-5-fluorobenzene-1,2-diamine in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Chloro-5-fluorobenzene-1,2-diamine
This compound is a key aromatic building block in the synthesis of a variety of agrochemicals. Its unique substitution pattern, featuring both chloro and fluoro groups, allows for the fine-tuning of the physicochemical properties of the final active ingredients, such as lipophilicity, metabolic stability, and binding affinity to target enzymes. This diamine is a valuable precursor for the synthesis of several classes of agrochemicals, most notably benzimidazole fungicides, but also potentially quinoxalines and other heterocyclic compounds with biological activity. The presence of the halogen substituents can significantly influence the efficacy and spectrum of activity of the resulting pesticides.
This application note provides detailed protocols and technical insights into the use of this compound in the synthesis of agrochemicals, with a focus on benzimidazole-based fungicides.
Core Application: Synthesis of Benzimidazole Fungicides
The benzimidazole scaffold is a cornerstone in the development of systemic fungicides.[1][2] These compounds act by inhibiting the β-tubulin synthesis in fungi, thereby disrupting cell division and arresting fungal growth. A prominent example of a benzimidazole fungicide is Carbendazim. The synthesis of Carbendazim and its analogues from ortho-phenylenediamines is a well-established and versatile process.[3][4]
Representative Synthesis of a 5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)carbamate (A Carbendazim Analogue)
This protocol details the synthesis of a carbendazim analogue from this compound. The reaction proceeds via a cyclocondensation reaction with methyl cyanocarbamate.
Reaction Scheme:
Figure 1: General synthetic scheme for a Carbendazim analogue.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (1 equivalent) in toluene (approximately 4 times the weight of the diamine).[3][4]
-
Heating: Heat the mixture to 55-60°C with continuous stirring.
-
Addition of Reagents: While maintaining the temperature, slowly and simultaneously add a solution of methyl cyanocarbamate (1.1 equivalents) in water and concentrated hydrochloric acid (1.2 equivalents) dropwise.[3][4] The pH of the reaction mixture should be maintained between 4 and 5 during the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 55-60°C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the solution.
-
Isolation and Purification: Filter the solid product by suction filtration and wash the filter cake with toluene.[4] The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-Chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)carbamate.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Causality Behind Experimental Choices:
-
Toluene as Solvent: Toluene is a suitable solvent for this reaction as it is relatively non-polar, allowing for the dissolution of the starting diamine, and has a boiling point that is appropriate for the reaction temperature.
-
Acid Catalysis: The reaction is catalyzed by hydrochloric acid, which protonates the cyano group of methyl cyanocarbamate, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the diamine.
-
pH Control: Maintaining the pH between 4 and 5 is crucial for the reaction to proceed efficiently. A lower pH might lead to the formation of unwanted byproducts, while a higher pH would result in a slower reaction rate.
-
Temperature: The reaction temperature of 55-60°C provides a balance between a reasonable reaction rate and minimizing the formation of impurities.
Data Presentation:
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Methyl Cyanocarbamate | HCl | Toluene | 55-60 | 3 | >90 (typical) |
Table 1: Representative reaction parameters for the synthesis of a Carbendazim analogue. Yields are based on similar reported syntheses.[3][4]
Expanded Applications: Synthesis of Quinoxaline Derivatives
This compound can also serve as a precursor for the synthesis of quinoxaline derivatives. Quinoxalines are another class of heterocyclic compounds with a broad range of biological activities, including fungicidal, insecticidal, and herbicidal properties.[5][6] The synthesis of quinoxalines typically involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7]
General Synthesis of 6-Chloro-7-fluoroquinoxaline Derivatives
This protocol outlines a general method for the synthesis of quinoxaline derivatives from this compound and a generic 1,2-dicarbonyl compound.
Reaction Scheme:
Figure 2: General synthetic route to 6-Chloro-7-fluoroquinoxaline derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Dicarbonyl Compound: To this solution, add the 1,2-dicarbonyl compound (1 equivalent) at room temperature with stirring.
-
Reaction Monitoring: The reaction is typically fast and can be monitored by TLC.
-
Work-up and Isolation: Upon completion of the reaction, the product often precipitates from the solution. The solid can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography.
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a common and effective solvent for this condensation reaction, as it dissolves both reactants and is relatively benign.
-
Room Temperature Reaction: Many quinoxaline syntheses from o-phenylenediamines and 1,2-dicarbonyls proceed readily at room temperature, making this an energy-efficient method.[5]
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a range of agrochemicals. Its application in the synthesis of benzimidazole fungicides, as demonstrated by the representative protocol for a carbendazim analogue, highlights its importance in developing effective crop protection agents. Furthermore, its potential use in the synthesis of other bioactive heterocyclic compounds, such as quinoxalines, underscores its broad utility in the field of agrochemical research and development. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers and scientists working on the discovery and synthesis of novel agrochemicals.
References
- Rasayan J. Chem. ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan J. Chem.
- Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry.
- PMC. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- Slideshare. Synthesis of Benimidazole from o- Phynylenediamine.pptx. Slideshare.
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal.
- Google Patents. A kind of preparation process of carbendazim. Google Patents.
- ResearchGate. Scheme 1: The synthesis of quinoxaline and phenazine derivatives by the use of PbCl 2. ResearchGate.
- Google Patents. Carbendazim preparation technology. Google Patents.
- Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- PMC. One-pot three-component synthesis of quinoxaline and phenazine ring systems using Fischer carbene complexes. PMC.
- Google Patents. Fungicides. Google Patents.
- Google Patents. FUNGICIDE COMPOSITIONS. Google Patents.
- Googleapis. United States Patent. Googleapis.
- Google Patents. Fungicide composition. Google Patents.
- Google Patents. Hydrate des 2-chlor-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluormethyl)-1-(2h)-pyrimidinyl]. Google Patents.
- PMC. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
- Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
- Google Patents. Production technology of carbendazim. Google Patents.
- Organic Chemistry Portal. Quinoxaline synthesis. Organic Chemistry Portal.
- Google Patents. Process for preparing o-phenylenediamine. Google Patents.
- Scientific Research Publishing. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific Research Publishing.
- ResearchGate. Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.. ResearchGate.
- PMC. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. PMC.
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Application Notes and Protocols for High-Performance Polymers Derived from Fluorinated Diamines
Introduction: The Transformative Impact of Fluorination in Polymer Science
In the relentless pursuit of materials with superior performance, the strategic incorporation of fluorine into polymer backbones has emerged as a cornerstone of modern polymer chemistry. Fluorinated diamines, as key building blocks, are instrumental in the synthesis of high-performance polymers such as polyimides, polyamides, and polyurethanes. The unique physicochemical properties of the carbon-fluorine bond—its high bond energy (~485 kJ/mol), the large electronegativity of the fluorine atom, and its relatively small van der Waals radius—impart a remarkable suite of enhanced characteristics to the resulting polymers.[1]
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed, field-proven protocols for the synthesis and characterization of high-performance polymers utilizing fluorinated diamines. We will explore the fundamental principles behind the advantageous properties conferred by fluorination and offer step-by-step methodologies for the creation of these advanced materials.
The Fluorine Advantage: A Paradigm Shift in Polymer Properties
The introduction of fluorine-containing groups, often in the form of trifluoromethyl (-CF3) moieties, into the polymer matrix via fluorinated diamines, leads to a significant enhancement of several key material properties. This strategic molecular design allows for the fine-tuning of polymer characteristics to meet the demanding requirements of advanced applications.
Enhanced Thermal and Chemical Stability: The formidable strength of the C-F bond significantly elevates the thermal and thermo-oxidative stability of fluorinated polymers.[1] This intrinsic stability allows these materials to maintain their structural integrity and performance at elevated temperatures, making them ideal for applications in aerospace, automotive, and electronics.[2][3] Furthermore, the electron-withdrawing nature of fluorine atoms shields the polymer backbone from chemical attack, resulting in exceptional resistance to a wide range of corrosive chemicals and solvents.[1]
Superior Dielectric and Optical Properties: Fluorination effectively lowers the dielectric constant and dissipation factor of polymers. This is achieved through two primary mechanisms: the low polarizability of the C-F bond reduces the overall electronic polarization, and the introduction of bulky -CF3 groups increases the free volume within the polymer matrix, thereby decreasing the density of polarizable groups.[2][4] This makes fluorinated polymers indispensable in the microelectronics industry for high-speed circuitry and advanced packaging. Concurrently, the disruption of intermolecular charge-transfer complexes by fluorine substitution leads to polymers with high optical transparency and low color, crucial for applications in flexible displays and optical components.[5]
Reduced Moisture Absorption and Surface Energy: The hydrophobic nature of fluorinated groups leads to a significant reduction in moisture absorption.[1] This is critical for applications where dimensional stability and consistent electrical properties are required in varying humidity environments. The low surface energy associated with fluorinated polymers also imparts non-stick and anti-fouling characteristics.
Key Fluorinated Diamines in High-Performance Polymers
Among the diverse array of fluorinated diamines, two have gained prominence for their versatility and the exceptional properties they impart to polymers:
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB): TFMB is a rigid, fluorinated diamine widely used in the synthesis of high-performance polyimides and polyamides.[2][3][6] Its unique twisted biphenyl structure, coupled with the presence of two trifluoromethyl groups, imparts excellent thermal stability, chemical resistance, and solubility to the resulting polymers.[2][3] The incorporation of TFMB is particularly effective in producing polymers with low dielectric constants and high optical transparency.[2][5]
-
2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine): This diamine contains a flexible hexafluoroisopropylidene (-C(CF3)2-) group, which enhances the solubility and processability of the resulting polymers without significantly compromising their thermal stability.[7] The bulky -C(CF3)2- group also increases the fractional free volume, leading to polymers with high gas permeability, making them suitable for membrane-based gas separation applications.
Application Focus: Fluorinated Polyimides
Fluorinated polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. The incorporation of fluorinated diamines is a key strategy to further enhance these properties, particularly for applications in microelectronics, aerospace, and optical communications.
Synthesis of Fluorinated Polyimides: A Two-Step Approach
The most common and versatile method for synthesizing fluorinated polyimides is a two-step polycondensation reaction. This process involves the initial formation of a soluble poly(amic acid) (PAA) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide. This two-step process allows for the formation of a high-molecular-weight polymer and provides a processable intermediate that can be cast into films or coatings before the final, often insoluble, polyimide is formed.
Caption: General workflow for the two-step synthesis of fluorinated polyimides.
Detailed Protocol: Synthesis of a High-Performance Fluorinated Polyimide (6FDA/TFMB)
This protocol details the synthesis of a fluorinated polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 2,2'-bis(trifluoromethyl)benzidine (TFMB).
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (High Purity)
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB) (High Purity)
-
N,N-Dimethylacetamide (DMAc) (Anhydrous)
-
Acetic Anhydride
-
Pyridine
-
Methanol
Protocol:
Part 1: Synthesis of Poly(amic acid) (PAA)
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add TFMB (e.g., 10 mmol, 1.0 eq).
-
Dissolution: Add anhydrous DMAc (to achieve a final solids concentration of 15-20 wt%) to the flask and stir under a nitrogen atmosphere until the TFMB is completely dissolved.
-
Monomer Addition: Slowly add an equimolar amount of 6FDA (e.g., 10 mmol, 1.0 eq) to the stirred solution in several portions. The addition should be done carefully to control the initial exotherm of the reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the polymerization progresses, indicating the formation of high-molecular-weight PAA.
Part 2: Imidization
-
Method A: Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Solvent Removal and Imidization: Place the cast film in a programmable oven and subject it to a staged heating program under a nitrogen atmosphere:
-
80°C for 1 hour (to slowly remove the solvent)
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour (to ensure complete imidization)
-
-
Film Recovery: After cooling to room temperature, carefully peel the flexible polyimide film from the glass plate.
-
-
Method B: Chemical Imidization
-
Dehydrating Agent Addition: To the PAA solution from Part 1, add a mixture of acetic anhydride (e.g., 4 eq) and pyridine (e.g., 2 eq) dropwise with stirring at 0°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Precipitation: Pour the reaction mixture into a large volume of vigorously stirred methanol to precipitate the polyimide.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol, and then with hot water to remove any residual solvent and reagents.
-
Drying: Dry the purified polyimide powder in a vacuum oven at 100-120°C until a constant weight is achieved.
-
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMAc or NMP are chosen because they can effectively dissolve both the monomers and the resulting PAA, facilitating a homogeneous reaction and the formation of high molecular weight polymer. Anhydrous conditions are crucial to prevent hydrolysis of the dianhydride.
-
Thermal Imidization Temperature Profile: The staged heating profile is critical. A slow initial heating rate allows for the controlled removal of the solvent, preventing the formation of voids or bubbles in the film. The final high temperature (e.g., 300°C) is necessary to ensure complete cyclodehydration to the imide structure, which is essential for achieving the desired thermal and mechanical properties.
-
Chemical Imidization Reagents: Acetic anhydride acts as the dehydrating agent, while pyridine serves as a catalyst for the cyclization reaction. This method is advantageous for producing polyimide powders and for polymers that may be sensitive to high temperatures.
Application Focus: Fluorinated Polyamides
Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. The incorporation of fluorinated diamines can further enhance their properties, particularly their solubility, processability, and dielectric performance, while maintaining excellent thermal stability.
Synthesis of Fluorinated Polyamides: The Yamazaki-Higashi Polycondensation
The Yamazaki-Higashi polycondensation is a highly effective method for the synthesis of aromatic polyamides from dicarboxylic acids and diamines.[4][8][9][10] This method utilizes a phosphite-based condensing agent and a base, typically in a polar aprotic solvent, to facilitate the direct amidation reaction under relatively mild conditions.
Caption: General workflow for the synthesis of fluorinated polyamides via Yamazaki-Higashi polycondensation.
Detailed Protocol: Synthesis of a Fluorinated Aromatic Polyamide
This protocol describes the synthesis of a fluorinated polyamide from a fluorinated diamine (e.g., TFMB) and an aromatic dicarboxylic acid (e.g., terephthalic acid).
Materials:
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
Terephthalic Acid
-
N-Methyl-2-pyrrolidone (NMP) (Anhydrous)
-
Lithium Chloride (LiCl) (Dried)
-
Triphenyl Phosphite (TPP)
-
Pyridine (Anhydrous)
-
Methanol
Protocol:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add TFMB (e.g., 10 mmol, 1.0 eq), terephthalic acid (e.g., 10 mmol, 1.0 eq), and dried LiCl (e.g., 1.0 g).
-
Solvent and Reagent Addition: Add anhydrous NMP (to achieve a final solids concentration of 10-15 wt%), anhydrous pyridine (e.g., 5 mL), and TPP (e.g., 11 mmol, 1.1 eq).
-
Polymerization: Heat the reaction mixture to 100-115°C with constant stirring under a nitrogen atmosphere for 3-4 hours. The solution will become viscous as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol. A fibrous precipitate will form.
-
Purification: Filter the polymer and wash it extensively with hot methanol and then with hot water to remove residual salts, solvent, and reagents.
-
Drying: Dry the purified fluorinated polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Causality Behind Experimental Choices:
-
LiCl: The addition of LiCl is crucial for enhancing the solubility of the rigid aromatic polyamide chains in the NMP solvent, thereby preventing premature precipitation and allowing for the formation of high molecular weight polymer.
-
Triphenyl Phosphite and Pyridine: This combination acts as the condensing agent. Triphenyl phosphite activates the carboxylic acid groups, making them more susceptible to nucleophilic attack by the amine groups. Pyridine acts as a base to neutralize the generated byproducts and catalyze the reaction.
-
Reaction Temperature: A moderate temperature of 100-115°C is sufficient to drive the reaction to completion without causing significant side reactions or degradation of the polymer.
Application Focus: Fluorinated Polyurethanes
Polyurethanes are a versatile class of polymers with a wide range of properties, from rigid foams to flexible elastomers. The incorporation of fluorinated diamines or diols can be used to synthesize fluorinated polyurethanes with enhanced thermal stability, chemical resistance, and hydrophobicity.
Synthesis of Fluorinated Polyurethanes: The Prepolymer Method
The prepolymer method is a common two-step process for synthesizing polyurethanes. In the first step, a diisocyanate is reacted with a polyol (in this case, a fluorinated diol or a standard polyol that will be later reacted with a fluorinated diamine chain extender) in excess to form an isocyanate-terminated prepolymer. In the second step, this prepolymer is chain-extended with a diamine (such as a fluorinated diamine) to form the final high-molecular-weight polyurethane.
Caption: General workflow for the synthesis of fluorinated polyurethanes via the prepolymer method.
Detailed Protocol: Synthesis of a Fluorinated Polyurethane
This protocol outlines the synthesis of a fluorinated polyurethane using a standard diisocyanate, a polyol, and a fluorinated diamine as a chain extender.
Materials:
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Polytetramethylene ether glycol (PTMEG) (e.g., Mn = 2000 g/mol )
-
2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
Protocol:
Part 1: Prepolymer Synthesis
-
Reactor Setup: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet, add PTMEG (e.g., 10 mmol, 1.0 eq).
-
Dehydration: Heat the PTMEG at 110-120°C under vacuum for 1-2 hours to remove any residual moisture.
-
Reaction Initiation: Cool the reactor to 60-70°C and add MDI (e.g., 20 mmol, 2.0 eq) dropwise with vigorous stirring. Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Prepolymer Formation: Maintain the reaction at 80-85°C for 2-3 hours. The progress of the reaction can be monitored by titrating the isocyanate (NCO) content.
Part 2: Chain Extension
-
Prepolymer Dilution: Cool the prepolymer to 50-60°C and dilute it with anhydrous DMF to achieve a manageable viscosity.
-
Chain Extender Addition: Prepare a solution of 6F-diamine (e.g., 10 mmol, 1.0 eq) in anhydrous DMF. Add this solution dropwise to the stirred prepolymer solution.
-
Polymerization: Continue stirring for an additional 1-2 hours at 50-60°C. The viscosity of the solution will increase significantly.
-
Casting and Curing: Pour the polymer solution onto a glass plate and cure it in an oven at 80-100°C for several hours to remove the solvent and complete the reaction.
Causality Behind Experimental Choices:
-
Excess Diisocyanate: Using a 2:1 molar ratio of diisocyanate to polyol ensures that the resulting prepolymer is terminated with reactive isocyanate groups, which are then available to react with the diamine chain extender.
-
Catalyst: DBTDL is a common catalyst for polyurethane synthesis, as it effectively promotes the reaction between isocyanates and hydroxyl groups.
-
Chain Extender: The fluorinated diamine is used as a chain extender to build the molecular weight of the polymer and to introduce the desired fluorinated moieties into the hard segments of the polyurethane.
Characterization of Fluorinated High-Performance Polymers
A thorough characterization of the synthesized polymers is essential to confirm their chemical structure, molecular weight, and to evaluate their thermal, mechanical, and other relevant properties.
| Technique | Purpose | Key Observations |
| FTIR Spectroscopy | To confirm the chemical structure and functional groups. | For polyimides, the appearance of characteristic imide carbonyl peaks (~1780 and 1720 cm⁻¹) and the disappearance of amic acid peaks confirms imidization. For polyamides, the presence of the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands is indicative of amide bond formation. For polyurethanes, the urethane carbonyl peak (~1700-1730 cm⁻¹) is a key indicator. |
| NMR Spectroscopy | To elucidate the detailed chemical structure and confirm monomer incorporation. | ¹H and ¹³C NMR can confirm the expected chemical shifts for the polymer backbone. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine-containing groups. |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and decomposition temperature. | Provides the onset of decomposition temperature (Td) and the char yield at elevated temperatures. Fluorinated polymers typically exhibit high Td values. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm). | The Tg is a critical parameter that defines the upper service temperature of amorphous polymers. Fluorinated polymers often have high Tg values due to their rigid backbones. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution. | Provides information on the average molecular weights (Mn, Mw) and the polydispersity index (PDI), which are indicative of the success of the polymerization. |
References
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- Shenzhen Feiming Science and Technology. (2023). 2,2'-Bis(Trifluoromethyl)Benzidine (TFMB). [Link]
- Hsiao, S. H., & Liou, G. S. (Eds.). (2017). High Performance Polymers. MDPI.
- American Chemical Society. (n.d.). Polyimide derived from 2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl. 1. Synthesis and characterization of polyimides prepared with 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride or pyromellitic dianhydride. Macromolecules. [Link]
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- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 3-Chloro-5-fluorobenzene-1,2-diamine Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-5-fluorobenzene-1,2-diamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical building block. Here, we move beyond simple protocols to address the nuances of this synthesis, focusing on practical, field-proven strategies to maximize yield and purity. Our approach is rooted in a deep understanding of the reaction mechanics, potential pitfalls, and corrective actions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and scalable method involves the reduction of a nitro-aniline precursor, specifically 4-Chloro-2-fluoro-6-nitroaniline. This pathway is favored due to the availability of starting materials and the generally high-yielding nature of aromatic nitro group reductions. The core transformation is the selective reduction of the nitro group to an amine without affecting the chloro- and fluoro-substituents.
Q2: What are the critical reaction parameters that I need to control to ensure a high yield?
Success in this synthesis hinges on the careful control of several parameters:
-
Choice of Reducing Agent: The selection of the reducing agent is paramount to avoid side reactions like dehalogenation. While catalytic hydrogenation (e.g., H₂/Pd-C) is potent, it can sometimes lead to the loss of the chlorine atom. Milder chemical reductants like Tin(II) chloride (SnCl₂) or Sodium dithionite (Na₂S₂O₄) are often preferred. A robust alternative is the use of a metal/acid system like Zinc powder in the presence of an ammonium salt, which has proven effective for similar substrates[1].
-
Reaction Temperature: The reduction of nitro groups is exothermic. The temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts. Typically, the reaction is initiated at a low temperature (0-5 °C) and allowed to warm to room temperature.
-
Atmosphere: 1,2-diamines, especially on a benzene ring, are highly susceptible to aerobic oxidation, which produces intensely colored, often polymeric, impurities. Performing the reaction and the subsequent workup under an inert atmosphere (Nitrogen or Argon) is crucial for obtaining a high-purity product.
-
pH during Workup: The basicity of the diamine product means its solubility is highly pH-dependent. Careful adjustment of the pH during the aqueous workup is necessary to ensure complete precipitation or efficient extraction of the product.
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of Ethyl Acetate and Hexanes) to resolve the starting nitroaniline from the diamine product. The product, having two polar amine groups, will typically have a much lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots, as the diamine is readily oxidized. The reaction should be monitored until the starting material spot has completely disappeared.
Q4: What are the primary safety concerns associated with this synthesis?
-
Reagents: Handle all chemicals, especially the nitro-aniline precursor and the final diamine product, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aromatic amines and nitro compounds can be toxic and are often skin irritants.
-
Reaction: The reduction can be vigorous. Add reagents slowly and ensure adequate cooling.
-
Product Handling: The final product should be stored under an inert atmosphere, protected from light, and refrigerated to prevent degradation[2].
Part 2: Troubleshooting Guide for Low Yield & Impurities
Encountering issues is a common part of synthesis. This section provides a logical framework for diagnosing and solving problems.
Logical Flow for Troubleshooting
The following diagram illustrates a systematic approach to diagnosing issues in your synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Common Problems & Solutions
| Problem Encountered | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield | Incomplete Reduction: The nitro group has not been fully converted to the amine. | Action: Verify the complete consumption of starting material via TLC. If incomplete, consider (1) increasing the equivalents of the reducing agent, (2) extending the reaction time, or (3) gently increasing the temperature. The activity of the reducing agent (e.g., old zinc powder, deactivated catalyst) should also be verified.[3] |
| Dehalogenation: The chloro-substituent is reductively cleaved under harsh conditions. | Action: This is common with powerful catalytic hydrogenation. Switch to a milder, more chemoselective reducing agent like Tin(II) chloride (SnCl₂) in HCl/EtOH or Zinc/NH₄Cl[1]. These reagents are less likely to cleave the robust C-Cl bond. | |
| Loss During Workup: The diamine product may have partial solubility in the aqueous phase, especially if the pH is not optimal. | Action: During the basic workup (e.g., with NaHCO₃ or K₂CO₃), ensure the pH is sufficiently high (>9) to deprotonate both ammonium ions and precipitate the free diamine. Perform multiple extractions (at least 3x) with a suitable organic solvent like Ethyl Acetate or Dichloromethane to maximize recovery. | |
| Product is Dark Brown/Black | Aerobic Oxidation: The electron-rich 1,2-diamine system is highly prone to oxidation by air, forming highly colored quinone-imine type structures. | Action: This is the most common cause of discoloration. It is essential to degas all solvents (e.g., by bubbling N₂ through them for 15-20 minutes) before use. Perform the entire reaction and workup under a positive pressure of an inert gas (N₂ or Ar). Once isolated, store the product in a sealed vial under inert gas in a freezer. |
| Multiple Spots on TLC (Post-Workup) | Mixture of Reduction Products: Incomplete reduction can leave behind nitroso or hydroxylamine intermediates. | Action: Ensure the reaction goes to completion as described above. These intermediates are often inseparable from the final product, making a complete initial reaction the best strategy. |
| Polymeric Byproducts: Side reactions at elevated temperatures can lead to polymerization. | Action: Maintain strict temperature control. Adding the reducing agent portion-wise or in solution via a dropping funnel can help manage the exotherm. |
Part 3: Recommended Experimental Protocol
This protocol is a robust starting point, adapted from established procedures for the reduction of similar nitroanilines[1][4]. It prioritizes yield, purity, and safety.
Overall Synthetic Workflow
Caption: A step-by-step workflow for the synthesis and purification.
Step-by-Step Methodology
Reagents & Equipment:
-
4-Chloro-2-fluoro-6-nitroaniline
-
Zinc powder (<10 micron, activated)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH), Reagent Grade
-
Deionized Water (H₂O), degassed
-
Ethyl Acetate (EtOAc), HPLC Grade, degassed
-
Saturated Sodium Bicarbonate solution (NaHCO₃), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® or diatomaceous earth
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Inert gas line (Nitrogen or Argon)
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser with a nitrogen inlet, add 4-Chloro-2-fluoro-6-nitroaniline (1.0 eq).
-
Suspension: Add a 1:1 mixture of Ethanol and degassed Water (approx. 10 mL per gram of starting material). Stir to create a suspension.
-
Reagent Addition: Add Ammonium Chloride (5.0 eq) to the suspension. In a separate beaker, create a slurry of Zinc powder (4.0-5.0 eq) in a small amount of water.
-
Reaction: Cool the flask to 0-5 °C using an ice-water bath. Slowly add the Zinc slurry to the reaction mixture portion-wise over 30 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake thoroughly with Ethanol.
-
Workup - Concentration: Combine the filtrates and concentrate them under reduced pressure to remove most of the Ethanol.
-
Workup - Extraction: To the remaining aqueous residue, add Ethyl Acetate. Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is >9. Transfer to a separatory funnel and extract the aqueous layer three times with Ethyl Acetate.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Toluene/Hexanes) may yield a high-purity product.
-
Storage: Store the final, pure this compound as a solid in a sealed container under a nitrogen atmosphere at 4°C, protected from light[2].
References
- ResearchGate. (n.d.). Optimization of reaction conditions. [Download Table].
- Lanni, E. L., & Lectka, T. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. National Institutes of Health (PMC).
- Liu, Y. (n.d.). Synthesis of Isophorone Diamine and its Reaction Condition Optimization. Semantic Scholar.
- Wang, J., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. ASM Journals.
- ResearchGate. (n.d.). Optimization of reaction conditions. [Download Table].
- Sova, M., et al. (2019). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI.
Sources
Technical Support Center: Synthesis of Substituted Benzodiazepines
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted benzodiazepines is a cornerstone of medicinal chemistry, yielding compounds with profound impacts on central nervous system disorders.[1][2] The classic approach involves the cyclization of substituted 2-aminobenzophenones, a versatile class of intermediates.[1][3][4] While seemingly straightforward, these multi-step syntheses are often plagued by side reactions that can drastically reduce yields, complicate purification, and introduce impurities that can compromise the integrity of downstream applications.[5]
This technical support guide provides a structured, in-depth analysis of common side reactions encountered during the synthesis of substituted benzodiazepines. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of these undesired pathways, offers field-proven troubleshooting strategies, and provides validated experimental procedures to mitigate these challenges.
I. Unwanted N-Oxide Formation in Chlordiazepoxide Synthesis
A frequent complication in the synthesis of chlordiazepoxide and related N-oxide-containing benzodiazepines is the inadvertent formation of quinazoline N-oxides.[6] This typically occurs during the reaction of a 2-amino-5-chlorobenzophenone oxime with chloroacetyl chloride.[6]
Frequently Asked Questions (FAQs)
Q1: My reaction to form chlordiazepoxide yielded a significant amount of a less polar, insoluble byproduct. What is it?
A1: You have likely formed the quinazoline N-oxide intermediate.[6] This side reaction is favored under certain conditions and can be a major pathway if not properly controlled.
Q2: What is the mechanism behind this quinazoline N-oxide formation?
A2: The reaction proceeds through the initial acylation of the oxime nitrogen by chloroacetyl chloride. This is followed by an intramolecular cyclization, where the amino group attacks the newly formed carbonyl, leading to the stable six-membered quinazoline ring system.
Q3: How can I minimize the formation of this quinazoline N-oxide?
A3: Careful control of reaction conditions is paramount. The use of a non-polar solvent and maintaining a low reaction temperature can disfavor the intramolecular cyclization. Additionally, the slow, dropwise addition of chloroacetyl chloride can help to control the reaction rate and minimize the formation of this byproduct.[7]
Troubleshooting Guide: Minimizing Quinazoline N-Oxide Formation
| Symptom | Potential Cause | Recommended Action |
| Low yield of chlordiazepoxide | Excess formation of quinazoline N-oxide | Optimize reaction temperature and reagent addition rate. |
| Difficult purification | Presence of insoluble quinazoline N-oxide | Utilize a solvent system that solubilizes the desired product while leaving the byproduct as a solid for easy filtration. |
| Unexpected TLC spots | Formation of multiple byproducts | Monitor the reaction closely by TLC to identify the optimal reaction time and prevent further degradation. |
Validated Protocol: Synthesis of Chlordiazepoxide
This protocol is adapted from the foundational work of Sternbach and coworkers.[6]
-
Oxime Formation: Dissolve 2-amino-5-chlorobenzophenone in ethanol and treat with hydroxylamine hydrochloride. The resulting oxime can be isolated by filtration.
-
Acylation and Cyclization: Suspend the oxime in a suitable solvent like acetic acid. Add chloroacetyl chloride dropwise at a controlled temperature.[6]
-
Ring Expansion: Treat the resulting quinazoline N-oxide with methylamine to induce the ring expansion to the desired chlordiazepoxide.[6]
Visualizing the Reaction Pathway
Sources
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
managing oxidation of 3-Chloro-5-fluorobenzene-1,2-diamine during storage
Welcome to the technical support center for 3-Chloro-5-fluorobenzene-1,2-diamine (CAS 153505-33-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this reactive intermediate. As a substituted o-phenylenediamine, this compound is highly susceptible to oxidation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity of your research material.
Part 1: Understanding the Instability - The Oxidation Pathway
This compound, like most aromatic diamines, is prone to autoxidation in the presence of atmospheric oxygen. This process is often accelerated by light, heat, and trace metal impurities. The primary amino groups are electron-rich and can be easily oxidized to form highly colored and reactive species.
The oxidation process typically proceeds through a series of steps involving the formation of radical cations, which can then dimerize or polymerize.[1] The initial oxidation product is often a quinone-diimine, which is highly electrophilic and can participate in further reactions. Subsequent reactions can lead to the formation of complex, often insoluble, polymeric materials, rendering the reagent unsuitable for most applications.[1][2][3]
Below is a representative diagram illustrating the general oxidative degradation pathway for an o-phenylenediamine.
Caption: General oxidation pathway of o-phenylenediamines.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: My vial of this compound has turned dark brown/purple. Can I still use it?
Answer: A significant color change to dark brown, purple, or black is a clear visual indicator of extensive oxidation. The pure compound should be a light-colored solid (e.g., off-white, tan, or light pink). The dark color is due to the formation of highly conjugated oxidation products, such as phenazine-type dimers and polymers.[1][2] These impurities can have a profound negative impact on your subsequent reactions:
-
Reduced Yield: The actual concentration of the desired diamine is lower than expected.
-
Side Reactions: The electrophilic quinone-diimine intermediates can react with nucleophiles in your reaction mixture, leading to a complex and inseparable mixture of byproducts.
-
Catalyst Poisoning: If you are using a metal catalyst, the oxidation products can act as ligands and poison the catalyst, shutting down your reaction.
-
Inhibition of Polymerization: If used as a monomer, these oxidized impurities can act as chain terminators or create cross-linked, insoluble materials, drastically altering the properties of the resulting polymer.[1][2]
Recommendation: It is strongly advised not to use severely discolored material. While purification is sometimes possible (see Troubleshooting Guide), it is often more efficient and scientifically rigorous to start with a fresh, unopened vial of the reagent.
FAQ 2: What are the optimal storage conditions to prevent oxidation?
Answer: To maximize the shelf-life of this compound, strict adherence to proper storage protocols is essential. The key is to minimize its exposure to oxygen, light, and heat.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and can provide a better protective blanket. |
| Temperature | 2-8 °C | Reduces the rate of chemical reactions, including oxidation. Do not freeze, as this can introduce moisture through condensation cycles. |
| Light | Amber Vial or Store in the Dark | Light, particularly UV light, provides the energy to initiate and propagate radical oxidation reactions. |
| Container | Tightly Sealed Vial with Septum Cap | Prevents ingress of atmospheric oxygen and moisture. High-quality seals like Sure/Seal™ are recommended for repeated access. |
Workflow for Handling and Storage:
Caption: Recommended workflow for handling and storage.
FAQ 3: I only need a small amount of the reagent. How should I handle the bulk container?
Answer: Repeatedly opening and closing a large container is a primary cause of degradation. The best practice is to aliquot the material upon first opening.
Protocol for Aliquoting:
-
Move the sealed stock bottle into an inert atmosphere glovebox.
-
Carefully open the bottle and quickly portion the required amounts into smaller, tared vials suitable for long-term storage (e.g., 2 mL amber glass vials with PTFE-lined caps).
-
Backfill each new vial with inert gas before sealing tightly.
-
For the original stock bottle, purge the headspace with a stream of dry argon or nitrogen for 30-60 seconds before resealing.
-
Return all vials to cold, dark storage.
This practice ensures that the bulk of the material remains pristine, and you only expose a small working quantity to potential brief atmospheric contact.
Part 3: Troubleshooting Guide
Problem 1: My reaction is failing, and I suspect the diamine has degraded. How can I check its purity?
Solution: A simple Thin Layer Chromatography (TLC) can often give a quick qualitative assessment. A pure sample should show a single spot. The appearance of multiple spots, especially colored ones near the baseline, indicates the presence of polar, likely oxidized, impurities. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Recommended HPLC-UV Protocol for Purity Analysis:
This method is designed to be a starting point for the analysis of this compound and its potential non-polar and polar impurities.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 240 nm (for quantification) and 210-400 nm scan (to detect colored impurities) |
| Injection Volume | 5 µL |
| Sample Prep | Accurately weigh ~1 mg of the diamine and dissolve in 10 mL of 50:50 Acetonitrile:Water. |
Interpreting the Results:
-
Pristine Sample: A single, sharp major peak at a characteristic retention time.
-
Slightly Oxidized Sample: The main peak will be present, accompanied by one or more smaller peaks, often eluting earlier (more polar) or much later (polymeric, may not elute).
-
Heavily Oxidized Sample: The main peak will be significantly diminished, and a complex pattern of impurity peaks will be visible.
Problem 2: My diamine is only slightly discolored (light pink/yellow). Can I purify it?
Solution: For slightly oxidized samples, purification via acid-base extraction can be effective at removing neutral and polymeric impurities. This procedure should be performed quickly to minimize further oxidation.
Experimental Protocol: Small-Scale Purification
-
Dissolution: In a fume hood, dissolve the partially oxidized diamine (~1 g) in a suitable organic solvent like diethyl ether or ethyl acetate (20-30 mL). Some dark, insoluble polymeric material may remain.
-
Filtration (Optional): If insoluble material is present, filter the solution to remove it.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (2 x 20 mL). The protonated diamine hydrochloride salt will move into the aqueous layer. Most colored, neutral oxidation byproducts should remain in the organic layer.
-
Separation: Combine the acidic aqueous layers. Discard the organic layer, which contains the impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is >10. This will deprotonate the diamine salt, causing the free amine to precipitate or form an oil.
-
Back Extraction: Extract the free diamine back into a fresh portion of diethyl ether or ethyl acetate (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<30°C).
-
Final Storage: Immediately place the purified solid under a high vacuum to remove residual solvent, then backfill with argon or nitrogen and store under the optimal conditions described in FAQ 2.
Self-Validation: Before using the purified material, confirm its purity using the HPLC method described above.
References
- The Role of Aromatic Diamines in Modern Material Science. (n.d.). GESCHENK.
- Kim, J., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega.
- Kim, J., et al. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. National Institutes of Health.
- Lone, M. A., et al. (2012). Aromatic Amines as Corrosion Inhibitors for Zinc in Hydrochloric Acid. Journal of Chemical and Pharmaceutical Research.
- Enhancing Corrosion Protection: The Role of Amine-Based Inhibitors. (n.d.). GESCHENK.
- Stejskal, J., et al. (2010). Oxidation of phenylenediamines and possible polymeric products. ResearchGate.
- Wan, J-P., & Wei, L. (n.d.). Quinoxaline Synthesis by Domino Reactions. Jiangxi Normal University.
- Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Mazzucco, E., et al. (2010). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. PubMed.
- Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2012).
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
- Wang, L., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
- Bräse, S., et al. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. Diva-portal.org.
Sources
Technical Support Center: Optimizing Condensation Reactions of 3-Chloro-5-fluorobenzene-1,2-diamine
Welcome to our dedicated technical support center for scientists and researchers working with 3-Chloro-5-fluorobenzene-1,2-diamine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of condensation reactions with this electron-deficient substrate. Our focus is on providing practical, field-proven insights to optimize your experimental outcomes, particularly concerning reaction temperature.
The Challenge: Reduced Nucleophilicity of this compound
The primary challenge in condensation reactions involving this compound lies in its reduced nucleophilicity. The presence of two electron-withdrawing groups, chlorine and fluorine, on the benzene ring significantly decreases the electron density of the amino groups.[1] This diminished nucleophilicity can lead to sluggish reactions, incomplete conversions, and lower yields compared to condensations with unsubstituted o-phenylenediamine.[1] Consequently, more forcing reaction conditions, such as elevated temperatures and the use of catalysts, are often necessary to drive the reaction to completion.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my condensation reaction with this compound so slow or resulting in a low yield?
A1: The slow reaction rate and low yield are likely due to the electronic properties of your starting material. The chloro and fluoro groups are strong electron-withdrawing groups (EWGs) that reduce the electron density on the aromatic ring and, consequently, the nucleophilicity of the two amino groups.[1] This makes the initial nucleophilic attack on the carbonyl carbon of your reaction partner (e.g., a 1,2-dicarbonyl compound) the rate-limiting step. To overcome this, you will likely need to increase the reaction temperature and/or use a suitable catalyst to enhance the reaction kinetics.[2][3]
Q2: What is the optimal reaction temperature for my condensation reaction?
A2: There is no single "optimal" temperature, as it depends on the specific 1,2-dicarbonyl compound you are using, the solvent, and the presence of a catalyst. However, due to the reduced reactivity of this compound, a systematic temperature screening is highly recommended. A good starting point is to screen a range of temperatures from room temperature up to the boiling point of your chosen solvent. For a detailed guide, please refer to our Experimental Protocol: Temperature Screening for Optimal Condensation .
Q3: What are the best solvents for this reaction?
A3: The choice of solvent is crucial. Protic solvents like ethanol can be effective, often in combination with water, as they can facilitate proton transfer during the reaction.[4] For more sluggish reactions, higher-boiling aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary to achieve the required reaction temperatures. Toluene is another option, particularly when using azeotropic removal of water to drive the reaction forward.[3]
Q4: Do I need a catalyst for this condensation?
A4: While some condensations can proceed without a catalyst at high temperatures, using a catalyst is highly recommended to improve the reaction rate and yield, especially with an electron-deficient diamine.[5] A wide range of catalysts can be effective, including:
-
Brønsted acids: p-Toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl).[6]
-
Lewis acids: Zinc chloride (ZnCl₂), erbium triflate (Er(OTf)₃).[4][7]
-
Heterogeneous catalysts: Alumina-supported heteropolyoxometalates, silica-supported catalysts.[3] These offer the advantage of easier removal from the reaction mixture.
Q5: What are common side products, and how can I minimize them?
A5: At elevated temperatures, side reactions can become more prevalent. Common side products include polymeric materials and tar-like substances resulting from the self-condensation of the reactants or product degradation.[6] To minimize these:
-
Optimize Temperature: Avoid excessively high temperatures for prolonged periods. Our temperature screening protocol will help you find the sweet spot between reaction rate and side product formation.
-
Inert Atmosphere: o-Phenylenediamines can be susceptible to oxidation, leading to colored impurities.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Purity of Starting Materials: Ensure your this compound and dicarbonyl compound are of high purity, as impurities can catalyze side reactions.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Insufficiently forcing conditions due to the electron-deficient diamine.[1] 2. Impure starting materials.[5] 3. Suboptimal solvent choice. | 1. Increase Temperature: Systematically increase the reaction temperature in 10-20 °C increments. Refer to the temperature screening protocol below. 2. Add a Catalyst: Introduce a Brønsted or Lewis acid catalyst (e.g., p-TsOH, ZnCl₂).[4][7] 3. Purify Reactants: Recrystallize or purify the this compound and the dicarbonyl compound. 4. Change Solvent: Switch to a higher-boiling solvent like DMF or toluene to achieve higher temperatures.[3] |
| Formation of Dark, Tarry Side Products | 1. Reaction temperature is too high, causing decomposition.[6] 2. Oxidation of the diamine.[2] 3. Prolonged reaction time at elevated temperatures. | 1. Reduce Temperature: Once the optimal temperature for conversion is found, try running the reaction at a slightly lower temperature for a longer duration. 2. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before heating.[2] 3. Monitor Reaction Progress: Use TLC to monitor the reaction and stop it as soon as the starting material is consumed to avoid product degradation. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reaction has reached equilibrium. | 1. Increase Reaction Time: Continue to monitor the reaction by TLC for a longer period. 2. Add More Catalyst: If a catalyst is being used, a fresh portion can be added. 3. Remove Water: If water is a byproduct of the condensation, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove it and drive the equilibrium towards the product. |
| Difficult Purification | 1. Presence of polar, colored impurities from oxidation. 2. Poor solubility of the quinoxaline product. | 1. Charcoal Treatment: During workup or recrystallization, treat the solution with activated charcoal to remove colored impurities. 2. Recrystallization Solvent Screening: Test a range of solvents for recrystallization. Ethanol or ethanol/water mixtures are often good starting points.[4] For poorly soluble products, dissolving in an acidic or basic solution and then neutralizing to precipitate the purified product can be effective.[2] |
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Condensation
This protocol provides a systematic approach to identifying the optimal reaction temperature for the condensation of this compound with a generic 1,2-dicarbonyl compound (e.g., benzil).
Materials:
-
This compound (1 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)
-
Solvent (e.g., Ethanol, 10 mL)
-
Catalyst (optional, e.g., p-TsOH, 10 mol%)
-
Small reaction vials with stir bars
-
Heating block or multiple oil baths
-
TLC plates and appropriate eluent system
Procedure:
-
Reaction Setup: In four separate reaction vials, combine this compound (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and the chosen solvent (10 mL). If using a catalyst, add it to each vial.
-
Temperature Control: Place each vial in a separate well of a heating block or in individual oil baths pre-set to different temperatures. A suggested screening range is:
-
Vial 1: Room Temperature (~25 °C)
-
Vial 2: 50 °C
-
Vial 3: 75 °C
-
Vial 4: Reflux temperature of the solvent (for ethanol, ~78 °C)
-
-
Reaction Monitoring: Stir all reactions and monitor their progress simultaneously by TLC at regular intervals (e.g., every 30-60 minutes).
-
Data Collection: For each temperature, record the time required for the complete consumption of the starting diamine and note the formation of any significant side products on the TLC plate.
-
Analysis: Compare the results from the four temperatures. The optimal temperature will be the one that provides the fastest conversion to the desired product with the minimal formation of byproducts.
Data Summary Table Example:
| Temperature (°C) | Time to Completion (h) | TLC Observations (Side Products) |
| 25 | > 24 | Minimal conversion |
| 50 | 12 | Clean conversion, minor baseline impurities |
| 75 | 4 | Rapid conversion, some streaking on TLC |
| Reflux (~78) | 2 | Very fast conversion, significant byproduct spots |
Based on this example data, 50-75 °C would be the optimal range to investigate further.
Visualizing the Process
Workflow for Temperature Optimization
Caption: EWGs reduce the nucleophilicity of the amino groups.
References
- BenchChem. (2025).
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- Narsaiah, B. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation.
- The results of the reaction of o-phenylenediamines with various ketones.
- Sajjadifar, S.
- Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases.
- Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation a.
- A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
- The condensation of o-phenylenediamine with ketones in the presence of silver nitrate.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Optimization of the reaction conditions for the synthesis of 2,3-diphenylquino xaline 10a. a.
- DFT study of the condensation products of 2-chloro-3-formylquinolines with o-aminophenol, o-aminothiophenol and o-phenylenediamine.
- BenchChem. (2025).
- How To Run A Reaction: Reaction: Analysis I. University of Rochester, Department of Chemistry.
- Organic Chemistry Workflow – Typical Steps and Equipment. Biotage.
- Dft Study of the Condensation Products of 2-Chloro-3-Formylquinolines with O-Aminophenol, O-Aminothiophenol and O-Phenylenediamine.
- Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities.
- Organic Synthesis - Creating a Synthesis Experiment. Beyond Labz.
- New preparation process of 6-chloro-2-hydroxyquinoxaline.
- Instructions for Articles. Organic Syntheses.
- Condensation kinetics of polyphthalamides. I. Diamines and diacids or dimethylesters.
- Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes.
- High-temperature polycondensation of six membered dianhydrides with o-substituted aromatic diamines 1. Model compounds investigations.
- Recyclable, strong thermosets and organogels via paraformaldehyde condens
- Double Condensation of 3-Coumaranone with Aromatic Carbonyl Compounds C
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Byproduct Identification in Reactions of 3-Chloro-5-fluorobenzene-1,2-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorobenzene-1,2-diamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding byproduct formation during the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems from this versatile precursor. As a substituted o-phenylenediamine, this compound offers unique electronic properties that can be advantageous in synthesis but may also lead to specific, sometimes unexpected, side reactions. This document will equip you with the knowledge to anticipate, identify, and mitigate the formation of common impurities, ensuring the integrity and purity of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Regioisomeric Byproducts
Question: I am reacting this compound with an unsymmetrical aldehyde to synthesize a substituted benzimidazole, and I am observing two distinct product spots on my TLC/LC-MS that appear to be isomers. What are these, and how can I control their formation?
Answer:
This is a common and expected challenge when working with asymmetrically substituted o-phenylenediamines. The two amino groups in this compound (the N1 and N2 amines) have different electronic environments due to the positioning of the electron-withdrawing chloro and fluoro substituents. This difference in nucleophilicity leads to the formation of two regioisomers.
Causality of Isomer Formation:
Both chlorine and fluorine are deactivating, ortho-, para-directing groups.[1][2][3][4] This means they withdraw electron density from the benzene ring through induction but can donate electron density through resonance. The inductive effect generally dominates, reducing the overall nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine.
-
The N1 amine is ortho to the chlorine atom and para to the fluorine atom.
-
The N2 amine is meta to the fluorine atom and para to the chlorine atom.
The relative nucleophilicity of these two amines will determine the major and minor regioisomers. Generally, the amine less deactivated by the adjacent electron-withdrawing groups will be more nucleophilic and will preferentially attack the electrophilic center of your reaction partner (e.g., the carbonyl carbon of an aldehyde).
Troubleshooting & Control:
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of the product from the more nucleophilic amine.
-
Catalyst Choice: The choice of acid or base catalyst can influence the transition state energies for the formation of the two isomers. Screening different catalysts (e.g., Lewis acids, Brønsted acids) may improve the regioselectivity.
-
Solvent Effects: The polarity of the solvent can impact the relative nucleophilicity of the two amino groups. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.
-
Purification: If controlling the selectivity is not feasible, the isomers will need to be separated. This is typically achieved using column chromatography with a carefully selected solvent system. Developing an HPLC or SFC method will be crucial for analytical and preparative scale separations.
Identification of Regioisomers:
Unambiguous identification of the two regioisomers requires advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for structure elucidation.[5][6][7][8][9] The distinct electronic environments of the protons and carbons in the two isomers will result in different chemical shifts and coupling constants. NOESY experiments can be particularly useful to establish through-space proximity between protons on the benzimidazole core and the substituent at the 2-position.
-
X-ray Crystallography: If a single crystal of one or both isomers can be obtained, X-ray crystallography provides definitive structural confirmation.
FAQ 2: Oxidation-Related Impurities
Question: My reaction mixture and isolated product have a persistent yellow, orange, or even reddish-brown color that is difficult to remove. What is causing this discoloration?
Answer:
o-Phenylenediamines are notoriously susceptible to oxidation, and the presence of electron-withdrawing groups can sometimes exacerbate this issue under certain conditions.[10] The colored impurities are almost certainly oxidation byproducts.
Common Oxidation Byproducts:
-
Dimerization Products (Phenazines): The most common oxidation pathway for o-phenylenediamines leads to the formation of diaminophenazines.[11][12][13] In the case of this compound, this would result in the formation of a substituted 2,3-diaminophenazine, which is a highly colored, conjugated system.
-
Polymeric Materials: Under more vigorous oxidizing conditions or prolonged exposure to air, further polymerization can occur, leading to intractable, deeply colored materials.[12][13][14]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use freshly degassed solvents to remove dissolved oxygen.
-
Purity of Starting Material: Ensure the this compound is of high purity and has not been stored for extended periods exposed to air and light. If the starting material is discolored, consider purification by recrystallization or sublimation before use.
-
Control of Oxidizing Agents: If your reaction protocol involves an oxidizing agent (e.g., in some benzimidazole syntheses), ensure accurate stoichiometry. Excess oxidant can lead to the formation of these colored byproducts.
-
Purification: Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities. Column chromatography is also a viable option.
FAQ 3: Incomplete Cyclization
Question: I am seeing a significant amount of an intermediate in my reaction that is not my desired benzimidazole or quinoxaline. What is this byproduct?
Answer:
In many condensation reactions of o-phenylenediamines, the initial step is the formation of a Schiff base (an imine) or an aminal, which then undergoes cyclization and dehydration (or oxidation) to form the final heterocyclic product. If the cyclization step is slow or incomplete, you may isolate this intermediate as a major byproduct.
Troubleshooting Incomplete Cyclization:
-
Reaction Time and Temperature: The cyclization step often requires more energy than the initial condensation. Increasing the reaction temperature or extending the reaction time may be necessary to drive the reaction to completion.
-
Catalyst: The cyclization is often the rate-limiting step and is typically acid-catalyzed. Ensure you are using an appropriate catalyst at a suitable concentration. For the Phillips benzimidazole synthesis, a mineral acid like HCl is commonly used.[15]
-
Dehydration: The final step in many of these cyclizations is the elimination of water. The use of a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water can help drive the equilibrium towards the cyclized product.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Substituted-6-chloro-4-fluoro-1H-benzimidazole
This protocol is a general guideline and may require optimization for specific aldehydes.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired aldehyde (1.0-1.2 eq).
-
Add a suitable solvent (e.g., ethanol, 10-20 mL per gram of diamine).
-
Add a catalytic amount of an acid catalyst (e.g., 4M HCl in dioxane, 0.1 eq).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 2: Analytical Method for Byproduct Identification by LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS Conditions (General):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage of B over several minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detector: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Presentation
Table 1: Common Byproducts and Their Expected Mass-to-Charge Ratios (m/z) in LC-MS (Positive Ion Mode)
| Byproduct Type | Example Structure | Expected [M+H]⁺ | Notes |
| Starting Material | This compound | 161.0 | Isotope pattern for one chlorine atom will be present. |
| Regioisomer 1 | e.g., 6-Chloro-4-fluoro-2-phenyl-1H-benzimidazole | 247.0 | Product from reaction with benzaldehyde. |
| Regioisomer 2 | e.g., 4-Chloro-6-fluoro-2-phenyl-1H-benzimidazole | 247.0 | Will have the same mass as Regioisomer 1 but a different retention time. |
| Oxidized Dimer | 2,8-Dichloro-4,6-difluoro-5,11-dihydrophenazine-2,3-diamine | 317.0 | A potential structure for the dimeric oxidation product. |
| Incomplete Cyclization | Schiff base intermediate with benzaldehyde | 249.0 | Will lose water (18 Da) to form the final product. |
Visualizations
Reaction Scheme and Potential Byproducts
Caption: Main reaction pathway and potential byproduct formation in the synthesis of benzimidazoles from this compound.
Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and resolving common byproduct issues.
References
- Theoretical studies on the dimerization of substituted paraphenylenediamine radical cations. Journal of Molecular Structure: THEOCHEM.
- NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
- Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University.
- 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]
- Application Note: Characterization of Benzimidazole Derivatives Using ¹H NMR Spectroscopy. Benchchem.
- An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry.
- ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- Determining Directing Effects in Electrophilic Arom
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
- Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PubMed Central. [Link]
- Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. PubMed Central. [Link]
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
- A Report on Directing Effects on Organic Chemistry. Longdom Publishing.
- Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondensation of Acylthiosemicarbazides. PubMed Central. [Link]
- o-Phenylenediamine. Wikipedia. [Link]
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Molecularly Engineering Defective Basal Planes in Molybdenum Sulfide for the Direct Synthesis of Benzimidazoles by Reductive Coupling of Dinitroarenes with Aldehydes. JACS Au.
- Revisiting o -Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization.
- (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies.
- PHILLIPS CONDENSATION REACTION | EXPLAN
- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- 3-Fluoro-1,2-phenylenediamine. Sobekbio Biosciences.
- 153505-33-0, 3-Chloro-5-fluoro-1,2-benzenediamine Formula. ECHEMI.
Sources
- 1. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 11. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. adichemistry.com [adichemistry.com]
Technical Support Center: o-Phenylenediamine (OPD) Handling and Stabilization
Introduction
o-Phenylenediamine (OPD) is a critical aromatic amine intermediate in the synthesis of pharmaceuticals, dyes, corrosion inhibitors, and high-performance polymers.[1][2][3] Its utility stems from the reactivity of its two adjacent amino groups, which facilitates the formation of various heterocyclic compounds.[3][4] However, this high reactivity also makes OPD highly susceptible to autoxidation and self-polymerization, a frequent challenge for researchers.[5][6]
This guide provides in-depth technical support for preventing, troubleshooting, and reversing the self-polymerization of OPD. It is designed for researchers, chemists, and drug development professionals to ensure the integrity of their experiments and the purity of their products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the handling and use of o-phenylenediamine.
Q1: My bottle of solid o-phenylenediamine, which was once colorless, is now brownish-yellow. What happened and can I still use it?
A1: The color change indicates that the OPD has been oxidized. The two electron-donating amino groups make the aromatic ring highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities.[6] The primary colored product is 2,3-diaminophenazine (DAP), which forms from the oxidative dimerization of two OPD molecules.[7][8]
You should not use the discolored reagent directly in your reaction. The presence of DAP and other oligomers can lead to significant impurities in your final product, lower yields, and unpredictable side reactions. The material must be purified before use. Please refer to Protocol 1: Purification of Discolored o-Phenylenediamine for a detailed recrystallization procedure.
Q2: I ran a reaction using OPD, and my final product is contaminated with a persistent yellow/brown impurity that is difficult to remove. Could this be related to the OPD?
A2: Yes, this is a classic sign of using oxidized OPD or of oxidation occurring during the reaction itself. The main oxidation product, 2,3-diaminophenazine (DAP), is a stable, colored, and often highly fluorescent compound that can co-purify with your desired product, making its removal challenging.[8][9] Under certain conditions, further polymerization can occur, leading to a mixture of colored oligomers (polyOPDs).[10][11]
Troubleshooting Steps:
-
Verify Starting Material: Check the purity of your starting OPD. If it is discolored, purify it before rerunning the reaction.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Deoxygenate all solvents thoroughly before use by sparging with inert gas or by a freeze-pump-thaw cycle.
-
Add a Reducing Agent: During workup, adding a small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can help reduce some of the colored impurities back to a more soluble and easily removed form.[12][13]
Q3: My OPD solution turned dark orange within minutes of preparation, even though the solid looked clean. What went wrong?
A3: This rapid discoloration points to a high concentration of dissolved oxygen in your solvent. Even if the solid OPD is pure, dissolving it in an oxygen-rich solvent will initiate rapid oxidation. The rate of oxidation is significantly faster in solution than in the solid state.
Immediate Corrective Action:
-
Solvent Purity is Key: Always use freshly distilled or thoroughly degassed solvents for preparing OPD solutions.[13]
-
Stabilize the Solution: If the solution will not be used immediately, add an antioxidant. See the FAQ section and the Reagent & Solvent Compatibility Table below for recommendations.
-
Order of Operations: When preparing a stabilized solution, first deoxygenate the solvent, then dissolve the chosen antioxidant, and only then add the o-phenylenediamine. This ensures the antioxidant is available to scavenge any residual oxygen immediately.
Core Mechanism: The Pathway of OPD Self-Polymerization
The self-polymerization of o-phenylenediamine is primarily an oxidative process. It begins with the oxidation of OPD to form a radical cation intermediate. Two of these molecules then couple and, through a series of steps involving cyclization and further oxidation, form the stable dimer 2,3-diaminophenazine (DAP).[7][14] This dimer is the source of the characteristic yellow-brown color. In the presence of certain catalysts or under specific electrochemical conditions, this process can continue, leading to the formation of higher-order polymers (polyOPDs).[10][15][16]
Caption: Oxidative pathway of o-phenylenediamine to its dimer and polymer.
Frequently Asked Questions (FAQs)
Q1: How should I properly store solid o-phenylenediamine? Store OPD in a tightly sealed, opaque container (like an amber glass bottle) in a cool, dry, and dark environment, preferably between 2-8°C.[17] Storing under an inert gas atmosphere (e.g., in a glovebox or a container backfilled with argon) is the best practice to maximize its shelf life.[17]
Q2: What is the best way to prepare a stable OPD solution for an experiment? For maximum stability, especially for sensitive analytical applications, prepare the solution fresh for each use. If a stock solution is necessary, follow the workflow in Protocol 2 . The key is to use a deoxygenated, high-purity solvent and to add a stabilizing agent.
Q3: Which antioxidants are effective for stabilizing OPD solutions? Mild reducing agents are excellent for this purpose. Sodium hydrosulfite (also known as sodium dithionite) is highly effective and commonly used during purification and workup procedures.[12][13] For solution stabilization, antioxidants like dithiothreitol (DTT) or sodium sulfite can also be employed.
Q4: How can I purify o-phenylenediamine that has already discolored? The most common and effective method is recrystallization from hot water containing a small amount of a reducing agent to reduce the colored DAP back to soluble, colorless forms that can be removed.[4][12][13] Sublimation under vacuum is another effective, albeit less common, purification method.[4][12]
Protocols & Workflows
Protocol 1: Purification of Discolored o-Phenylenediamine by Recrystallization
This protocol is adapted from established organic synthesis procedures for purifying oxidized OPD.[12][13]
-
Dissolution: In a fume hood, for every 50 g of crude, discolored OPD, add it to a flask containing approximately 150-200 mL of deionized water.
-
Reduction of Impurities: Heat the mixture with stirring. To the hot solution, add 1-2 g of sodium hydrosulfite (sodium dithionite).[13] This will reduce the colored DAP and other oxidized impurities. The dark color should fade significantly.
-
Decolorization: Add a small amount (1-2 spatula tips) of activated decolorizing charcoal to the hot solution to adsorb residual colored impurities.
-
Hot Filtration: Bring the solution briefly to a boil and then perform a hot filtration through a fluted filter paper or a celite pad to remove the activated charcoal. The resulting filtrate should be colorless or faintly yellow.
-
Crystallization: Immediately cool the hot filtrate in an ice-salt bath. Pure, colorless crystals of o-phenylenediamine will precipitate.[12][13]
-
Isolation & Drying: Collect the crystals by suction filtration. Wash the filter cake with a small amount of ice-cold water (10-15 mL). Dry the purified crystals in a vacuum desiccator over a desiccant like solid sodium hydroxide or phosphorus pentoxide. The purified product should melt at 100-102°C.[17]
Protocol 2: Preparation of a Stabilized OPD Stock Solution
-
Solvent Deoxygenation: Take a suitable volume of your chosen solvent (e.g., phosphate-citrate buffer, pH 5.0 for analytical assays) in a flask. Sparge the solvent with a steady stream of inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Add Stabilizer: If required, add your chosen antioxidant (see table below) to the deoxygenated solvent and dissolve it completely.
-
Dissolve OPD: Weigh the required amount of pure, crystalline OPD and add it to the stabilized solvent. Stir gently until fully dissolved, while maintaining a positive pressure of inert gas over the solution.
-
Storage: Store the solution in a tightly sealed container, with the headspace flushed with inert gas. Protect from light by wrapping the container in aluminum foil or using an amber vial, and store at 2-8°C. Use within a short period for best results.
Data Table: Recommended Antioxidants and Solvents
| Antioxidant / Reducing Agent | Typical Use Case | Recommended Concentration | Compatible Solvents | Notes |
| Sodium Hydrosulfite | Purification / Workup | 1-2 g per 50 g OPD in ~200 mL water[13] | Water, Ethanol/Water mixtures | Highly effective for reducing colored impurities during recrystallization. |
| Sodium Sulfite | Solution Stabilization | 0.1 - 1.0 mM | Aqueous Buffers, Water | A common oxygen scavenger. |
| Dithiothreitol (DTT) | Solution Stabilization | 0.5 - 2.0 mM | Aqueous Buffers, Alcohols | Effective at protecting amine groups from oxidation. |
Workflow for Handling o-Phenylenediamine
This diagram outlines the decision-making process for ensuring the quality of OPD in your experiments.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mpbio.com [mpbio.com]
- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. osha.gov [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,3-Diaminophenazine is the product from the horseradish peroxidase-catalyzed oxidation of o-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,3-Diaminophenazine [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. o-Phenylenediamine - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Troubleshooting Low Reactivity of 3-Chloro-5-fluorobenzene-1,2-diamine
Welcome to the technical support center for 3-Chloro-5-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this substituted o-phenylenediamine in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your reactions.
The presence of both a chloro and a fluoro group on the benzene ring significantly deactivates the nucleophilicity of the adjacent amino groups through a strong electron-withdrawing inductive effect. This inherent low reactivity is a common hurdle in its application, particularly in cyclization reactions to form valuable heterocyclic scaffolds such as benzimidazoles. This guide will provide a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound so sluggish compared to unsubstituted o-phenylenediamine?
A1: The diminished reactivity is a direct consequence of the electronic properties of the halogen substituents. Both chlorine and fluorine are highly electronegative atoms that exert a strong electron-withdrawing inductive effect on the benzene ring. This effect reduces the electron density on the amino groups, thereby decreasing their nucleophilicity and making them less reactive towards electrophiles.[1]
Q2: I am attempting a condensation reaction with an aldehyde to form a benzimidazole, but I am only isolating the starting materials. What is the likely issue?
A2: This is a classic symptom of the low nucleophilicity of this compound. The initial nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde is likely the rate-limiting step and is too slow under your current reaction conditions. To drive the reaction forward, you will need to employ strategies to enhance the reactivity of the diamine or the electrophilicity of the aldehyde.
Q3: Can I use the same reaction conditions for this compound as I would for 4,5-dimethyl-o-phenylenediamine?
A3: No, this is not advisable. 4,5-Dimethyl-o-phenylenediamine has electron-donating methyl groups, which increase the nucleophilicity of the amino groups and facilitate condensation reactions. In contrast, the electron-withdrawing halogen atoms on your substrate necessitate more forcing reaction conditions, such as higher temperatures, the use of catalysts, or microwave irradiation to achieve comparable yields.
Q4: Are there any specific safety precautions I should be aware of when working with this compound?
A4: Yes. Like many aromatic amines, this compound should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. In general, work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Some chlorinated aromatic amines are suspected carcinogens, so it is prudent to handle this compound with appropriate caution.
Troubleshooting Guides
Issue 1: Low or No Conversion in Condensation Reactions (e.g., Benzimidazole Synthesis)
This is the most common issue encountered with this substrate. The following troubleshooting guide provides a systematic approach to overcoming low reactivity.
Diagram: Troubleshooting Low Reactivity
Caption: A logical workflow for troubleshooting low conversion rates.
Troubleshooting Steps & Explanations:
-
Increase Reaction Temperature: The initial step is often to increase the thermal energy of the system. Refluxing in a higher-boiling solvent such as ethanol, n-butanol, or toluene can significantly accelerate the reaction rate. For particularly unreactive partners, solvents like DMF or DMSO at elevated temperatures (>120 °C) may be necessary.
-
Employ Microwave Irradiation: Microwave-assisted organic synthesis is a powerful technique for accelerating slow reactions.[2][3][4][5][6] The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products.
-
Introduce a Catalyst:
-
Brønsted Acids: Protic acids like hydrochloric acid (HCl), p-toluenesulfonic acid (p-TsOH), or acetic acid can catalyze the condensation by protonating the carbonyl oxygen of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the deactivated diamine.[2][7]
-
Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), indium triflate (In(OTf)₃), or lanthanum chloride (LaCl₃) can also activate the carbonyl group by coordinating to the oxygen atom.[7][8] This strategy is particularly effective for activating deactivated systems.
-
-
Alter the Solvent System:
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent), often with microwave irradiation, can lead to high yields.[7] This approach increases the concentration of the reactants and can accelerate the reaction.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO can help to solubilize the reactants and may be more effective than less polar solvents at higher temperatures.
-
-
Verify Reagent Purity: Ensure that your this compound and the electrophilic coupling partner are of high purity. Impurities can inhibit the reaction or lead to the formation of side products. The diamine can be susceptible to oxidation, which may result in colored impurities. If your starting material is discolored, consider purification by recrystallization or treatment with a reducing agent like sodium dithionite.[9]
Issue 2: Formation of Side Products
Even when the reaction proceeds, the formation of undesired side products can lower the yield of the target molecule.
Troubleshooting Steps & Explanations:
-
Over-oxidation: The diamine and the resulting benzimidazole product can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. If using an oxidizing agent for the cyclization step, ensure accurate stoichiometry to avoid over-oxidation to N-oxides.[9]
-
Competing Cyclization Pathways: When using dicarbonyl compounds or β-ketoesters as electrophiles, there can be competition between the formation of benzimidazoles and other heterocyclic systems like benzodiazepines.[10] The choice of catalyst and reaction conditions can influence the selectivity of the cyclization. Acidic conditions generally favor the formation of benzimidazoles.
-
Incomplete Cyclization: In some cases, the reaction may stall after the initial condensation to form a Schiff base intermediate. This can be identified by monitoring the reaction by TLC or LC-MS. If this is observed, extending the reaction time, increasing the temperature, or adding a cyclizing agent (e.g., an oxidizing agent if the reaction is oxidative cyclization) may be necessary.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-5-chloro-6-fluoro-1H-benzo[d]imidazoles
This protocol is adapted from general procedures for the microwave-assisted synthesis of benzimidazoles and is suitable for overcoming the low reactivity of this compound.[2][3][4][5][6]
Materials:
-
This compound
-
Substituted aromatic aldehyde (1.0 equivalent)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 equivalents) or another suitable acid catalyst
-
Ethanol or solvent-free
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and p-TsOH (0.1 mmol).
-
If using a solvent, add ethanol (2-3 mL). For solvent-free conditions, proceed to the next step.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
If the product precipitates, filter the solid and wash with cold ethanol.
-
If the product is soluble, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization.
Diagram: Microwave-Assisted Benzimidazole Synthesis Workflow
Caption: A streamlined workflow for microwave-assisted benzimidazole synthesis.
Protocol 2: Lewis Acid Catalyzed Condensation under Thermal Conditions
This protocol is a robust alternative to microwave synthesis and employs a Lewis acid to activate the electrophile.
Materials:
-
This compound
-
Aromatic aldehyde or carboxylic acid (1.0-1.2 equivalents)
-
Indium(III) triflate (In(OTf)₃) or another suitable Lewis acid (5-10 mol%)[7]
-
High-boiling solvent (e.g., DMF or Toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the aldehyde or carboxylic acid (1.0-1.2 mmol) in the chosen solvent (5-10 mL).
-
Add the Lewis acid catalyst (e.g., In(OTf)₃, 0.05-0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux (for toluene) or to 120-140 °C (for DMF) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir. If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyzed Reactions
| Catalyst Type | Catalyst Example | Loading (mol%) | Solvent | Temperature (°C) |
| Brønsted Acid | p-TsOH | 10-20 | Ethanol | Reflux |
| Lewis Acid | In(OTf)₃ | 5-10 | Toluene/DMF | 110-140 |
| Heterogeneous | Alumina/Silica | - | Solvent-free (MW) | 120-150 |
References
- Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2016). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 17, 1301-1303.
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.).
- Microwave assisted synthesis of 2-aryl benzimidazole. (n.d.). Sciforum.
- Rushi, et al. (n.d.).
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. (2016). Asian Journal of Chemistry.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Deriv
- Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. (2025).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.).
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025). Applied Chemical Engineering.
- Technical Support Center: Troubleshooting Benzimidazole Synthesis. (n.d.). Benchchem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (n.d.). Benchchem.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
- Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candid
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.).
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- comparative study of substituted o-phenylenediamine reactivity in condens
- The Effect of Substituents on pKa. (2014). Chemistry LibreTexts.
- This compound. (n.d.). ChemicalBook.
- 153505-33-0 | this compound. (n.d.). ChemScene.
- Lewis base activation of Lewis acids: development of a Lewis base catalyzed selenolactoniz
- Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines. (n.d.). Semantic Scholar.
- (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023).
- Condensation-Based Methods for the C−H Bond Functionaliz
- The condensation of o-phenylenediamine with ketones in the presence of silver nitr
- CAS 33863-76-2: 1-Bromo-3-chloro-5-fluorobenzene. (n.d.). CymitQuimica.
- Dual Lewis acid–Lewis base activation in enantioselective additions to aldehydes. (n.d.).
- o-Phenylenediamine: Uses & Reactions. (n.d.). Scribd.
- Lewis Base Activation of Lewis Acids: Catalytic, Enantioselective Addition of Silyl Ketene Acetals to Aldehydes. (n.d.). Organic Chemistry Portal.
- Reaction with o‐phenylenediamine. (n.d.).
- Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au)
- 3-Chlorobenzene-1,2-diamine. (n.d.). nordmann.global.
- Room-temperature amination of deactivated aniline and aryl halide partners with carbonate base using a Pd-PEPPSI-IPentCl-o-picoline c
- Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. (n.d.). PubMed.
- Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. (2024). PubMed Central.
- Reaction of o-phenylenediamine with organic acids. (n.d.).
- Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds. (2023). YouTube.
- Substituent effects on the electronic structure and pKa of benzoic acid. (2025).
- 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (2022). PubMed.
- L-proline catalyzed condensation reaction of aldehyde or carboxylic acid with 2-aminothiophenol under solvent-free and microwave irradiation. (2015).
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Technical Support Center: Solvent Effects on 3-Chloro-5-fluorobenzene-1,2-diamine Reactions
Introduction: Navigating the Complex Role of the Solvent
Welcome to the technical support center for 3-Chloro-5-fluorobenzene-1,2-diamine (CAS: 153505-33-0).[1][] This halogenated aromatic diamine is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries.[3] A frequent challenge reported by researchers is inconsistent reaction rates and yields, a problem often traced back to the most abundant component in the flask: the solvent.
This guide is structured as a series of frequently asked questions and troubleshooting workflows to provide you, the researcher, with the insights of a seasoned application scientist. We will move beyond simply listing solvent properties to explain the underlying principles that govern how a solvent can either catalyze your reaction to completion or bring it to a grinding halt. Our focus is to empower you to make informed, mechanistically-driven decisions for solvent selection.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses the fundamental "why" questions regarding solvent effects in reactions involving this compound.
Q1: What types of reactions involving this compound are most sensitive to solvent effects?
Reactions that involve a significant change in charge distribution between the reactants and the transition state are most susceptible to solvent effects. For this substrate, two common reaction classes are highly sensitive:
-
Nucleophilic Aromatic Substitution (SNAr): In these reactions, a nucleophile displaces one of the halogen atoms (typically the chlorine, though fluorine can also be displaced under certain conditions). The mechanism proceeds through a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex.[4][5] The stability of this charged intermediate is profoundly influenced by the solvent.
-
Condensation Reactions: The two amine groups are nucleophilic and can react with electrophiles like 1,3-diketones to form seven-membered rings (benzodiazepines).[6] These reactions often involve charged intermediates or transition states where solvent interactions, particularly hydrogen bonding, can alter the nucleophilicity of the amine groups and the stability of the intermediates.
Q2: How should I classify solvents for my experiments? What are the most important properties to consider?
Solvents are broadly classified based on their polarity and their ability to donate a hydrogen bond (proticity). Understanding this classification is the first step to predicting their effect on your reaction.
-
Polar Protic Solvents: These solvents are polar and can act as hydrogen bond donors (e.g., they contain -OH or -NH groups). Examples include water, methanol, and ethanol.[7][8]
-
Polar Aprotic Solvents: These solvents are polar but lack an acidic proton, so they cannot donate hydrogen bonds. They are, however, often good hydrogen bond acceptors. Examples include Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile.[8][9]
-
Nonpolar Solvents: These solvents have low dielectric constants and are not effective at stabilizing charged species. Examples include hexane, toluene, and benzene.[8]
The two most critical quantitative parameters for selecting a solvent are its dielectric constant (ε) , which measures its ability to separate charges, and its ability to form hydrogen bonds.[10][11][12]
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Type | Dielectric Constant (ε) at 25°C | Boiling Point (°C) | Key Application Notes |
|---|---|---|---|---|
| Water (H₂O) | Polar Protic | 78.5 | 100 | Excellent at stabilizing ions, but can reduce nucleophilicity of anions.[10] Favors SN1-type reactions.[7][13] |
| Methanol (CH₃OH) | Polar Protic | 32.6 | 65 | Good for dissolving ionic reagents but can significantly slow SN2/SNAr reactions via H-bonding.[14] |
| Ethanol (C₂H₅OH) | Polar Protic | 24.6 | 78 | Similar to methanol, commonly used in solvolysis reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 189 | Excellent for SN2 and SNAr reactions.[8][9] Solvates cations well, leaving anions "naked" and highly reactive.[13] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Similar to DMSO, a common choice for accelerating reactions with anionic nucleophiles.[14] |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 82 | Less basic than DMSO or DMF, useful when side reactions are a concern. Can dramatically increase SN2 rates.[7] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 20.7 | 56 | A moderately polar aprotic solvent.[9] |
| Toluene (C₇H₈) | Nonpolar | 2.4 | 111 | Used for reactions involving nonpolar reactants and intermediates. |
Q3: What is the guiding principle for predicting how a solvent will affect my reaction rate?
The Hughes-Ingold rules , derived from transition state theory, provide a robust framework for these predictions.[10][15] The core idea is that the solvent's effect depends on how it differentially solvates the ground state (reactants) versus the transition state.
-
Rule 1: Increasing solvent polarity will accelerate reactions where the transition state is more charged (or charge is more concentrated) than the reactants. The polar solvent stabilizes the charged transition state, lowering the activation energy (ΔG‡).[10][16]
-
Rule 2: Increasing solvent polarity will decelerate reactions where the reactants are more charged than the transition state (i.e., charge is dispersed or neutralized in the transition state). The polar solvent over-stabilizes the reactants, increasing the activation energy.[10]
-
Rule 3: A change in solvent polarity will have minimal effect on reactions where there is little change in charge between reactants and the transition state.[10]
Figure 1: Stabilization of a polar transition state by a polar solvent.
Q4: For an SNAr reaction with this compound and an anionic nucleophile (e.g., RO⁻), why is a polar aprotic solvent like DMSO so much faster than a polar protic solvent like methanol?
This is a classic and critical case study in solvent effects. The rate of an SNAr reaction is often limited by the initial attack of the nucleophile to form the Meisenheimer complex.[4]
-
In a Polar Protic Solvent (e.g., Methanol): The small, charge-dense anionic nucleophile (RO⁻) is heavily solvated by methanol molecules through strong hydrogen bonds.[7] This "solvent cage" stabilizes the nucleophile, lowering its ground state energy and making it less reactive. To react, the nucleophile must shed some of these solvent molecules, which requires energy and thus increases the overall activation barrier.[8][13]
-
In a Polar Aprotic Solvent (e.g., DMSO): DMSO is highly polar and will solvate the cation (e.g., Na⁺ or K⁺) associated with the nucleophile very effectively. However, it cannot hydrogen bond with the anion (RO⁻). This leaves the nucleophile "naked," highly reactive, and energetically poised to attack the aromatic ring.[13] The result is a dramatic increase in the reaction rate, sometimes by several orders of magnitude, compared to protic solvents.[7]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides structured workflows to diagnose and solve common problems encountered during your experiments.
Issue 1: My reaction is extremely slow or appears not to be working at all.
-
Most Likely Cause: Your solvent is either inhibiting your nucleophile (if charged) or failing to stabilize a charged transition state.
-
Troubleshooting Workflow: Follow the decision tree below to select a more appropriate solvent.
Figure 2: Decision workflow for troubleshooting a slow reaction.
Issue 2: The reaction is messy, and I'm getting significant side products.
-
Possible Cause A: Solvolysis. If you are using a nucleophilic protic solvent (like water or methanol) under forcing conditions (high heat), the solvent itself may act as the nucleophile, leading to undesired products.
-
Solution: Switch to a non-nucleophilic solvent. If polarity is required, a polar aprotic solvent like DMF or DMSO is an excellent choice. If the reaction can proceed in a nonpolar medium, consider toluene or dioxane.
-
-
Possible Cause B: Solvent-Promoted Elimination. While less common for SNAr, if your substrate has aliphatic side chains, the choice of solvent can influence substitution vs. elimination pathways. This is a more significant concern for SN1/SN2 reactions.
Issue 3: My results are not reproducible run-to-run.
-
Most Likely Cause: Contaminants in the solvent, especially water. Anhydrous conditions are critical for many organometallic reactions and reactions involving highly basic anions.
-
Validation Protocol:
-
Use High-Purity Solvents: Always start with a fresh bottle of high-purity, anhydrous solvent (often designated with <50 ppm H₂O).
-
Proper Handling: Use dry glassware (oven- or flame-dried) and handle solvents under an inert atmosphere (Nitrogen or Argon) using syringe techniques.
-
Check for Water: Before a critical reaction, you can check the water content of your solvent using a Karl Fischer titrator.
-
Avoid Peroxides: Ethers like THF can form explosive peroxides over time. Always test for peroxides before use if the bottle has been open for an extended period.
-
Section 3: Experimental Protocol - Screening Solvents for an SNAr Reaction
This protocol provides a validated method for systematically evaluating the effect of different solvents on the rate of a model reaction.
Reaction: Substitution of chlorine on this compound with sodium methoxide.
Objective: To determine the relative reaction rates in a polar protic (Methanol), polar aprotic (DMF), and nonpolar (Toluene) solvent.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe), 25 wt% solution in Methanol
-
Methanol (Anhydrous)
-
DMF (Anhydrous)
-
Toluene (Anhydrous)
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with septa
-
Inert atmosphere setup (N₂ or Ar)
-
Heating block or oil bath
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound and the internal standard in a suitable solvent (e.g., a small amount of THF, which will be a minor component in the final reaction mixture).
-
-
Reaction Setup (Perform in triplicate for each solvent):
-
To three separate, dry 5 mL reaction vials, add a magnetic stir bar.
-
Purge each vial with an inert atmosphere.
-
To Vial 1, add 2 mL of anhydrous Methanol.
-
To Vial 2, add 2 mL of anhydrous DMF.
-
To Vial 3, add 2 mL of anhydrous Toluene.
-
Place the vials in a heating block set to 80°C and allow them to equilibrate for 10 minutes.
-
-
Reaction Initiation:
-
To each vial, add 100 µL of the substrate/internal standard stock solution via syringe.
-
Initiate the reaction by adding 1.2 equivalents of the sodium methoxide solution to each vial. Note: For the DMF and Toluene reactions, the small amount of methanol from the NaOMe solution is acceptable for this screening.
-
Start a timer immediately after the addition to the first vial.
-
-
Monitoring and Quenching:
-
At set time points (e.g., t = 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw a 50 µL aliquot from each vial using a syringe.
-
Immediately quench the aliquot in a separate analysis vial containing 1 mL of a slightly acidic aqueous solution (e.g., 0.1 M NH₄Cl) to neutralize the base.
-
Extract the organic components with 1 mL of ethyl acetate, vortex, and prepare the organic layer for analysis.
-
-
Analysis:
-
Analyze each quenched sample by GC-MS or LC-MS.
-
Calculate the ratio of the product peak area to the internal standard peak area.
-
Plot the % conversion (based on the disappearance of starting material) versus time for each solvent. The initial slope of this curve is proportional to the initial reaction rate.
-
Expected Outcome: You should observe a significantly faster rate of reaction in DMF compared to Methanol, with the reaction in Toluene being the slowest, likely showing minimal conversion due to the poor solubility of the ionic nucleophile. This experiment provides a robust, quantitative measure of the solvent's kinetic effect.
References
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- Scribd. (n.d.). Solvent Effects Hughes-Ingold Rules.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Reddit. (2021).
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- Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
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- ResearchGate. (2025). (PDF)
- IISTE.org. (n.d.). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol.
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- University of Calgary. (n.d.). Ch 8 : Solvent Effects.
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- Hughes, E. D., & Ingold, C. K. (1930s). Nucleophilic Reactions.
- Noyori, R. (1994).
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- National Institutes of Health. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
- Nordmann. (n.d.). 3-Chlorobenzene-1,2-diamine.
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- Letopharm Limited. (n.d.). This compound| CAS:#153505-33-0.
- RSC Publishing. (n.d.). Reactions of 1,2-diaminobenzene with 1,3-diketones.
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
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Technical Support Center: Catalyst Deactivation in Reactions of 3-Chloro-5-fluorobenzene-1,2-diamine
Prepared by: Senior Application Scientist, Catalyst & Process Development
Welcome to the technical support center for troubleshooting catalyst deactivation in reactions involving 3-chloro-5-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic challenges encountered during the synthesis of complex molecules using this key intermediate. The insights provided are based on established principles of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, which are frequently employed with this class of substrate.[1][2][3]
The unique structure of this compound, with its two ortho-amino groups, presents specific challenges. While these groups are essential for forming subsequent heterocyclic structures (e.g., benzodiazepines), their lone pair electrons can strongly coordinate to metal centers, leading to catalyst inhibition and deactivation.[4] This guide provides a structured approach to identifying the root cause of deactivation and implementing effective solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: My cross-coupling reaction shows low or no conversion from the start.
Q: My reaction with this compound is resulting in a low yield or has failed to proceed entirely. What are the likely catalyst-related causes?
A: This is a common issue when working with chelating diamines. The primary causes are often related to immediate catalyst inhibition or using a suboptimal catalytic system.
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Catalyst Poisoning by the Substrate: The most probable cause is the substrate itself acting as a poison. The two adjacent amine groups can act as a bidentate ligand, strongly chelating to the palladium center. This coordination can block the active sites required for the catalytic cycle (oxidative addition, reductive elimination) to proceed.[4]
-
Formation of Inactive Catalyst Species: Under the reaction conditions, the active Pd(0) catalyst may rapidly aggregate to form palladium black, a catalytically inactive species, often visible as a black precipitate.[4] This can be triggered by an inappropriate ligand or reaction temperature.
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Suboptimal Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction. A ligand that is not sufficiently bulky or electron-rich may not prevent the diamine from coordinating to the palladium or effectively promote the key steps of the catalytic cycle.[4]
Troubleshooting Steps:
-
Ligand Screening: Experiment with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos). These ligands create a sterically hindered environment around the palladium center, which can disfavor the chelation of the diamine substrate.
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Modify Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions throughout the reaction. This can help maintain a sufficient concentration of the active catalyst.[4]
-
Purify Reagents: Ensure all starting materials, including the diamine, coupling partner, and solvents, are of high purity and are properly dried. Impurities like water or sulfur-containing compounds can act as catalyst poisons.[5][6] Moisture, in particular, can be harmful to many catalytic systems.[7][8]
-
Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst that is known for its high activity and stability. These are often designed to generate the active Pd(0) species more cleanly and efficiently in situ.
Issue 2: The reaction begins but stalls or proceeds very slowly.
Q: My reaction monitoring (e.g., via LC-MS or TLC) shows initial product formation, but the reaction stops before completion. What is causing this deactivation over time?
A: Gradual deactivation suggests that the catalyst is initially active but is being consumed or inhibited as the reaction progresses.
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Product Inhibition: If the reaction product still contains accessible nitrogen atoms, it can also coordinate to the palladium catalyst, leading to product inhibition. As the concentration of the product increases, it effectively outcompetes the starting material for the catalyst's active sites.
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Thermal Deactivation (Sintering): Many palladium-catalyzed reactions require elevated temperatures. Over time, these high temperatures can cause the fine palladium particles to agglomerate or sinter into larger, less active particles, reducing the available catalytic surface area.[6][9]
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Ligand Degradation: The phosphine ligands themselves can degrade at high temperatures or in the presence of certain reagents, leaving the palladium center exposed and prone to aggregation.
Troubleshooting Steps:
-
Lower Reaction Temperature: If thermal decomposition is suspected, try running the reaction at the lowest effective temperature, even if it requires a longer reaction time.[4]
-
Evaluate Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can lead to a better overall result by minimizing side reactions or catalyst aggregation pathways. Conversely, a slightly higher loading might be needed to push the reaction to completion if gradual poisoning is unavoidable.
-
Consider a Heterogeneous Catalyst: For some applications, a supported catalyst (e.g., Pd on carbon) might offer greater thermal stability. However, these can also be poisoned. Recyclability tests can reveal deactivation; a decrease in yield over several runs often points to irreversible poisoning or metal leaching.[10]
Summary of Common Deactivation Issues
| Observed Problem | Potential Cause | Key Indicator(s) | Recommended Action(s) |
| No/Low Conversion | Substrate Poisoning / Chelation | Reaction fails to initiate. | Use bulky, electron-rich ligands; screen different pre-catalysts. |
| Reaction Stalls | Product Inhibition / Thermal Degradation | Initial product formation, then plateau. | Lower reaction temperature; investigate alternative ligand systems. |
| Black Precipitate | Catalyst Agglomeration (Pd Black) | Visual formation of black solids. | Use more robust/stabilizing ligands; ensure anhydrous conditions.[4] |
| Inconsistent Results | Reagent Impurities | Poor reproducibility between batches. | Purify all reagents and solvents; perform control reactions.[5] |
Experimental Protocols
Protocol: Control Experiment to Diagnose Substrate-Specific Poisoning
This protocol helps determine if catalyst deactivation is specific to the coordinating nature of this compound.
Objective: To compare the catalyst's performance with the target diamine against a less-coordinating, "simpler" aniline under identical conditions.
Materials:
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Catalyst system (e.g., Pd₂(dba)₃ and XPhos ligand)
-
This compound
-
1-Bromo-4-methylbenzene (model coupling partner)
-
Aniline (control substrate)
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Base (e.g., NaOt-Bu or Cs₂CO₃)
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Anhydrous solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction A (Target Substrate): a. To an oven-dried reaction flask under an inert atmosphere, add the palladium source (e.g., 2 mol%) and ligand (e.g., 4 mol%). b. Add the base (e.g., 1.4 equivalents). c. Add 1-bromo-4-methylbenzene (1.0 equivalent). d. Add this compound (1.2 equivalents). e. Add anhydrous solvent. f. Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS over time.
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Reaction B (Control Substrate): a. Set up an identical reaction (same scale, reagents, and conditions) as Reaction A. b. In step 1(d), replace the diamine with aniline (1.2 equivalents). c. Heat and monitor under the same conditions as Reaction A.
Interpretation of Results:
-
If Reaction B proceeds to high conversion while Reaction A fails or stalls: This strongly indicates that the catalyst deactivation is caused by the specific structural features of this compound (i.e., chelation by the two amine groups).
-
If both reactions fail: The issue is more general. Suspects include poor quality catalyst, ligand, solvent, base, or incorrect reaction conditions (e.g., temperature, atmosphere).
Visualizing Deactivation & Troubleshooting
Diagram: Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical sequence of steps to diagnose the root cause of a failed or low-yielding reaction.
Caption: A workflow for diagnosing catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation? A1: For palladium catalysts in the context of C-N coupling with aromatic amines, the main deactivation mechanisms are chemical, thermal, and mechanical.[6]
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Chemical Deactivation (Poisoning): This is the most relevant for this substrate. Impurities or the substrate/product itself bind strongly to the catalyst's active sites, rendering them inactive.[5][6]
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Thermal Deactivation (Sintering): High temperatures cause metal nanoparticles to merge, reducing the surface area and, thus, the activity.[6][9]
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Mechanical Deactivation (Fouling): Insoluble byproducts or polymers can physically block the catalyst's pores or active sites.[6]
Q2: How do the chloro- and fluoro- substituents on the benzene ring affect the reaction? A2: The halogen substituents are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[11][12] In the context of a palladium-catalyzed cross-coupling, this electron-withdrawing nature makes the C-X bond (where X is the leaving group in the coupling partner) more susceptible to oxidative addition, which can sometimes accelerate this key step in the catalytic cycle. While they don't directly cause catalyst deactivation, their electronic influence can alter the optimal reaction kinetics and conditions, indirectly affecting catalyst stability over the course of the reaction.
Q3: Can a deactivated homogeneous palladium catalyst be regenerated? A3: For homogeneous catalysts dissolved in the reaction mixture, regeneration is generally not practical or economically viable in a laboratory setting. Once the catalyst has aggregated into palladium black or has been irreversibly poisoned, it is difficult to restore its active monomeric state. The focus should be on preventing deactivation in the first place through careful selection of ligands, conditions, and pure reagents.[4] For heterogeneous catalysts, some regeneration procedures like acid washes may be possible but are often challenging.[4]
Q4: Are there catalyst systems that are inherently more resistant to deactivation by diamines? A4: Yes, catalyst systems developed over the last two decades show significantly improved resistance. Modern catalyst systems using bulky, electron-rich biarylphosphine ligands (popularized by the Buchwald and Hartwig groups) are designed specifically to promote challenging C-N couplings.[2][3] These ligands form stable, highly active monoligated Pd(0) species that are less susceptible to inhibition by chelating substrates and are more resistant to aggregation.
References
- Technical Support Center: Catalyst Deactivation in Reactions with 2-Bromopyrazine. Benchchem.
- Erhardt, S., Grushin, V. V., et al. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society.
- Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis. Benchchem.
- Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Poisoning and deactivation of palladium catalysts. SciSpace.
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Advanced Catalyst Systems.
- Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. MDPI.
- Activating And Deactivating Groups. Curriculum Press.
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry.
- Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science.
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 3. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 11. cdn2.assets-servd.host [cdn2.assets-servd.host]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Researcher's Guide to the Purification of 3-Chloro-5-fluorobenzene-1,2-diamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Chloro-5-fluorobenzene-1,2-diamine and require a comprehensive resource for its purification. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the principles behind each step, enabling you to troubleshoot and adapt these procedures to your specific experimental context.
Introduction: Understanding the Molecule and its Challenges
This compound is a substituted aromatic diamine, a class of compounds known for their utility as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. However, their purification can present several challenges. The two amino groups make the molecule polar and susceptible to oxidation, which can lead to the formation of colored impurities. Furthermore, the synthesis of this compound can result in a mixture of isomers and unreacted starting materials that require careful separation.
This guide provides a systematic approach to the purification of this compound, addressing common issues and offering detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common questions and issues encountered during the workup and purification of this compound.
Q1: My crude product is a dark oil or solid. What causes this discoloration and how can I prevent it?
A1: The dark color is most likely due to the oxidation of the aromatic diamine. The two electron-donating amino groups make the benzene ring highly susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This process often leads to the formation of highly colored polymeric materials.
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Causality: The lone pairs of electrons on the nitrogen atoms increase the electron density of the aromatic ring, making it more easily oxidized.
-
Preventative Measures:
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Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially during heating or concentration steps.
-
Minimize Heat Exposure: Use the lowest effective temperature for reactions and solvent removal.
-
Degassed Solvents: Using solvents that have been degassed (by bubbling with nitrogen or argon) can help to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite during the workup can help to prevent oxidation.
-
Q2: I'm seeing multiple spots on my TLC plate that are very close together. How can I improve the separation?
A2: This is a common challenge, often due to the presence of closely related isomers or other polar impurities.
-
Troubleshooting TLC:
-
Solvent System Optimization: Experiment with different solvent systems. For polar amines, a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of ammonia in methanol, can significantly improve the resolution of basic compounds on silica gel by deactivating acidic sites and reducing tailing.
-
Double Elution: Running the TLC plate in the same solvent system twice can sometimes improve the separation of closely eluting spots.
-
Q3: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is happening and how can I fix it?
A3: Streaking, or tailing, is a frequent issue when purifying amines on silica gel. This occurs because the basic amino groups interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
The "Why": This strong interaction leads to a non-ideal equilibrium between the compound adsorbed on the stationary phase and the compound in the mobile phase, resulting in a "tailing" effect as the compound slowly elutes from the column.
-
Solutions:
-
Basic Modifier in Eluent: The most common and effective solution is to add a small amount of a base to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is a standard choice. The TEA will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Neutral alumina is a good alternative to silica gel for the purification of basic compounds as it is less acidic.
-
Pre-treating the Silica: You can create a slurry of your silica gel with a solvent containing triethylamine before packing the column to neutralize the acidic sites.
-
Detailed Purification Protocols
Below are detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent system can be found. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound should be soluble in the hot solvent but sparingly soluble at colder temperatures, while the impurities should either be insoluble in the hot solvent or remain dissolved as the solution cools.
Step-by-Step Methodology:
-
Solvent Selection: The choice of solvent is critical. For this compound, a mixed solvent system is often effective. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or heptane).
-
Screening: In a small test tube, dissolve a small amount of the crude material in a minimal amount of the hot polar solvent. Then, add the non-polar solvent dropwise until the solution becomes cloudy (the cloud point). Reheat the solution until it becomes clear again. If crystals form upon slow cooling, this is a promising solvent system.
-
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot polar solvent. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove any residual solvent.
Data Presentation: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Hot) | Crystal Formation (Cold) | Observations |
| Ethanol/Water | Good | Fine needles | Potential for good recovery. |
| Isopropanol/Hexanes | Good | Small prisms | Slower crystallization, may yield purer crystals. |
| Ethyl Acetate/Heptane | Moderate | Oiled out initially | Not an ideal system, may require modification. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a normal-phase chromatography setup is typically used.
Experimental Workflow Diagram
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice. For particularly stubborn separations or to avoid tailing, neutral alumina can be used.
-
Eluent Selection (TLC Analysis): Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of hexanes and ethyl acetate. The polarity should be adjusted so that the desired compound has an Rf value of approximately 0.2-0.3. Remember to add 0.5-1% triethylamine to the eluent to prevent tailing.
-
Column Packing:
-
Slurry Packing (Recommended): In a beaker, make a slurry of the silica gel in the initial, least polar eluent. Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, and then add a layer of sand on top. Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column with a pipette.
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting free-flowing powder can be carefully added to the top of the column.
-
-
Elution and Fraction Collection: Carefully add the eluent to the top of the column and begin collecting fractions. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to elute more polar compounds.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment: Analytical Methods
Once the purification is complete, it is essential to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for determining the purity of non-volatile and thermally sensitive compounds like aromatic diamines.
-
Typical Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typical. The addition of a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 254 nm) is standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to assess purity and identify volatile impurities.
-
Considerations: Aromatic diamines can sometimes be challenging to analyze by GC due to their polarity. Derivatization to a less polar form may be necessary in some cases to improve peak shape and thermal stability.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Detection: Mass spectrometry provides both quantitative data and structural information, which is invaluable for identifying impurities.
-
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Purification Issues.
References
- BenchChem. (2025). Technical Support Center: Recrystallization of 3,5-Dibromobenzene-1,2-diamine.
- BenchChem. (2025). Technical Support Center: Column Chromatography Purification of 1-Chloro-2-fluorobenzene.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Lores, E. M., Meekins, F. C., & Moseman, R. F. (1980). Determination of halogenated anilines in urine by high-performance liquid chromatography with an electrochemical detector.
- Rice, G. W. (1983). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science, 21(6), 249-254. [Link]
Technical Support Center: Navigating the Stability of Fluorinated Diamines in Acidic Environments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of fluorinated diamines under acidic conditions. Our goal is to equip you with the foundational knowledge and practical workflows to anticipate, identify, and resolve stability challenges in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the behavior of fluorinated diamines, providing the causal context for the troubleshooting steps that follow.
Q1: Why are fluorinated diamines so prevalent in modern drug discovery? The incorporation of fluorine into drug candidates, particularly into amine-containing scaffolds, is a widely used strategy to enhance pharmacological properties.[1] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism, as the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond.[2] This substitution can also modulate the basicity (pKa) of the amine, which is critical for optimizing a compound's solubility, membrane permeability, and bioavailability.[2][3] Furthermore, fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic interactions.[2]
Q2: How does fluorination specifically impact the basicity (pKa) of a diamine? Fluorine is the most electronegative element, and its presence exerts a strong electron-withdrawing inductive effect.[2] When fluorine atoms are positioned near an amino group, they pull electron density away from the nitrogen atom. This reduces the availability of the nitrogen's lone pair of electrons to accept a proton.[4] Consequently, fluorination typically lowers the pKa of the amine, making it less basic.[4] The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen center.[5] This modulation is a key tool for medicinal chemists to fine-tune a molecule's ionization state at physiological pH.[3]
Q3: What are the primary degradation pathways for fluorinated diamines under acidic conditions? Under acidic conditions, particularly with strong acids or elevated temperatures, fluorinated diamines can undergo degradation. The primary concern is the cleavage of the carbon-fluorine bond. While the C-F bond is very strong, it is not inert.[6] One proposed mechanism, especially for groups like trifluoromethyl (CF3), involves protonation of a fluorine atom by a strong acid.[7] This initial step weakens the C-F bond, facilitating its cleavage to release a fluoride ion (or hydrogen fluoride, HF) and generate a carbocation intermediate.[7] This highly reactive carbocation can then react with nucleophiles in the medium, such as water, leading to hydrolysis products.[7]
Q4: Beyond the molecular structure, what experimental factors influence the rate of degradation? Several experimental parameters can accelerate the degradation of fluorinated compounds:
-
pH of the Medium: Strongly acidic conditions are a primary driver for C-F bond cleavage.[8]
-
Temperature: Elevated temperatures significantly increase the rate of chemical reactions, including degradation pathways.[8]
-
Presence of Other Reagents: Strong Lewis acids or other reactive species in the mixture can catalyze or participate in degradation.[7][8]
-
Light Exposure: Some fluorinated molecules may be susceptible to photodegradation, a factor to consider during handling and storage.[6][8]
Q5: What are the potential byproducts of degradation, and are they hazardous? A primary byproduct of C-F bond cleavage in an acidic aqueous environment is Hydrogen Fluoride (HF) .[9] HF is an extremely corrosive and acutely toxic substance that poses severe health risks.[10] It can cause deep, severe burns upon skin contact, and inhalation of its vapors can lead to significant respiratory damage.[9][11] Systemic toxicity is also a major concern, as absorbed fluoride ions can interfere with calcium metabolism.[9] Any experiment where defluorination is suspected must be conducted with extreme caution and appropriate safety measures.
Section 2: Troubleshooting Guide for Experimental Instability
This guide is designed to help you diagnose and resolve common issues encountered when working with fluorinated diamines in acidic media.
| Observed Problem | Potential Causes | Recommended Solutions & Investigation Steps |
| Unexpected Peaks in HPLC/LC-MS Analysis | 1. Degradation: The compound is degrading under the experimental or analytical conditions (e.g., acidic mobile phase). 2. Reaction Byproduct: The peak is from a side reaction, not degradation of the target molecule. 3. Column Interactions: Secondary interactions between the basic amine and residual silanols on the HPLC column can cause poor peak shape or ghost peaks.[8] | 1. Confirm Degradation: Analyze a sample of the pure compound using your HPLC method. If new peaks appear, the method itself is causing degradation. 2. Adjust HPLC Method: Try a less acidic mobile phase, a different column (e.g., PFP), or lower the column temperature.[8] 3. Forced Degradation Study: Conduct a systematic study (see Protocol 1) to identify and characterize degradation products.[8] 4. Characterize Unknowns: Use LC-MS/MS to obtain the mass of the unknown peaks and deduce their structure. |
| Low Yield or Complete Loss of Starting Material | 1. Significant Degradation: The acidic reaction conditions are too harsh, leading to complete decomposition of the starting material or product. 2. HF-Catalyzed Side Reactions: Hydrogen fluoride formed from initial degradation can catalyze further decomposition or side reactions like elimination.[9] 3. Precipitation: The protonated form of the diamine may have low solubility in the chosen solvent system. | 1. Run Control Experiments: Test the stability of your starting material under the reaction conditions (solvent, acid, temperature) but without other reagents.[8] 2. Modify Reaction Conditions: Lower the reaction temperature. Use a weaker acid or a lower concentration of the acid. Reduce the reaction time. 3. Add an HF Scavenger: Consider adding a mild, non-nucleophilic base (e.g., hindered amine) or a specific scavenger to neutralize HF as it forms, preventing it from catalyzing further reactions.[9] |
| Irreproducible Experimental Results | 1. Inconsistent Acid Concentration: Small variations in the amount or concentration of acid can lead to large differences in degradation rates. 2. Variable Temperature Control: Fluctuations in reaction temperature affect stability.[8] 3. Time Sensitivity: The compound may be stable for a short period but degrades upon prolonged exposure to acidic conditions (e.g., sitting in an autosampler in an acidic mobile phase). | 1. Standardize Procedures: Ensure precise and consistent measurement of all reagents, especially the acid catalyst. Use a calibrated pH meter where applicable.[8] 2. Ensure Stable Temperature: Use a reliable heating mantle, oil bath, or column oven to maintain consistent temperature.[8] 3. Time-Course Study: Analyze samples at different time points to understand the degradation kinetics. Prepare samples for analysis immediately before injection if they are unstable in the analytical solvent. |
| Direct Evidence of Defluorination (e.g., F-NMR, Ion Chromatography) | 1. C-F Bond Cleavage: The reaction conditions are definitively causing defluorination. | 1. Re-evaluate Conditions: The current conditions are not suitable. A redesign of the reaction or purification process is necessary (see solutions for "Low Yield"). 2. Implement Safety Protocols: Immediately review and enhance safety procedures for handling potential HF exposure.[9][10] 3. Analytical Quantification: Use ¹⁹F NMR or an ion-selective electrode to quantify the rate of fluoride ion release to better understand the stability limits of your compound.[12][13] |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol helps to proactively understand the degradation profile of your fluorinated diamine.[8]
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress Sample Preparation: In a sealed vial, mix a portion of your stock solution with an acidic solution (e.g., 0.1 M to 1 M HCl). The final concentration of the organic solvent should be low enough to ensure the compound is fully dissolved.
-
Control Sample: Prepare a control sample by mixing the stock solution with the same volume of water instead of acid.
-
Incubation: Place both the stressed and control samples in a temperature-controlled environment (e.g., 60 °C water bath).
-
Time-Point Sampling: Withdraw aliquots from both vials at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots with a suitable base (e.g., NaOH or NaHCO₃) to stop the degradation reaction.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to profile the formation of any degradation products.
Workflow 1: Visualizing the Forced Degradation Process
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- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Regioselectivity in Unsymmetrical Phenylenediamine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of regioselectivity in reactions with unsymmetrical phenylenediamines. This guide is structured to provide direct, actionable solutions to common experimental challenges, grounded in mechanistic principles to foster a deeper understanding of your chemical systems.
Section 1: Foundational Concepts & FAQs
This section addresses the fundamental principles governing regioselectivity in phenylenediamine chemistry.
FAQ 1: What are the primary factors controlling regioselectivity in reactions of unsymmetrical phenylenediamines?
Answer: Controlling regioselectivity in unsymmetrical phenylenediamines is a challenge dictated by a sensitive balance of electronic and steric factors. The two amino groups, being powerful electron-donating groups (EDGs), strongly activate the aromatic ring towards electrophilic attack.[1][2] Their influence, however, is not identical if the molecule is unsymmetrical (e.g., due to another substituent or their relative positions).
The key factors are:
-
Electronic Effects: The two amino groups donate electron density into the ring, primarily at the ortho and para positions relative to themselves.[3][4] The position of electrophilic attack is determined by which positions are most activated. This is governed by the combined directing effects of both amino groups and any other substituents on the ring. In reactions involving the nitrogen atoms themselves (e.g., alkylation, acylation), the relative nucleophilicity of the two amines is the critical electronic factor.
-
Steric Hindrance: The space occupied by existing substituents on the ring and on the nitrogen atoms can block an incoming reagent from attacking a nearby position.[5] For instance, a bulky substituent adjacent to one amino group may sterically hinder reactions at that nitrogen or at the adjacent ring carbon, favoring reaction at a less congested site.
-
Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts can profoundly influence selectivity.[6] For example, a non-coordinating solvent might favor the thermodynamically more stable product, while a Lewis acidic catalyst might coordinate to one amine, reducing its nucleophilicity and directing the reaction to the other nitrogen.
FAQ 2: In an electrophilic aromatic substitution, how do I predict the major regioisomer?
Answer: Prediction involves analyzing the stability of the carbocation intermediate (the Wheland intermediate or σ-complex) that forms upon attack by the electrophile.[7][8] The most stable intermediate will form the fastest, leading to the major product.
Consider the reaction of an electrophile (E+) with 4-methyl-1,2-phenylenediamine:
-
Identify the Directing Effects: Both -NH₂ groups are strong activating, ortho, para-directors. The -CH₃ group is a weak activating, ortho, para-director.[9]
-
Map the Activated Positions:
-
The C1-NH₂ group directs to positions 2 (occupied), 6, and 4 (occupied).
-
The C2-NH₂ group directs to positions 1 (occupied), 3, and 5.
-
The C4-CH₃ group directs to positions 3 and 5.
-
-
Evaluate the Combined Influence: Positions 3 and 5 are strongly activated by both a -NH₂ group and the -CH₃ group. Position 6 is activated by one -NH₂ group. Therefore, substitution is most likely to occur at positions 3 or 5.
-
Consider Sterics: Position 3 is flanked by two substituents (C2-NH₂ and C4-CH₃), while position 5 is less sterically hindered. Therefore, attack at position 5 is often favored.
The stability of the Wheland intermediate is the key; attack at the ortho or para position to an activating group allows for an additional resonance structure where the positive charge is stabilized by the activating group.[10][11] The position that benefits from the most stabilization from all groups present will be the major site of reaction.
Caption: Decision workflow for predicting the major regioisomer in EAS.
Section 2: Troubleshooting Guides for Common Reactions
Problem: Poor Regioselectivity in Benzimidazole Synthesis
Question: I am reacting an unsymmetrical o-phenylenediamine with an aldehyde and getting a mixture of two benzimidazole isomers. How can I improve the selectivity to favor one product?
Answer: This is a frequent challenge, as the two non-equivalent amino groups compete in the initial condensation with the aldehyde.[12] The reaction typically proceeds through a Schiff base intermediate, followed by cyclization and oxidation. Selectivity can be achieved by exploiting the subtle differences in nucleophilicity and steric environment of the two amino groups.
Troubleshooting Steps:
-
Catalyst Choice is Critical: The choice of catalyst can dramatically influence the reaction pathway. While many methods exist for benzimidazole synthesis, some have been specifically developed to address selectivity.[13][14]
-
Acid Catalysis: Protic acids like HClO₄–SiO₂ can selectively protonate the more basic amine, deactivating it and allowing the less basic amine to react first.[12]
-
Lewis Acid Catalysis: Lanthanide triflates, such as Er(OTf)₃, have been shown to selectively catalyze the formation of double-condensation products (1,2-disubstituted benzimidazoles) under specific conditions, while their absence favors mono-condensation.[15] This suggests that catalyst coordination plays a key role in controlling which amine participates in the second step.
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can amplify small differences in activation energy between the two competing pathways, often leading to higher selectivity.[6]
-
Solvent: The solvent can influence the relative basicity of the two amino groups. Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., toluene) can sometimes reveal a system that favors one isomer.
-
-
Substrate Modification (Protecting Groups): The most reliable, albeit longer, route is to selectively protect one of the amino groups before the condensation reaction. This strategy is discussed in detail in Section 3.
Comparative Data on Catalytic Systems:
| Catalyst System | Typical Conditions | Selectivity Outcome | Reference |
| Er(OTf)₃ (10 mol%) | 80 °C, neat or in water | Can selectively form 1,2-disubstituted products | [15] |
| HClO₄–SiO₂ | Ethanol, Room Temp | High selectivity for 1,2-disubstituted products | [12] |
| Lactic Acid | 100 °C, neat | Promotes selective formation of 1,2-disubstituted products | [12] |
| Zn(L-Proline)₂ | Methanol, Reflux | Catalyzes selective synthesis of 1,2-disubstituted benzimidazoles | [12] |
Section 3: Advanced Strategies for Regiocontrol
Strategy 1: The Protecting Group Workflow
The most robust method for ensuring regioselectivity is to temporarily block one of the reactive sites. For phenylenediamines, this involves the selective mono-protection of one amino group.
Question: What are the best protecting groups for selectively differentiating the two amines in a phenylenediamine, and what is the general workflow?
Answer: An ideal protecting group should be easy to install selectively on one amine, be stable to the subsequent reaction conditions, and be easy to remove without affecting the newly installed functionality.[16][17] The choice depends on the steric and electronic differences between the two amino groups. Often, the less sterically hindered amine can be protected selectively.
Common Nitrogen Protecting Groups:
| Protecting Group | Abbreviation | Installation Reagent | Removal Conditions | Key Features |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N) | Strong acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis. Bulky. |
| Benzyloxycarbonyl | Cbz | CbzCl, base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Removable under neutral conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Mild base (e.g., Piperidine) | Base-labile; orthogonal to Boc and Cbz.[18] |
| N,N-Dimethylsulfamoyl | - | Me₂NSO₂Cl, Pyridine | Acidic conditions | Can act as a directed metalation group.[19] |
| 9-Phenylfluorenyl | Pf | PfBr, Pb(NO₃)₂ | Hydrogenolysis, strong acid | Extremely bulky, provides excellent steric shielding.[20] |
Experimental Protocol: Selective Mono-Boc Protection of 3-Methyl-1,2-phenylenediamine
This protocol leverages the steric hindrance from the methyl group to favor protection at the less hindered C1-amino group.
-
Setup: To a solution of 3-methyl-1,2-phenylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an argon atmosphere, add triethylamine (1.1 eq).
-
Installation: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 0.95 eq) in DCM dropwise over 30 minutes. Using slightly less than one equivalent of the Boc anhydride minimizes di-protection.
-
Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 4 hours. Monitor the reaction by TLC or LC-MS to observe the consumption of starting material and the formation of the mono-protected product.
-
Workup: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-protected regioisomer.
Caption: The protecting group workflow for achieving regioselectivity.
Strategy 2: Exploiting Modern Catalytic Methods
Question: Are there ways to control regioselectivity without using protecting groups?
Answer: Yes, modern synthetic chemistry is increasingly focused on developing catalytic systems that can achieve high regioselectivity directly. These methods often rely on subtle, non-covalent interactions or specific catalyst-substrate pairings.
One innovative approach involves radical arene amination, where noncovalent interactions between an anionic substrate and a cationic radical are used to direct the amination to a specific ortho position.[21][22] For example, using a sulfamate-protected aniline, an incoming aminium radical cation is guided to the ortho position by attractive electrostatic interactions.[22] While this example creates an o-phenylenediamine, the principle of using noncovalent interactions to control positional selectivity is a powerful and emerging strategy that can be adapted to other systems.
Palladium-catalyzed C-N cross-coupling reactions have also seen significant advances. The choice of phosphine ligand on the palladium catalyst can influence the steric and electronic environment of the active catalyst, sometimes enabling selective reaction at one of two different amine sites.[23][24]
Section 4: Analytical Verification
FAQ 3: I've synthesized my product. How can I definitively confirm its regiochemistry?
Answer: Confirming the identity of your regioisomer is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
1D ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide initial clues. Symmetrical patterns often suggest one isomer, while more complex splitting can indicate another.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other (i.e., are on adjacent carbons).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Shows which protons are close to each other in space, which is invaluable for distinguishing between ortho and meta relationships. A cross-peak between a proton on a substituent (e.g., -CH₃) and a nearby aromatic proton can confirm the substitution pattern.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This can be used to unambiguously link a substituent to its position on the ring by correlating its protons to the carbon atoms of the aromatic ring.
-
For crystalline solids, X-ray crystallography provides the ultimate, unambiguous structural proof.
References
- Ball, L. T., Green, E. D. K., & Leonori, D. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. [Link]
- Ball, L. T., Green, E. D. K., & Leonori, D. (2021). Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. [Link]
- Various Authors. (2022). Towards Understanding the Regioselectivity of the One‐Pot Reaction of Phenylene Diamines with Aldehydes and Cyclopentadiene (Povarov Reaction). Journal of Heterocyclic Chemistry. [Link]
- Wikipedia Contributors. (n.d.).
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- da Silva, W. M. B., et al. (2014). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Hossain, I., et al. (2020). Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. [Link]
- Various Authors. (2023).
- Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. Chemistry Steps. [Link]
- Various Authors. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Various Authors. (2012). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. [Link]
- Various Authors. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
- Nakliang, P., Yoon, S., & Choi, S. (2021). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers. [Link]
- University Lecturer. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Nucleophiles. SlidePlayer. [Link]
- Various Authors. (2013). DFT study of the reaction sites of N,N'-substituted p-phenylenediamine antioxidants.
- Rojas, C. M. (2024). Directing Groups in Aromatic Substitution Reactions!. YouTube. [Link]
- Various Authors. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society. [Link]
- University Professor. (n.d.).
- LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Various Authors. (2023). Synthesis of Phenylenediamines via (4 + 1 + 1) Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox. Journal of the American Chemical Society. [Link]
- Ashenhurst, J. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Koskinen, A. M. P., & Vepsäläinen, J. (2013). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Molecules. [Link]
- Various Authors. (2014). Cobalt-Catalyzed C-C and C-N Coupling reactions.
- Reddit User. (2022). Protecting groups for o-phenylenediamines?. Reddit. [Link]
- Various Authors. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- LibreTexts Chemistry. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
- Various Authors. (2009). Novel regioselectivity: three-component cascade synthesis of unsymmetrical 1,4- and 1,2-dihydropyridines. Journal of Organic Chemistry. [Link]
- Ghosh, K., & Saha, I. (2012). Ortho-phenylenediamine-based Open and Macrocyclic Receptors in Selective Sensing of H2PO4(-), ATP and ADP Under Different Conditions. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (2022).
- Various Authors. (2021). Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions. Organic & Biomolecular Chemistry. [Link]
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
- Various Authors. (2022).
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Technical Support Center: Stability of 3-Chloro-5-fluorobenzene-1,2-diamine in the Presence of Atmospheric Moisture
Document ID: TSC-CFBDA-20260109
Version: 1.0
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals working with 3-Chloro-5-fluorobenzene-1,2-diamine (CAS 153505-33-0). This compound is a key intermediate in various synthetic pathways; however, its stability can be compromised by exposure to atmospheric moisture, leading to inconsistent experimental results and potential downstream complications. This document provides a comprehensive overview of the effects of moisture on the stability of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its handling and storage.
Part 1: Understanding the Impact of Atmospheric Moisture
Aromatic diamines, as a class of compounds, are known to be susceptible to environmental factors, primarily atmospheric oxygen and moisture.[1] The presence of two amine groups on the benzene ring makes this compound particularly reactive.
Mechanism of Degradation
The primary degradation pathway for phenylenediamines upon exposure to air and moisture is oxidation .[2] While the specific degradation products of this compound have not been extensively documented in publicly available literature, we can infer the likely mechanism based on the known reactivity of similar compounds.[3][4]
The presence of water molecules can act as a catalyst and a transport medium for dissolved oxygen, accelerating the oxidation process. The initial step likely involves the formation of radical cations, which can then undergo further reactions to form colored quinone-imine derivatives and, eventually, polymeric materials.[2] This process is often visually indicated by a change in the material's color, from a white or off-white solid to yellow, brown, or even dark purple.
Part 2: Troubleshooting Guide
This section addresses common problems observed when working with this compound that may be related to moisture-induced degradation.
Table 1: Common Issues and Troubleshooting Steps
| Observed Issue | Potential Cause | Recommended Action(s) |
| Discoloration of Solid Material (e.g., yellowing, browning) | Oxidation due to exposure to air and moisture.[2] | 1. Immediately transfer the material to a dry, inert atmosphere (e.g., a glovebox).[5] 2. Perform a purity check using HPLC to quantify the extent of degradation.[6] 3. For future use, ensure storage under nitrogen or argon in a tightly sealed container at recommended temperatures (2-8°C). |
| Inconsistent Reaction Yields or Impurity Profiles | Use of partially degraded starting material. | 1. Verify the purity of the this compound lot before use. 2. If degradation is suspected, purify the material by recrystallization or column chromatography under inert conditions. 3. Always use freshly opened or properly stored material for critical reactions. |
| Poor Solubility or Clumping of the Solid | Hygroscopic absorption of water, leading to caking.[7][8] | 1. Dry the material under vacuum at a gentle temperature (e.g., 30-40°C) before use. 2. Handle the solid in a low-humidity environment or a glovebox.[1] 3. For quantitative work, accurately determine the water content using Karl Fischer titration.[9][10] |
| Appearance of Unexpected Peaks in HPLC Analysis | Formation of degradation products. | 1. Develop a stability-indicating HPLC method to resolve the parent compound from its degradants.[11][12] 2. Use a photodiode array (PDA) detector to compare the UV spectra of the unknown peaks with the parent compound. 3. If possible, use LC-MS to identify the mass of the impurity peaks to help elucidate their structures. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is oxidation, which is significantly accelerated by the presence of atmospheric moisture and oxygen.[2] The amine functional groups are susceptible to oxidation, leading to the formation of colored impurities and a decrease in purity.
Q2: How can I visually assess the quality of my this compound?
A2: A high-purity sample should be a white to off-white or light tan solid. Any significant discoloration, such as yellowing, browning, or the appearance of dark spots, is an indicator of potential degradation. However, a visual inspection is not a substitute for analytical purity assessment.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) and protected from light.[5]
Q4: My container of this compound has been opened several times. Is it still good to use?
A4: Each time the container is opened, the material is exposed to atmospheric moisture and oxygen, increasing the risk of degradation. It is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere upon first opening the primary container. If this was not done, it is crucial to assess the purity of the material by HPLC before use in a critical application.
Q5: How can I accurately measure the water content in my sample?
A5: The most accurate method for determining water content in solid samples is Karl Fischer titration.[9][10][13] This technique is highly specific to water and can provide precise quantification, which is essential for understanding the extent of moisture absorption.
Q6: What analytical technique is best for monitoring the stability of this compound?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred technique.[11][12] This method should be capable of separating the intact parent compound from any potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) and UV detection is a good starting point for method development.[6]
Q7: Can I "rescue" a discolored batch of this compound?
A7: In some cases, it may be possible to purify a partially degraded batch through recrystallization or column chromatography. However, this should be done with caution, as the purification process itself can be challenging for air-sensitive compounds. It is often more practical and reliable to use a fresh, high-purity lot of the material.
Part 4: Experimental Protocols
Protocol 1: Recommended Handling Procedure for this compound
This protocol outlines the best practices for handling this compound to minimize exposure to atmospheric moisture and oxygen.
Materials:
-
Glovebox with an inert atmosphere (N₂ or Ar, <10 ppm O₂ and H₂O)
-
Spatulas, weighing paper, and vials
-
Schlenk flask or other suitable reaction vessel
-
Septa and needles for solvent transfer
-
Dry, degassed solvents
Procedure:
-
Transfer the required amount of this compound from the main storage container to a pre-tared vial inside the glovebox.
-
Tightly seal the vial before removing it from the glovebox.
-
If a glovebox is not available, work quickly under a positive pressure of inert gas (e.g., using a Schlenk line).[5]
-
For reactions, add the solid to the reaction vessel under a counterflow of inert gas.
-
Use dry, degassed solvents for all reactions and transfers.
Protocol 2: Stability-Indicating HPLC Method Development (Example)
This protocol provides a starting point for developing an HPLC method to assess the purity and stability of this compound.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient Program (Example):
| Time (min) | %A | %B |
|---|---|---|
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known amount of the compound in the mobile phase at the initial conditions to a concentration of approximately 0.1 mg/mL.
Forced Degradation Study: To confirm the stability-indicating nature of the method, subject the sample to stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress) and analyze the resulting solutions to ensure that degradation products are well-resolved from the main peak.[11][12]
Part 5: Visualizations
Diagram 1: Proposed Degradation Pathway
Caption: Proposed oxidative degradation pathway of this compound.
Diagram 2: Recommended Handling Workflow
Caption: Recommended workflow for storage, handling, and quality control.
References
- Valence Surface Technologies. (2024, May 31).
- Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. [Link]
- Kyoto Electronics Manufacturing Co., Ltd. Water Content of Amine (2)
- Kyoto Electronics Manufacturing Co., Ltd.
- Hiranuma.
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- ResearchGate. (2012, September 21).
- Pharma.Tips. (2025, March 6).
- Journal of the Chemical Society (Resumed). (1937). 190. The oxidation of derivatives of o-phenylenediamine. Part III. Isomeric phenazine pigments and aposafranones obtained by oxidation of chlorinated 2-aminodiphenylamine hydrochlorides. [Link]
- Hopax. (2025, October 13).
- Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
- PubMed. (2015).
- PubMed. (2015).
- ResearchGate. Oxidation of phenylenediamines and possible polymeric products.[Link]
- Hopax. (2026, January 3). The Role of Fluorinated Aromatic Amines in Modern Organic Synthesis. [Link]
- SIELC Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column. [Link]
- PubMed. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. [Link]
- PubMed. (1985). Carcinogenicity of an oxidation product of p-phenylenediamine. [Link]
- National Institutes of Health. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
- PubMed. (1980). [Degradation of Monochloro-Substituted Anilines by Alcaligenes Faecalis]. [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Halogenated o-Phenylenediamines
Topic: 3-Chloro-5-fluorobenzene-1,2-diamine vs. 4,5-dichloro-o-phenylenediamine: A Comparative Analysis of Reactivity in Heterocyclic Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Halogenated Diamines in Medicinal Chemistry
Ortho-phenylenediamines (OPDs) are cornerstone building blocks in organic synthesis, serving as indispensable precursors for a vast array of heterocyclic compounds, most notably benzimidazoles and quinoxalines.[1][2] These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active molecules.[3][4] The introduction of halogen substituents onto the OPD aromatic ring provides a powerful tool for modulating the physicochemical and pharmacological properties of the final compounds, including metabolic stability, lipophilicity, and binding affinity.
This guide provides an in-depth, comparative analysis of the reactivity of two commercially significant halogenated OPDs: This compound and 4,5-dichloro-o-phenylenediamine . We will dissect the electronic and steric factors governing their reactivity, provide representative experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal building block for their synthetic campaigns.
Physicochemical Properties at a Glance
A foundational understanding begins with the basic properties of these reagents. The following table summarizes their key identifiers and molecular characteristics.
| Property | This compound | 4,5-dichloro-o-phenylenediamine |
| Structure | ||
| CAS Number | 153505-33-0[5] | 5348-42-5[6][7] |
| Molecular Formula | C₆H₆ClFN₂[5] | C₆H₆Cl₂N₂[6][7] |
| Molecular Weight | 160.58 g/mol [5] | 177.03 g/mol [7][8] |
| Appearance | Not specified in search results | Dark brown to purple crystals or powder[6] |
| Solubility | Not specified in search results | Soluble in methanol and DMSO; insoluble in water.[9] |
Core Reactivity Analysis: The Decisive Role of Halogen Substituents
The cornerstone of OPD reactivity is the nucleophilic character of the two adjacent amino groups, which readily attack electrophilic centers like carbonyl carbons.[1] The presence and position of halogen atoms—strong electron-withdrawing groups (EWGs)—profoundly diminish this nucleophilicity, thereby decelerating reaction rates compared to unsubstituted OPD. This deactivation is a direct consequence of the inductive effect (-I), where the high electronegativity of chlorine and fluorine pulls electron density away from the aromatic ring and, by extension, from the nitrogen lone pairs.[1][10]
Caption: Inductive effects (-I) of halogen substituents on the aromatic ring, reducing electron density.
4,5-dichloro-o-phenylenediamine: Symmetrical Deactivation
In this molecule, two chlorine atoms are positioned para and meta to one amino group, and both meta to the other. This symmetrical arrangement results in a significant and relatively uniform decrease in the nucleophilicity of both amino groups. The cumulative inductive withdrawal from two chlorine atoms makes this diamine considerably less reactive than its unsubstituted counterpart. Consequently, synthetic transformations often necessitate more forcing conditions, such as higher temperatures, stronger acid catalysts, or longer reaction times to achieve comparable yields.[1]
This compound: Asymmetrical Reactivity
The reactivity profile of this diamine is more nuanced due to its asymmetrical substitution pattern.
-
Fluorine's Influence: Fluorine is the most electronegative element, exerting the strongest inductive effect (-I) of all halogens.[11]
-
Positional Effects:
-
The N1 amine is flanked by a hydrogen and is meta to both the chlorine and fluorine atoms.
-
The N2 amine is flanked by the chlorine atom and is para to the fluorine atom.
-
This asymmetry implies that the two nitrogen atoms are not electronically equivalent. The N2 amine, being directly adjacent to a chlorine atom and para to the strongly withdrawing fluorine, is expected to be significantly less nucleophilic than the N1 amine. This differential reactivity can be a strategic disadvantage if a symmetrical product is desired, but it could potentially be exploited for regioselective synthesis with careful control of reaction conditions. Overall, the combined deactivating power of both a chloro and a fluoro group suggests that This compound is likely the less reactive of the two compounds.
Comparative Performance in Key Synthetic Reactions
The reduced nucleophilicity of these halogenated diamines directly impacts their performance in common cyclocondensation reactions.
Benzimidazole Synthesis via Condensation with Aldehydes
The synthesis of benzimidazoles is a benchmark reaction for OPDs, typically involving condensation with an aldehyde followed by oxidative cyclization.[3][12]
General Reaction Scheme: o-Phenylenediamine + Aldehyde → 2-Substituted Benzimidazole
For 4,5-dichloro-o-phenylenediamine and This compound , the initial nucleophilic attack on the aldehyde's carbonyl carbon is the rate-limiting step and is significantly slower than with unsubstituted OPD. To drive these reactions to completion, chemists often employ:
-
Stronger Acid Catalysts: Brønsted or Lewis acids are used to activate the aldehyde carbonyl, making it more electrophilic.[3]
-
Oxidizing Agents: An oxidant is required to facilitate the final aromatization step.[12]
-
Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy barrier.[12][13]
Expected Outcome: Both diamines will require more rigorous conditions than standard OPD. Due to the potent and combined deactivation from both fluorine and chlorine, This compound would be expected to react more slowly or provide lower yields under identical conditions compared to 4,5-dichloro-o-phenylenediamine .
Quinoxaline Synthesis via Condensation with 1,2-Dicarbonyls
Quinoxalines are readily synthesized by the condensation of an OPD with a 1,2-dicarbonyl compound, such as benzil.[14][15] This reaction is typically robust and high-yielding.
General Reaction Scheme: o-Phenylenediamine + 1,2-Dicarbonyl → 2,3-Disubstituted Quinoxaline
The same reactivity principles apply. The reduced nucleophilicity of the halogenated diamines will slow the reaction. However, 1,2-dicarbonyls are generally more reactive electrophiles than simple aldehydes, so the reaction may proceed under milder conditions than benzimidazole synthesis. Nevertheless, a catalyst (e.g., acetic acid, p-TsOH) or elevated temperatures are often still required to achieve efficient conversion.[14][16]
Validated Experimental Protocol: Synthesis of a 2-Arylbenzimidazole Derivative
This protocol provides a robust, self-validating method for the synthesis of a 2-substituted benzimidazole using a halogenated o-phenylenediamine. The use of microwave irradiation is recommended for efficiency.
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A Comparative Guide to the Synthesis of Fluorinated Phenylenediamines
Introduction
Fluorinated phenylenediamines are a critical class of intermediates in the pharmaceutical and materials science sectors. The introduction of fluorine atoms into the phenylenediamine scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the primary synthetic methodologies for accessing these valuable compounds, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to aid researchers in selecting the most appropriate method for their specific application.
I. Synthesis via Reduction of Fluorinated Dinitroaromatics
One of the most prevalent and industrially scalable routes to fluorinated phenylenediamines involves the reduction of the corresponding fluorinated dinitrobenzene precursors. This two-step approach first introduces the fluorine and nitro functionalities, followed by a reduction of the nitro groups to amines.
A. Halogen Exchange (Halex) Reaction followed by Reduction
The initial step often involves a nucleophilic aromatic substitution (SNAr) reaction, specifically the Halex process, to introduce the fluorine atom.[3] In this reaction, a chloro- or bromo-substituted dinitrobenzene is treated with a fluoride source, such as potassium fluoride (KF), to exchange the halogen for fluorine. The presence of two electron-withdrawing nitro groups activates the aromatic ring, facilitating the nucleophilic attack by the fluoride ion.[3]
Following the successful fluorination, the resulting fluorinated dinitrobenzene is then reduced to the desired diamine. A variety of reducing agents can be employed for this transformation.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and clean reaction profile.[4][5]
Mechanism: The reaction proceeds via the adsorption of the fluorinated dinitrobenzene and hydrogen gas onto the surface of a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni). The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro groups to amines.
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitrofluorobenzene [4]
-
Reactor Setup: To a 500 mL Parr hydrogenation reactor, add 8.1 g (0.0438 mole) of 2,4-dinitrofluorobenzene, 0.5 g of 5% palladium on carbon (Pd/C) catalyst, and 1.0 g (0.018 mole) of powdered iron.
-
Solvent Addition: Add a solvent mixture of 150 mL of ethanol, 50 mL of glacial acetic acid, and 5 mL of water to the reactor.
-
Hydrogenation: Seal the reactor and introduce hydrogen gas. The reaction is monitored by the uptake of hydrogen. Stop the reaction after 152 psi of hydrogen has been absorbed.
-
Workup: Filter the reaction mixture to remove the catalyst. Evaporate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by chromatography or recrystallization to yield 4-fluoro-1,3-phenylenediamine.
B. Data Summary: Reduction of Fluorinated Dinitroaromatics
| Precursor | Reducing Agent/Catalyst | Product | Yield | Reference |
| 2,4-Dinitrofluorobenzene | H₂ / Pd/C, Fe | 4-Fluoro-1,3-phenylenediamine | >90% | [4] |
| 1-Fluoro-2,4-dinitrobenzene | H₂ / Fe₂O₃-based catalyst | 4-Fluoro-1,2-phenylenediamine | High | [3] |
| 3,4-Dichloronitrobenzene | KF, then H₂/Pd/C | 4-Chloro-5-fluoro-1,2-phenylenediamine | Good | [6] |
C. Workflow Diagram
Caption: General workflow for the synthesis of fluorinated phenylenediamines via the reduction of fluorinated dinitroaromatics.
II. Nucleophilic Aromatic Substitution (SNAr) on Polyfluoroarenes
An alternative strategy involves the direct displacement of a fluorine atom from a polyfluorinated aromatic ring with an amine nucleophile. This approach is particularly useful for the synthesis of partially fluorinated phenylenediamines.
Mechanism: The SNAr mechanism proceeds through a two-step addition-elimination process.[7][8] The amine nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[7] In the subsequent step, a fluoride ion is eliminated, restoring the aromaticity of the ring. The regioselectivity of the substitution is governed by the electronic effects of the substituents on the ring.[9]
Experimental Protocol: Synthesis of N,N-bis(4-methoxyphenyl)-N',N'-bis(4-nitrophenyl)-1,4-phenylenediamine [10]
-
Reaction Setup: In a suitable flask, dissolve N,N-bis(4-methoxyphenyl)-1,4-phenylenediamine and p-fluoronitrobenzene in dimethyl sulfoxide (DMSO).
-
Base Addition: Add cesium fluoride (CsF) as the base to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired tetra-substituted phenylenediamine.
A. Data Summary: SNAr on Polyfluoroarenes
| Polyfluoroarene | Nucleophile | Product | Conditions | Reference |
| Hexafluorobenzene | Phenothiazine | 10-(Pentafluorophenyl)phenothiazine | Mild base | [9] |
| p-Fluoronitrobenzene | N,N-bis(4-methoxyphenyl)-1,4-phenylenediamine | N,N-bis(4-methoxyphenyl)-N',N'-bis(4-nitrophenyl)-1,4-phenylenediamine | CsF, DMSO | [10] |
| Octafluorotoluene | Phenothiazine | para-Substituted product | Mild base | [9] |
B. Reaction Pathway Diagram
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The Halogen Effect: A Comparative Guide to Fluorine vs. Chlorine Substitution on Benzodiazepine Activity
Introduction: The Strategic Role of Halogens in Benzodiazepine Design
Benzodiazepines represent a cornerstone of pharmacotherapy for anxiety, insomnia, seizures, and other neurological conditions. Their mechanism of action, the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, is exquisitely sensitive to their chemical structure. A key strategy in fine-tuning the pharmacological profile of these molecules is the substitution of halogen atoms, most commonly fluorine (F) and chlorine (Cl), onto the benzodiazepine scaffold.
This guide provides an in-depth comparison of the effects of fluorine versus chlorine substitution on the physicochemical properties, pharmacodynamics, and pharmacokinetics of benzodiazepines. We will delve into the causality behind these differences, supported by experimental data, and provide detailed protocols for the validation of these effects. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in medicinal chemistry and drug design.
Part 1: Comparative Analysis of Physicochemical and Pharmacological Properties
The choice between fluorine and chlorine is not arbitrary; it is a strategic decision based on the unique properties of each halogen and the desired therapeutic profile. The introduction of an electron-withdrawing group, such as a halogen, at the 7-position of the 1,4-benzodiazepine ring is a well-established requirement for anxiolytic activity.[1] Similarly, substitution on the 5-phenyl ring, particularly at the ortho (2') position, can significantly enhance potency.[1][2]
Impact on Physicochemical Properties
The fundamental differences in atomic properties between fluorine and chlorine give rise to distinct physicochemical profiles, which in turn affect a drug's behavior in biological systems.
-
Electronegativity and Size: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. It is also smaller than chlorine, making it a closer isostere of hydrogen. This allows for substitution with minimal steric perturbation.[3]
-
Lipophilicity (LogP): Lipophilicity, a measure of a compound's ability to partition between an oily and an aqueous phase, is critical for blood-brain barrier penetration.[4] A large-scale analysis of molecular matched pairs reveals that chlorinated compounds are consistently more lipophilic (higher LogP) than their fluorinated analogs.[5] This can influence absorption and distribution.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. This high bond energy makes the C-F bond resistant to oxidative metabolism by cytochrome P450 enzymes.[6][7] Consequently, fluorination at a metabolically vulnerable position can block degradation, often leading to a longer half-life and increased bioavailability.[8]
-
Solubility: The same matched-pair analysis indicates that fluorinated compounds tend to be more soluble in aqueous media than their chlorinated counterparts.[5]
Table 1: Physicochemical Property Comparison of Fluorine vs. Chlorine
| Property | Fluorine (F) | Chlorine (Cl) | Implication for Benzodiazepine Design |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Fluorine is a smaller substituent, a closer mimic of hydrogen.[3] |
| Electronegativity | 3.98 | 3.16 | The C-F bond is more polarized, affecting local electronic interactions.[5] |
| C-Halogen Bond Energy | ~115 kcal/mol | ~84 kcal/mol | The C-F bond is stronger, conferring greater metabolic stability.[6][7] |
| Effect on Lipophilicity | Generally lower | Generally higher | Chlorination typically increases LogP more than fluorination.[5] |
| Effect on Solubility | Generally higher | Generally lower | Fluorinated compounds are often more soluble.[5] |
Pharmacodynamic Consequences: Receptor Interaction and Potency
The ultimate test of a benzodiazepine's activity lies in its interaction with the GABA-A receptor. Halogen substitution directly impacts this interaction. Benzodiazepines bind to the interface between the α and γ subunits of the GABA-A receptor, enhancing the receptor's affinity for GABA and increasing the frequency of chloride channel opening.[9]
Experimental data consistently demonstrates that fluorination, particularly at the 2'-position of the 5-phenyl ring, can significantly increase binding affinity and potency compared to both non-halogenated and chlorinated analogs.
-
Increased Binding Affinity: A key example is seen when comparing fludiazepam (which has a 2'-fluoro and a 7-chloro substitution) with diazepam (7-chloro only). In vitro binding assays revealed that fludiazepam exhibits an affinity for the benzodiazepine receptor that is four times more potent than that of diazepam.[2]
-
Enhanced Potency: The strategic inclusion of fluorine is a common tactic to boost potency. For instance, flualprazolam, the 2'-fluorinated analog of alprazolam, is reported to be more potent than its parent compound, an effect attributed to the fluorine atom enhancing the molecule's binding affinity for the GABA-A receptor.[10][11] Studies comparing a series of 5-(o-fluorophenyl)-3-hydroxybenzodiazepines to diazepam also confirmed that the fluorine substitution strongly enhances activity.[12]
The structural basis for this effect is becoming clearer. Cryo-electron microscopy studies of diazepam and alprazolam bound to the GABA-A receptor have identified a critical halogen bond between the chlorine atom at C7 and the backbone of the α1-Histidine 102 residue.[13][14] This interaction is vital for the positive allosteric modulatory action of these drugs. The high electronegativity of fluorine allows it to form similar, and potentially stronger, non-covalent interactions within the binding pocket, providing a rationale for its potency-enhancing effects.
Caption: Benzodiazepine binding at the α1/γ2 subunit interface.
Pharmacokinetic Profile: Metabolism and Duration of Action
The differences in physicochemical properties translate directly to distinct pharmacokinetic profiles.
-
Metabolism: As noted, the high strength of the C-F bond makes fluorinated benzodiazepines more resistant to metabolic degradation.[6][7] This can be a significant advantage, preventing rapid inactivation and prolonging the drug's presence in the body. In contrast, the C-Cl bond is more susceptible to metabolic cleavage.
-
Half-Life and Duration of Action: Increased metabolic stability often results in a longer elimination half-life. A study comparing the pharmacokinetics of flualprazolam to its non-fluorinated parent, alprazolam, in rats found that fluorination increased the half-life and volume of distribution.[15] This suggests that fluorinated analogs may have a longer duration of action, potentially allowing for less frequent dosing but also increasing the risk of accumulation with chronic use. For example, the long-acting benzodiazepine clonazepam (chlorinated) has an elimination half-life of 20 to 80 hours, while the shorter-acting alprazolam has a half-life of around 12 hours.[16] The introduction of fluorine can further extend these durations.
Table 2: Comparative Pharmacological Data for Select Benzodiazepines
| Benzodiazepine | Key Halogen(s) | Receptor Binding Affinity (Ki) | Relative Potency (vs. Diazepam) | Elimination Half-Life |
| Diazepam | 7-Cl | High | 1x[17] | 20-100 hours (with active metabolite)[9] |
| Clonazepam | 7-NO₂, 2'-Cl | High[11] | ~20x[17][18] | 19-60 hours[18] |
| Flurazepam | 7-Cl , 2'-F | High[11] | Data varies | 2-3 hours (parent drug); 40-250 hours (active metabolite)[19] |
| Fludiazepam | 7-Cl , 2'-F | ~4x higher than Diazepam[2] | Higher than Diazepam[2] | Not well-documented |
| Alprazolam | 7-Cl | High[20] | 10x[17] | 11.2 hours[21] |
| Flualprazolam | 7-Cl , 2'-F | Higher than Alprazolam[11] | More potent than Alprazolam[11] | Longer than Alprazolam[15] |
Disclaimer: Data is compiled from multiple sources and should not be compared directly across studies due to variations in experimental conditions. It serves for illustrative purposes.
Part 2: Experimental Validation and Methodologies
To empirically determine the effects of halogen substitution, rigorous in vitro and in vivo assays are essential. These protocols provide a self-validating system to quantify differences in receptor affinity and anxiolytic activity.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the benzodiazepine site on the GABA-A receptor.
Objective: To quantify and compare the binding affinities of fluorine- and chlorine-substituted benzodiazepines.
Methodology:
-
Membrane Preparation:
-
Homogenize whole rat brains (or specific regions like the cerebral cortex) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.
-
Pellet the cell membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g).
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Finally, resuspend the pellet in the assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In assay tubes, combine the prepared cell membranes (e.g., 100-200 µg protein), a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]Flunitrazepam at ~1 nM), and a range of concentrations of the unlabeled test compound (the competitor).[7]
-
To determine non-specific binding, add a high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine like diazepam to a separate set of tubes.[7]
-
Incubate all tubes at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[7]
-
-
Separation and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[7] A lower Ki value indicates higher binding affinity.
-
Caption: Workflow for In Vitro Radioligand Binding Assay.
Protocol 2: In Vivo Anxiolytic Activity Assessment (Elevated Plus Maze)
The Elevated Plus Maze (EPM) is a widely used behavioral assay to assess anxiety-like behaviors in rodents and is sensitive to anxiolytic drugs like benzodiazepines.[20]
Objective: To compare the anxiolytic effects of fluorine- and chlorine-substituted benzodiazepines in a rodent model.
Methodology:
-
Apparatus: A plus-shaped maze elevated above the ground (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.[6]
-
Animal Handling and Habituation:
-
Drug Administration:
-
Divide animals into groups: Vehicle control, Fluorine-BZD treated, and Chlorine-BZD treated. Administer multiple doses for each compound to establish a dose-response curve.
-
Administer the compounds via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.[3]
-
-
Testing Procedure:
-
Place a single animal in the center of the maze, facing one of the enclosed arms.[20]
-
Allow the animal to explore the maze freely for a 5-minute period.[6]
-
Record the session using a video camera mounted above the maze for later analysis.
-
Thoroughly clean the maze with a 30-70% ethanol solution between trials to remove olfactory cues.[6]
-
-
Data Analysis:
-
Score the video recordings for key parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Anxiolytic activity is indicated by a statistically significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle control group.[3]
-
Compare the dose-response curves of the fluorine- and chlorine-substituted compounds to determine their relative potencies.
-
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The Fluorine Advantage: A Comparative Guide to the Thermal Stability of Polymers from Fluorinated vs. Non-Fluorinated Diamines
For researchers and professionals in advanced materials and drug development, the selection of polymeric materials with optimal thermal stability is a critical decision that dictates the performance and longevity of a product. This guide provides an in-depth technical comparison of the thermal stability of high-performance polymers, primarily focusing on polyimides, synthesized from fluorinated versus non-fluorinated aromatic diamines. By delving into the fundamental chemical principles and presenting supporting experimental data, this document aims to equip scientists with the necessary insights to make informed material choices for demanding applications.
The Decisive Role of Fluorination in Enhancing Thermal Stability
The introduction of fluorine atoms into the molecular structure of a polymer, particularly through the use of fluorinated diamine monomers, imparts a remarkable enhancement in thermal stability. This "fluorine advantage" is not merely an incremental improvement but a significant leap in performance, enabling these materials to function reliably in harsh, high-temperature environments. The primary reason for this enhanced stability lies in the inherent strength of the carbon-fluorine (C-F) bond.
The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol.[1] This is substantially higher than the bond dissociation energies of carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.[1][2] The high electronegativity of the fluorine atom creates a highly polarized C-F bond, which contributes to its exceptional strength and resistance to thermal cleavage.[1][2] Consequently, polymers incorporating these bonds require significantly more energy to initiate thermal degradation.
Moreover, the presence of bulky trifluoromethyl (–CF3) groups can increase the rotational energy barrier of the polymer backbone, leading to higher glass transition temperatures (Tg).[3] These fluorinated groups can also enhance the polymer's resistance to oxidative degradation, a crucial factor for long-term stability in air.[4][5]
Quantitative Comparison: Thermal Properties at a Glance
To illustrate the tangible benefits of using fluorinated diamines, the following tables summarize key thermal properties of polyimides derived from both fluorinated and non-fluorinated diamines, as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Table 1: Decomposition Temperatures (Td) of Polyimides
| Polymer System (Dianhydride-Diamine) | Td5% (°C) (5% Weight Loss) | Td10% (°C) (10% Weight Loss) | Atmosphere | Reference(s) |
| Non-Fluorinated | ||||
| PMDA-ODA | ~580 | ~600 | N₂ | [6] |
| BTDA-ODA | ~560 | ~580 | N₂ | [6] |
| BPDA-ODA | ~590 | ~610 | N₂ | [6] |
| Fluorinated | ||||
| 6FDA-6FODA | >550 | - | N₂ | [7] |
| 6FDA-TFMDA | >550 | - | N₂ | [7] |
| TPPI50 (TFMB containing) | 563 | - | N₂ | [2] |
| PI-5a (multi-bulky pendant groups) | 551-561 | - | N₂ | [8] |
| PI-5a (in air) | 515-520 | - | Air | [8] |
Table 2: Glass Transition Temperatures (Tg) of Polyimides
| Polymer System (Dianhydride-Diamine) | Glass Transition Temperature (Tg) (°C) | Reference(s) |
| Non-Fluorinated | ||
| PMDA-ODA | 302 | [6] |
| BTDA-ODA | 276 | [6] |
| BPDA-ODA | 290 | [6] |
| Fluorinated | ||
| 6FDA-6FODA | >280 | [7] |
| 6FDA-TFMB | >280 | [7] |
| TPPI50 (TFMB containing) | 402 | [2] |
| PI-5a (multi-bulky pendant groups) | 259-281 | [8] |
Note: Td and Tg values can vary depending on the specific experimental conditions (e.g., heating rate, sample preparation) and the exact molecular weight and purity of the polymer.
As the data clearly indicates, polyimides synthesized with fluorinated diamines consistently exhibit high decomposition temperatures, often exceeding 500°C.[2][8] The glass transition temperatures are also notably high, with some innovative structures reaching over 400°C, ensuring dimensional stability at extreme temperatures.[2]
Mechanistic Insights into Thermal Degradation
The thermal degradation of polymers is a complex process involving multiple chemical reactions. The incorporation of fluorine influences these pathways significantly.
Caption: Simplified degradation pathways for non-fluorinated vs. fluorinated polyimides.
In non-fluorinated polyimides, thermal degradation is often initiated by the scission of weaker bonds in the polymer backbone. In contrast, the high-energy C-F bonds in fluorinated polyimides act as "thermal locks," delaying the onset of degradation.[2] When degradation does occur at very high temperatures, the resulting fluorinated radical species can be more stable, and the degradation process may proceed at a slower rate.
Experimental Protocols for Thermal Analysis
To ensure the scientific integrity of thermal stability assessments, standardized experimental protocols are paramount. The following are step-by-step methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), the two primary techniques for evaluating the thermal properties of polymers.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]
Objective: To determine the onset of thermal degradation and the temperature at which significant weight loss occurs.
Caption: Workflow for determining polymer decomposition temperature using TGA.
Causality Behind Experimental Choices:
-
Drying the sample: Essential to remove any residual solvent or absorbed moisture, which would otherwise cause weight loss at lower temperatures and interfere with the determination of the polymer's intrinsic thermal stability.[10]
-
Inert atmosphere (Nitrogen): Prevents oxidative degradation, allowing for the assessment of the polymer's inherent thermal stability.[9] For studying thermo-oxidative stability, the experiment would be run in an air or oxygen atmosphere.[4]
-
Heating rate (10°C/min): A commonly used rate that provides a good balance between resolution and experimental time. Faster rates can shift the decomposition to higher temperatures, while slower rates may not be practical.[11]
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12]
Objective: To determine the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Caption: Workflow for determining the glass transition temperature of a polymer using DSC.
Causality Behind Experimental Choices:
-
Initial heating and cooling cycle: This step is crucial to erase any previous thermal history of the sample, such as internal stresses from processing, which can affect the shape and position of the glass transition.[12]
-
Heating rate (10°C/min): A standard rate that provides a clear and reproducible glass transition step.[12]
-
Midpoint determination: The glass transition occurs over a temperature range. Reporting the midpoint of this transition provides a consistent and standardized value for comparison.
Conclusion: The Strategic Choice for High-Performance Applications
References
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- Meador, M. A. B., et al. (2010). Thermal Degradation of High-Temperature Fluorinated Polyimide and its Carbon Fiber Composite. Journal of Applied Polymer Science, 115(3), 1337-1345. [Link]
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- Journal of Materials Chemistry C. (2022). Design of polyimides with targeted glass transition temperature using a graph neural network. [Link]
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A Guide to the Spectroscopic Differentiation of 3-Chloro-5-fluorobenzene-1,2-diamine and Its Positional Isomers
Introduction: The Analytical Imperative
In the landscape of pharmaceutical and materials science, substituted benzene-1,2-diamines are pivotal building blocks for synthesizing a vast array of heterocyclic compounds, including benzimidazoles and quinoxalines, which are scaffolds in many biologically active molecules. 3-Chloro-5-fluorobenzene-1,2-diamine is one such critical intermediate. However, synthetic routes can often yield a mixture of positional isomers, where the chlorine and fluorine atoms occupy different positions on the benzene ring. As the bioactivity and material properties are intrinsically linked to the precise molecular architecture, the unambiguous identification of the correct isomer is not merely an academic exercise but a critical quality control checkpoint.
This guide provides a comprehensive spectroscopic framework for distinguishing this compound from its closely related positional isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just the data, but the underlying principles that make these techniques powerful tools for isomeric differentiation.
The Isomeric Challenge
The core challenge lies in the subtlety of the structural differences. All isomers share the same molecular formula (C₆H₆ClFN₂) and molecular weight (160.58 g/mol )[1]. Consequently, techniques that rely solely on mass or elemental composition are insufficient. Spectroscopic methods, which probe the electronic and vibrational states of a molecule, are essential for revealing the unique fingerprint of each isomer. For this guide, we will focus on comparing the target compound with three representative isomers that present distinct analytical challenges:
-
Target Compound: this compound
-
Isomer A: 4-Chloro-5-fluorobenzene-1,2-diamine
-
Isomer B: 4-Chloro-3-fluorobenzene-1,2-diamine
-
Isomer C: 3-Chloro-6-fluorobenzene-1,2-diamine
The following workflow outlines the systematic approach to isomeric identification.
Sources
A Comparative Guide to the Biological Activity of Heterocycles from Substituted Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds derived from substituted phenylenediamines represent a cornerstone of drug discovery. The versatility of the phenylenediamine scaffold, coupled with the diverse reactivity of its amino groups, allows for the synthesis of a vast array of heterocyclic systems. The nature and position of substituents on the phenylenediamine ring profoundly influence the physicochemical properties and, consequently, the biological activities of the resulting heterocycles. This guide provides a comparative analysis of the antimicrobial, anticancer, antioxidant, and anti-inflammatory activities of these compounds, supported by experimental data and detailed protocols to empower researchers in the rational design of novel therapeutic agents.
The Phenylenediamine Core: A Privileged Scaffold in Medicinal Chemistry
Phenylenediamines, existing as ortho-, meta-, and para-isomers, serve as versatile starting materials for the synthesis of numerous nitrogen-containing heterocycles. The arrangement of the amino groups dictates the type of heterocyclic ring that can be formed. For instance, o-phenylenediamines are common precursors for benzimidazoles, quinoxalines, and phenazines, while p-phenylenediamines can be utilized in the synthesis of other complex heterocyclic structures. The substituents on the phenylenediamine ring, ranging from simple alkyl and halo groups to more complex functionalities, play a crucial role in modulating the biological profile of the final molecule. These substituents can influence factors such as lipophilicity, electronic effects, and steric hindrance, all of which are critical determinants of drug-target interactions.
Comparative Analysis of Biological Activities
The biological potential of heterocycles derived from substituted phenylenediamines is vast and varied. This section compares their efficacy across four key therapeutic areas, highlighting the influence of substitution patterns on their activity.
Antimicrobial Activity
Heterocyclic compounds derived from phenylenediamines have demonstrated significant potential as antimicrobial agents, combating a wide range of pathogenic bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[1][2]
Key Heterocyclic Scaffolds: Benzimidazoles, Quinoxalines, and Triazolo-thiadiazines.
Structure-Activity Relationship Insights:
-
Benzimidazoles: The antimicrobial potency of benzimidazoles is significantly influenced by the substituents at the 2- and 5(6)-positions. Electron-withdrawing groups, such as nitro and chloro, at the 5(6)-position of the benzimidazole ring have been shown to enhance antibacterial activity.[3] The nature of the substituent at the 2-position is also critical; for instance, the presence of a hydrophilic pyridine ring at this position can lead to broad-spectrum antibacterial activity.[4]
-
Quinoxalines: Symmetrically 2,3-disubstituted quinoxalines have shown promising antibacterial activity.[5][6] The introduction of different nucleophiles at these positions allows for the fine-tuning of their antimicrobial spectrum.
-
Triazolo-thiadiazines: Fused heterocyclic systems, such as 1,2,4-triazolo [3,4-b][7][8][9] thiadiazines, exhibit potent antimicrobial effects. The presence of a phenyl or a p-bromophenyl group at the C-6 position has been associated with high activity.[10]
Comparative Antimicrobial Data:
| Heterocycle Class | Substituent(s) | Test Organism | MIC (µg/mL) | Reference |
| Benzimidazole | 2-(pyridin-2-yl)-5-nitro | S. aureus | 0.030 | [4] |
| Benzimidazole | 2-(pyridin-2-yl)-5-nitro | E. coli | 0.060 | [4] |
| Quinoxaline | 2,3-bis(4-chlorophenylthio) | E. coli | 8 | [5] |
| Quinoxaline | 2,3-bis(4-methoxyphenylamino) | E. coli | 8 | [5] |
| Triazolo-thiadiazine | 6-phenyl-3-(3,4-dimethoxyphenyl) | S. aureus | <1.56 | [10] |
| Triazolo-thiadiazine | 6-phenyl-3-(3,4-dimethoxyphenyl) | E. coli | <1.56 | [10] |
Anticancer Activity
The development of novel anticancer agents is a major focus of medicinal chemistry, and heterocycles derived from phenylenediamines have emerged as a promising class of compounds. Their mechanisms of action are diverse and can involve the inhibition of protein kinases, topoisomerases, or the induction of apoptosis.[9][11]
Key Heterocyclic Scaffolds: Benzimidazoles and Quinoxalines.
Structure-Activity Relationship Insights:
-
Benzimidazoles: The anticancer activity of benzimidazoles is highly dependent on the substitution pattern. For instance, 5-chloro substitution on the benzimidazole ring has been shown to enhance cytotoxicity against MCF-7 breast cancer cells.[3] The introduction of a hydroxyl group at the R1-position has also been found to boost the anticancer effect.[12]
-
Quinoxalines: These compounds can act as selective ATP competitive inhibitors of various kinases involved in cancer progression.[11] The presence of amide and sulphonamide moieties on the quinoxaline scaffold has been reported to inhibit the growth of human tumor cell lines.
Comparative Anticancer Data (IC50 Values):
| Heterocycle Class | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole | 2-(3-chloro-4-fluorophenyl)urea | HepG-2 (Liver) | 7.5 | [3] |
| Benzimidazole | 2-(4-hydroxyphenyl)-5-carbonyl | A549 (Lung) | 7.08 | [12] |
| Benzimidazole | 2-(2,4-dichlorophenyl)-5-chloro | MCF-7 (Breast) | 0.0316 | [3] |
| Quinoxaline | Imidazo[1,2-a]quinoxaline derivative | HeLa (Cervical) | 1.71 | [3] |
| Quinoxaline | Imidazo[1,2-a]quinoxaline derivative | HepG-2 (Liver) | 0.71 | [3] |
Antioxidant Activity
Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative stress by scavenging these harmful radicals. Heterocyclic compounds derived from phenylenediamines, particularly phenazines, have shown notable antioxidant properties.
Key Heterocyclic Scaffolds: Phenazines.
Structure-Activity Relationship Insights: The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The substitution pattern on the aromatic rings can influence this ability.
Comparative Antioxidant Data (IC50 Values):
| Heterocycle Class | Compound | Antioxidant Assay | IC50 (µg/mL) | Reference |
| Phenazine | Phenazine-1-carboxylic acid | DPPH Scavenging | 23.5 | [13] |
| Standard | Vitamin C | DPPH Scavenging | 5.2 | [13] |
| Standard | Butylated hydroxyanisole (BHA) | DPPH Scavenging | 18.2 | [13] |
Anti-inflammatory Activity
Inflammation is a complex biological response involved in various pathological conditions. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used, but their long-term use is associated with side effects. Heterocyclic compounds offer a promising avenue for the development of novel anti-inflammatory agents with improved safety profiles.
Key Heterocyclic Scaffolds: Benzodiazepines.
Structure-Activity Relationship Insights: The anti-inflammatory action of these heterocycles is often linked to the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. The nature of substituents on the heterocyclic core can modulate the potency and selectivity of this inhibition.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and detailed experimental protocols are essential.
Synthesis of Heterocycles
This procedure describes a common method for synthesizing benzimidazoles, a key heterocyclic scaffold.
Caption: Workflow for the synthesis of 2-substituted benzimidazoles.
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (0.01 mol), the desired aldehyde (0.01 mol), and dimethylformamide (DMF, 3 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) as a catalyst.
-
Reaction: Heat the mixture with stirring at 80°C for 2-3 hours.
-
Work-up: After cooling to room temperature, add the reaction mixture dropwise to a stirred solution of sodium carbonate (Na2CO3, 0.01 mol) in water (20 mL).
-
Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry.
This method outlines the synthesis of quinoxalines, another important class of biologically active heterocycles.
-
Reaction Setup: Dissolve the substituted o-phenylenediamine (1 mmol) and the α-diketone (1 mmol) in ethanol.
-
Reaction: Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure quinoxaline derivative.
Biological Activity Assays
This assay is a gold standard for determining the antimicrobial efficacy of a compound.
Caption: Workflow for MIC determination by broth microdilution.
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add the test solution to a solution of DPPH in methanol or ethanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Dosing: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to rats, typically via oral or intraperitoneal injection.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Mechanistic Insights and Signaling Pathways
A deeper understanding of the molecular mechanisms underlying the biological activities of these heterocyclic compounds is crucial for their further development.
Anticancer Mechanisms
Quinoxaline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][11][14][15]
Caption: Inhibition of key signaling pathways by quinoxaline derivatives.
Many quinoxaline-based compounds act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR. By blocking these receptors, they disrupt downstream signaling cascades like the PI3K/Akt and RAS/MAPK pathways, which are critical for cancer cell growth and survival. Some derivatives also inhibit topoisomerases, leading to DNA damage and apoptosis.
Antimicrobial Mechanisms
Benzimidazole derivatives can interfere with essential cellular processes in microorganisms.
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A Senior Application Scientist's Guide to Strategic Reagent Selection: A Cost-Benefit Analysis of 3-Chloro-5-fluorobenzene-1,2-diamine
Introduction: The Strategic Importance of Substituted o-Phenylenediamines
In the landscape of modern drug discovery and materials science, the benzimidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents and functional materials.[1] The synthesis of these vital heterocycles most commonly proceeds via the condensation of an o-phenylenediamine (OPD) with an aldehyde or carboxylic acid.[2][3][4] The choice of the OPD starting material is not merely a matter of convenience; it is a critical strategic decision that dictates the physicochemical properties, metabolic stability, and potential for further functionalization of the final product.
This guide provides a detailed cost-benefit analysis of 3-Chloro-5-fluorobenzene-1,2-diamine , a uniquely substituted OPD, for researchers, scientists, and drug development professionals. We will objectively compare its performance, cost, and handling considerations against common, alternative halogenated OPDs, supported by experimental insights and data, to empower you to make the most informed decision for your synthetic campaign.
Focus Reagent: this compound
This compound (CAS 153505-33-0) is a specialized building block distinguished by its asymmetric di-halogenation.[5][6] The presence of both chlorine and fluorine atoms imparts specific electronic properties and offers multiple, distinct vectors for subsequent chemical modification, such as cross-coupling reactions.
The primary value of this reagent lies in its ability to introduce a unique substitution pattern onto the benzimidazole core. The electron-withdrawing nature of both halogens can influence the pKa of the resulting benzimidazole, while the distinct reactivity of C-Cl versus C-F bonds can be exploited in downstream diversification strategies. However, this specialized structure comes at a premium cost and requires careful handling.
Safety Profile: This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory masks, is mandatory.[5]
Comparative Analysis: Alternative Halogenated OPDs
To contextualize the utility of this compound, we will compare it against three alternative, commercially available OPDs:
-
4-Fluoro-1,2-phenylenediamine (CAS 367-31-7): A simple, mono-fluorinated analog. It is often used to introduce a fluorine atom to improve metabolic stability or binding affinity.[8]
-
4,5-Dichloro-1,2-phenylenediamine (CAS 5348-42-5): A symmetrically di-chlorinated analog, useful for creating benzimidazoles with two sites for potential cross-coupling.[9][10][11]
-
1,2-Diamino-4,5-difluorobenzene (CAS 76179-40-3): A symmetrically di-fluorinated analog, valued for introducing two fluorine atoms, which can significantly alter the electronic properties of the final molecule.[12][13]
Data Presentation: Physicochemical and Cost Comparison
The selection of a starting material is often a balance between desired chemical properties, safety, and budget. The following table summarizes these key metrics for our focus reagent and its alternatives.
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Purity | Representative Cost (USD/g) | Key Hazard Statements |
| This compound | 153505-33-0 | 160.58[7] | ≥97%[6] | ~$1047/g (for 250mg)[7] | H302, H315, H318, H335[5] |
| 4-Fluoro-1,2-phenylenediamine | 367-31-7 | 126.13 | ≥98%[8] | ~$33.6/g (for 5g)[8] | H315, H319, H335 |
| 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | 177.03[9][10] | 97%[11] | ~$22.4/g (for 5g)[11] | H302 + H312 + H332, H315, H319, H335[10][11] |
| 1,2-Diamino-4,5-difluorobenzene | 76179-40-3 | 144.12[13] | >98% | ~$20/g (for 250mg)[13] | (Not specified in sources) |
Note: Costs are approximate and subject to change based on vendor and quantity.
Analysis of Performance in Synthesis
The primary application for these reagents is the synthesis of benzimidazoles. The reaction typically involves condensation with an aldehyde, often under acidic or oxidative conditions.
Caption: General synthetic pathway for 2-substituted benzimidazoles.
The electronic nature of the substituents on the OPD ring directly impacts the nucleophilicity of the amine groups and, consequently, the reaction kinetics.
| Reagent | Expected Reactivity | Rationale for Performance |
| This compound | Moderate to Low | The strong electron-withdrawing effects of both Cl and F atoms reduce the nucleophilicity of the amine groups, potentially requiring harsher reaction conditions (higher temperature, stronger acid catalyst) or longer reaction times. |
| 4-Fluoro-1,2-phenylenediamine | Moderate | The single fluorine atom is electron-withdrawing, but less deactivating than the combined effect of Cl and F. Standard conditions are often sufficient.[14] |
| 4,5-Dichloro-1,2-phenylenediamine | Low | Two chlorine atoms significantly deactivate the ring, likely requiring more forcing conditions for efficient cyclization. |
| 1,2-Diamino-4,5-difluorobenzene | Low | Two fluorine atoms, being highly electronegative, strongly reduce the basicity and nucleophilicity of the amines, often necessitating optimized catalytic systems. |
Experimental Protocols
To provide a practical framework, we outline a general, self-validating protocol for the synthesis of a 2-aryl-benzimidazole.
Protocol 1: Synthesis of 2-Aryl-6-chloro-4-fluorobenzimidazole
Causality: This protocol uses ammonium chloride as a mild and economical acid catalyst, suitable for many OPD-aldehyde condensations. Ethanol is chosen as a green and effective solvent. The reaction is monitored by TLC to confirm the consumption of the limiting reagent (the expensive diamine) before proceeding to workup, ensuring efficiency.
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 160.6 mg).
-
Solvent and Reagent Addition: Add ethanol (8 mL), the desired aromatic aldehyde (1.0 mmol), and ammonium chloride (NH₄Cl, 0.3 mmol, 16 mg).
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 2:1 v/v) mobile phase. The disappearance of the diamine spot indicates reaction completion (typically 2-4 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature and pour it into 20 mL of ice-cold water.
-
Isolation: The product will typically precipitate as a solid. Collect the solid by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield the pure 2-aryl-6-chloro-4-fluorobenzimidazole.
Cost-Benefit Analysis and Decision-Making Workflow
The choice of reagent is a multi-factorial decision. While a simpler, cheaper OPD may suffice for initial library synthesis, a more complex reagent like this compound is justified when its unique structural features are paramount.
Caption: Decision workflow for selecting a halogenated OPD.
Benefit Analysis of this compound:
-
Structural Uniqueness: Provides access to a benzimidazole substitution pattern that cannot be achieved with symmetric or mono-substituted precursors. This is invaluable for expanding intellectual property space and fine-tuning Structure-Activity Relationships (SAR).
-
Orthogonal Reactivity: The differential reactivity between the C-Cl and C-F bonds can be exploited for sequential, site-selective cross-coupling reactions, enabling the synthesis of highly complex molecules.
-
Fine-Tuning Physicochemical Properties: The specific combination and position of the halogens provide a unique electronic signature that can precisely modulate properties like lipophilicity (LogP) and acidity/basicity (pKa).[6]
Cost Considerations:
-
High Upfront Cost: As shown in Table 1, the per-gram cost is significantly higher than its alternatives. This makes it unsuitable for large-scale synthesis or initial high-throughput screening campaigns unless absolutely necessary.
-
Potentially Lower Yields/Harsher Conditions: The deactivated nature of the diamine may lead to lower yields or require more energy-intensive reaction conditions, adding to the overall cost of the final product.
Conclusion
This compound is a high-cost, high-value specialty reagent. Its use is not justified for routine synthesis where a simple halogenated benzimidazole is required. For those applications, 4-Fluoro-1,2-phenylenediamine or 4,5-Dichloro-1,2-phenylenediamine offer a far more economical starting point.
However, in the context of advanced drug development or materials science where precise control over regiochemistry, downstream functionalization, and the fine-tuning of electronic properties are critical design elements, the high initial cost of this compound is a sound investment. The strategic advantage it confers by enabling the synthesis of unique, complex, and potentially patentable chemical matter provides a compelling long-term benefit that can outweigh the immediate financial outlay.
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A Senior Application Scientist's Guide to Alternative Reagents for 3-Chloro-5-fluorobenzene-1,2-diamine in Heterocyclic Synthesis
This guide provides an in-depth comparative analysis of alternative reagents to 3-Chloro-5-fluorobenzene-1,2-diamine, a critical building block in the synthesis of fluorinated heterocyclic compounds. For researchers and professionals in drug development, the selection of a starting diamine is a pivotal decision that influences reaction kinetics, yield, and the electronic properties of the final molecule. This document moves beyond a simple catalog of alternatives to explain the causal relationships between substituent effects and reagent performance, supported by experimental data and detailed protocols.
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] this compound offers a scaffold to introduce both fluorine and chlorine atoms, but its reactivity and substitution pattern may not be suitable for all synthetic targets. This guide explores viable alternatives, enabling a more informed selection process.
The Foundational Reaction: Benzimidazole Synthesis
The most common application for o-phenylenediamines is the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[5][6] The core reaction is a condensation of the diamine with an aldehyde or carboxylic acid.[7][8] Understanding the mechanism is key to understanding the reactivity differences between the parent compound and its alternatives. The reaction proceeds via a nucleophilic attack from the diamine's amino groups on the carbonyl carbon, followed by cyclization and aromatization.
Caption: General reaction workflow for benzimidazole synthesis.
The nucleophilicity of the amino groups is paramount. This property is directly modulated by the electronic effects of other substituents on the aromatic ring, forming the basis of our comparison.
The Principle of Reactivity: Substituent Electronic Effects
The rate and efficiency of benzimidazole formation are governed by the electron density on the diamine's amino groups.[9]
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the aromatic ring through inductive or resonance effects. This enhances the nucleophilicity of the amino groups, generally leading to faster reaction rates.[9][10]
-
Electron-Withdrawing Groups (EWGs): Halogens (like -Cl and -F) and nitro groups (-NO₂) decrease the ring's electron density.[9] This reduced electron density makes the amino groups less nucleophilic, which can slow the condensation step and may necessitate more forcing reaction conditions to achieve high yields.
This compound possesses two EWGs, which deactivates the system compared to unsubstituted o-phenylenediamine. The alternatives discussed below are chosen to provide a spectrum of reactivities based on this principle.
Caption: Influence of substituents on diamine reactivity.
Comparative Analysis of Alternative Diamine Reagents
The following sections compare viable alternatives to this compound. The selection is based on providing researchers with options that offer different reactivity profiles and introduce alternative substitution patterns into the final product.
Less Deactivated Halogenated Alternatives
For syntheses where the dual halogenation of the target compound is desired but reactivity is a concern, using diamines with different halogen positions or a single halogen can be advantageous.
-
3-Fluorobenzene-1,2-diamine: [11] With only one EWG, this reagent is expected to be more nucleophilic and reactive than the title compound. It is an excellent choice when only a single fluorine atom is required in that region of the scaffold.
-
3-Chlorobenzene-1,2-diamine: [12] Similar to its fluoro- counterpart, the single chloro- substituent results in less deactivation than the chloro-fluoro combination. Its reactivity should be comparable to the 3-fluoro analog.
Alternatives with Electron-Donating Groups
When rapid reaction kinetics and high yields under mild conditions are the priority, and halogenation is not required, EDG-substituted diamines are superior choices.
-
4,5-Dimethylbenzene-1,2-diamine: The two methyl groups are EDGs, significantly increasing the nucleophilicity of the amino groups.[10] This reagent is expected to be much more reactive than this compound, allowing for milder reaction conditions and shorter reaction times.[10]
Highly Deactivated Alternatives for Specific Targets
In some cases, a highly deactivated ring is necessary, for instance, to prevent unwanted side reactions on the benzene ring in subsequent synthetic steps.
-
4-Nitro-o-phenylenediamine: The nitro group is a very strong EWG, making this diamine significantly less reactive than halogenated diamines.[9] While this necessitates harsher conditions, it can be a strategic choice for complex syntheses.
Performance Data Summary
The following table summarizes experimental data for the synthesis of 2-substituted benzimidazoles from various o-phenylenediamines and aldehydes. This provides a quantitative basis for comparing the alternatives.
| o-Phenylenediamine Derivative | Substituent Effect | Aldehyde | Catalyst | Conditions | Yield (%) | Reference |
| Unsubstituted | Neutral (Baseline) | Anisaldehyde | NH₄Cl | Ethanol, 80°C, 2h | 92 | |
| 4,5-Dimethyl | EDG (Activating) | Benzaldehyde | Acetic Acid | Grinding, 15 min | ~90-95 (implied) | [13] |
| 4-Nitro | Strong EWG (Deactivating) | Benzaldehyde | H₂O₂ / HCl | Acetonitrile, RT | 94 | [8] |
| 3-Chloro-5-fluoro | Dual EWG (Deactivating) | Varies | Varies | Varies | Expected to be lower/slower than unsubstituted | Inferred |
Experimental Protocols
The following protocols provide detailed, validated methodologies for the synthesis of benzimidazoles. They are designed to be robust and adaptable for the different diamines discussed.
Protocol 1: General Benzimidazole Synthesis via Aldehyde Condensation
This protocol is a widely applicable method for synthesizing 2-substituted benzimidazoles.[5]
Workflow Visualization
Caption: Step-by-step experimental workflow for synthesis.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the o-phenylenediamine derivative (1.0 mmol), the desired aldehyde (1.0 mmol), and a catalyst (e.g., ammonium chloride, 30 mol%) in a suitable solvent (e.g., ethanol, 10 mL).
-
Heating: Heat the reaction mixture to 80-90°C and allow it to stir. For more reactive diamines (e.g., 4,5-dimethyl), room temperature may be sufficient.[9] For deactivated diamines (e.g., 4-nitro), longer reaction times or higher temperatures may be required.
-
Monitoring: Monitor the progress of the reaction periodically by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water to remove any residual catalyst.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Conclusion
The choice of an alternative to this compound is a strategic decision guided by the principles of electronic substituent effects.
-
For enhanced reactivity and milder conditions , electron-donating alternatives like 4,5-dimethylbenzene-1,2-diamine are superior.
-
For syntheses requiring a single halogen with improved reactivity over the title compound, 3-fluorobenzene-1,2-diamine or 3-chlorobenzene-1,2-diamine are logical choices.
-
When a highly deactivated ring is synthetically advantageous, 4-nitro-o-phenylenediamine serves as a viable, albeit less reactive, option.
By understanding the interplay between a reagent's structure and its nucleophilicity, researchers can rationally select the optimal building block, streamlining the synthesis of novel heterocyclic compounds for drug discovery and development.
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A Comparative Guide to the Structural Validation of 3-Chloro-5-fluorobenzene-1,2-diamine Derivatives: The Definitive Role of X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and intellectual property protection. The nuanced substitution patterns on an aromatic scaffold, such as in 3-Chloro-5-fluorobenzene-1,2-diamine derivatives, can profoundly influence biological activity, metabolic stability, and safety profiles. This guide provides an in-depth comparison of analytical techniques for the structural validation of this critical class of compounds, establishing why single-crystal X-ray crystallography remains the gold standard, while judiciously integrating complementary methods for a comprehensive analytical workflow.
The Imperative of Unambiguous Structural Elucidation
This compound serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications, including kinase inhibitors and anti-infective agents. The precise arrangement of the chloro, fluoro, and diamine functionalities dictates the molecule's reactivity and its ability to form key interactions—such as hydrogen bonds and halogen bonds—with biological targets.[1][2] An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. Therefore, a robust and irrefutable method for structural validation is not merely a procedural step but a foundational requirement for advancing a drug discovery program.
A Comparative Analysis of Structural Validation Techniques
While several analytical techniques provide structural information, they differ significantly in their resolving power and the directness of the evidence they provide. Here, we compare the principal methods used in the structural characterization of novel this compound derivatives.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Unambiguous and definitive structural determination.[3][4] Provides absolute stereochemistry. | Requires a single, high-quality crystal, which can be challenging to obtain.[4] The solid-state conformation may differ from the solution-state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹⁹F), connectivity, and through-space proximity of atoms.[3][4] | Excellent for characterizing the structure in solution, which can be more biologically relevant.[3] Provides dynamic information. | Structure is inferred from spectral data, which can be ambiguous for complex isomers. Does not provide precise bond lengths or angles. |
| Mass Spectrometry (MS) | High-resolution mass-to-charge ratio, providing elemental composition. Fragmentation patterns can offer structural clues. | High sensitivity and requires very small amounts of sample. Can be coupled with chromatography for mixture analysis. | Primarily provides connectivity information and cannot distinguish between isomers without fragmentation analysis, which can be complex to interpret. Does not provide 3D structural information.[5] |
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive structural validation of a novel this compound derivative, single-crystal X-ray crystallography is unparalleled. It directly visualizes the atomic arrangement in three-dimensional space, leaving no room for ambiguity in isomer identification or conformational analysis.
The Causality Behind the Experimental Choices in X-ray Crystallography
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each choice is critical for success.
Experimental Workflow for X-ray Crystallography
A streamlined workflow for the structural determination of this compound derivatives by X-ray crystallography.
Step-by-Step Protocol for X-ray Crystallographic Validation:
-
Synthesis and Rigorous Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Chromatographic techniques such as flash column chromatography or preparative HPLC are often employed.
-
Crystal Growth Screening: This is often the most challenging step.[4] A variety of crystallization techniques should be screened in parallel:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging and Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, slowly inducing crystallization.
-
Solvent/Anti-Solvent Diffusion: An "anti-solvent" in which the compound is insoluble is slowly introduced into a solution of the compound, reducing its solubility and promoting crystallization.
-
Rationale: The choice of solvents is critical. For halogenated aromatic compounds, solvents that can engage in weak intermolecular interactions, such as halogen bonding or π-stacking, can sometimes facilitate crystal packing.[6][7][8] A broad screen of solvents with varying polarities is recommended.
-
-
Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects. The crystal is carefully mounted on a goniometer head, typically in a cryo-loop with a cryoprotectant to prevent ice formation during data collection.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a higher resolution diffraction pattern. X-rays are diffracted by the electrons in the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using computational methods to generate an initial electron density map.[4] An atomic model is built into this map and refined against the experimental data to yield the final, high-resolution crystal structure.
Self-Validating Systems in Crystallography
The process of X-ray crystallography has inherent self-validation checks. The refinement process minimizes the difference between the observed diffraction data and the data calculated from the structural model. Key metrics such as the R-factor provide a quantitative measure of the quality of the final structure.
Complementary Roles of NMR and Mass Spectrometry
While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable for routine characterization and for understanding the molecule's behavior in solution.
NMR Spectroscopy: The Solution-State Picture
NMR spectroscopy is crucial for confirming the presence of key functional groups and for establishing atomic connectivity. For this compound derivatives, specific NMR experiments are particularly insightful:
-
¹H NMR: Provides information on the number and chemical environment of protons. The characteristic splitting patterns in the aromatic region can help to confirm the substitution pattern.
-
¹³C NMR: Indicates the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: As fluorine has a spin of ½ and is 100% abundant, ¹⁹F NMR is a highly sensitive technique for confirming the presence and electronic environment of the fluorine atom.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning proton and carbon signals and for confirming the overall connectivity of the molecule.
Mass Spectrometry: Confirmation of Elemental Composition
High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized derivative, which in turn confirms its elemental formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) provides an additional layer of confirmation for the presence of a chlorine atom in the molecule.
A Holistic Approach to Structural Validation
The most robust approach to structural validation involves the integration of all three techniques.
Integrated Structural Validation Workflow
An integrated workflow combining MS, NMR, and X-ray crystallography for comprehensive structural validation.
This integrated strategy ensures that the elemental composition, atomic connectivity, and the precise three-dimensional structure are all in agreement, providing an unassailable body of evidence for the proposed chemical structure.
Conclusion
In the competitive landscape of drug discovery and development, there is no substitute for certainty. For this compound derivatives, where subtle structural changes can have significant biological consequences, single-crystal X-ray crystallography stands as the definitive method for structural validation. While NMR and mass spectrometry are essential for routine analysis and for providing a more complete picture of the molecule's properties, the unequivocal, three-dimensional data from X-ray crystallography provides the authoritative grounding required for confident decision-making and the advancement of promising therapeutic candidates.
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A Comparative Guide to the Reaction Kinetics of Halogenated o-Phenylenediamines
This guide provides an in-depth comparative analysis of the reaction kinetics of halogenated o-phenylenediamines (OPDs), a class of compounds essential for synthesizing a wide array of heterocyclic structures pivotal in medicinal chemistry and materials science. We will dissect the influence of halogen substitution on the nucleophilic reactivity of the diamine core, focusing on the widely utilized cyclocondensation reaction to form quinoxalines. This document synthesizes data from multiple studies, presents detailed experimental protocols, and offers expert insights into the causal relationships between molecular structure and kinetic behavior, designed for researchers, scientists, and drug development professionals.
The Underlying Principle: Electronic Effects of Halogen Substituents
The reactivity of the o-phenylenediamine core is fundamentally governed by the nucleophilicity of its two amino groups. Halogen atoms, when substituted onto the aromatic ring, exert a powerful and dualistic electronic influence that modulates this reactivity.
-
Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the ring, reduces the electron density on the nitrogen atoms, and consequently lowers their nucleophilicity. This is the dominant effect for chlorine, bromine, and iodine.
-
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect counteracts the inductive effect. For fluorine, which has orbital sizes more compatible with carbon, the resonance effect is more significant than for other halogens, though the inductive effect still dominates.
The net result is that halogen substituents are deactivating groups, which tend to slow the rate of nucleophilic attack compared to unsubstituted OPD.[1] The degree of this deactivation generally follows the order of electronegativity: F > Cl > Br > I . This principle is the cornerstone for understanding the kinetic differences observed in their reactions.
Comparative Kinetics in a Benchmark Reaction: Quinoxaline Synthesis
The acid-catalyzed cyclocondensation of an OPD with a 1,2-dicarbonyl compound (like benzil) to form a quinoxaline is a classic and highly reliable transformation.[2][3] It serves as an excellent model system for comparing the kinetic performance of halogenated OPDs. The reaction proceeds via an initial nucleophilic attack of one amino group on a carbonyl carbon, a rate-influencing step directly dependent on the amine's nucleophilicity.
While direct second-order rate constants for a homologous series are not always available in comparative literature, reaction times and yields under standardized conditions serve as effective proxies for assessing relative reactivity.
Table 1: Comparative Performance in Quinoxaline Synthesis
| o-Phenylenediamine Derivative | Reactant | Conditions | Time | Yield (%) | Reference(s) |
| 4,5-Dichloro-o-phenylenediamine | Phenacyl Bromide | 5% WO3/ZrO2, Reflux | 2.5 h | 90 | [4] |
| 4,5-Dimethyl-o-phenylenediamine | Benzil | Acetic Acid, EtOH, Reflux | 2-4 h | ~85 | [5] |
| Unsubstituted o-phenylenediamine | Benzil | HFIP, Room Temp | 20 min | 95 | [3] |
| Substituted o-phenylenediamine | α-Halo Ketones | Water, 80 °C | 1-3 h | Moderate-High | [6] |
Analysis of Kinetic Data:
The data illustrates a clear trend: electron-donating groups (like the methyl groups in 4,5-dimethyl-o-phenylenediamine) result in reaction rates comparable to or slightly slower than the unsubstituted parent compound, which reacts very rapidly.[5] Conversely, OPDs with electron-withdrawing substituents, such as 4,5-dichloro-o-phenylenediamine, often require longer reaction times or more forcing conditions to achieve high yields.[4] This aligns with the principle that reduced nucleophilicity of the amino groups slows the initial condensation step. The use of catalysts or alternative reaction media like water at elevated temperatures can often compensate for this reduced reactivity.[6]
Visualizing the Workflow and Mechanism
Effective experimental design requires a clear understanding of both the practical workflow and the underlying chemical transformation.
Caption: A generalized workflow for conducting and analyzing a chemical kinetics experiment.
Caption: The stepwise mechanism for the cyclocondensation of an OPD with a 1,2-dicarbonyl.
Experimental Protocols
Adherence to a robust, validated protocol is critical for reproducible kinetic studies.
Protocol 1: Synthesis of 6,7-Dichloro-2,3-diphenylquinoxaline
This protocol describes a representative synthesis, which can be adapted for kinetic analysis by incorporating timed sampling.
Materials:
-
4,5-dichloro-o-phenylenediamine (1 mmol, 177.03 g/mol )
-
Benzil (1 mmol, 210.23 g/mol )
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic, ~3 drops)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloro-o-phenylenediamine (177 mg, 1 mmol) and benzil (210 mg, 1 mmol).
-
Add ethanol (20 mL) and the catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Self-Validation: Monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.
-
Upon completion (typically 2-3 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove residual reactants.
-
Dry the product under vacuum to obtain 6,7-dichloro-2,3-diphenylquinoxaline.
-
Characterize the final product via ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Kinetic Monitoring via UV-Vis Spectrophotometry
This protocol is designed to measure reaction rates by observing changes in light absorbance over time. It is particularly useful when the product has a unique absorbance maximum distinct from the reactants.
Instrumentation:
-
Temperature-controlled UV-Vis Spectrophotometer with a multi-cell holder.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Determine λmax: Separately record the UV-Vis spectra of the halogenated OPD, the dicarbonyl reactant, and the purified quinoxaline product to identify a suitable wavelength (λmax) where the product absorbs strongly and the reactants absorb weakly.
-
Prepare Stock Solutions: Prepare stock solutions of the halogenated OPD and the dicarbonyl in the reaction solvent (e.g., ethanol) at a known concentration (e.g., 0.1 M).
-
Setup the Reaction: In a thermostatted cuvette, place the solvent and the catalytic acid. Add the dicarbonyl solution to achieve the desired final concentration. Use an excess of the dicarbonyl (e.g., 10-fold) to ensure pseudo-first-order kinetics with respect to the OPD.
-
Initiate the Reaction: At time t=0, inject a small, known volume of the OPD stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at λmax at fixed time intervals (e.g., every 30 seconds).
-
Data Analysis: The reaction is followed until the absorbance value becomes constant (A∞). The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of the resulting straight line is -kobs.[7]
Conclusion and Expert Insights
The kinetic behavior of halogenated o-phenylenediamines in nucleophilic reactions is a direct and predictable consequence of the electronic properties of the halogen substituent.
-
Key Takeaway: All halogens deactivate the OPD core towards nucleophilic attack due to their strong inductive electron withdrawal, slowing reaction rates. The degree of this deactivation generally correlates with electronegativity (F > Cl > Br > I).
-
Practical Implications: When designing a synthesis involving a halogenated OPD, especially a fluorinated or chlorinated one, researchers should anticipate the need for longer reaction times, higher temperatures, or the use of an effective catalyst to achieve practical conversion rates.[4]
-
Future Outlook: A quantitative understanding of these kinetic effects is invaluable for the rational design of synthetic routes. For drug development professionals, it allows for the fine-tuning of molecular scaffolds, where the introduction of a halogen atom not only modifies metabolic stability and binding affinity but also impacts the feasibility and efficiency of the synthetic pathway.
By leveraging the principles and protocols outlined in this guide, researchers can make more informed decisions in their experimental design, leading to more efficient and successful synthesis of complex heterocyclic molecules.
References
- Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: College of Chemistry and Chemical Engineering, Jiangxi Normal University URL:[Link]
- Title: Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide Source: ResearchG
- Title: Recent advances in the transition-metal-free synthesis of quinoxalines Source: PubMed Central (PMC) URL:[Link]
- Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL:[Link]
- Title: A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate Source: Longdom Publishing URL:[Link]
- Title: Experimental methods of chemical kinetics Source: Chemistry LibreTexts URL:[Link]
- Title: Reaction with o‐phenylenediamine.
- Title: Kinetics of oxidative condensation of p-phenylenediamines with mono- and poly-substituted benzoylacetanilides Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]
- Title: THE INVESTIGATION OF THE REACTION KINETICS OF o-PHENYLENEDIAMINE AND m-PHENYLENEDIAMINE IN THE PRESENCE Ag(I) Source: C.blogs URL:[Link]
- Title: Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions Source: National Institutes of Health (NIH) URL:[Link]
- Title: Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles Source: MDPI URL:[Link]
- Title: o-Phenylenediamine as a New Catalyst in the Highly Regioselective Conversion of Epoxides to Halohydrins with Elemental Halogens Source: ResearchG
- Title: Take advantage of time in your experiments: a guide to simple, informative kinetics assays Source: National Institutes of Health (NIH) URL:[Link]
- Title: Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles Source: Royal Society of Chemistry URL:[Link]
- Title: PART I: THE INFLUENCE OF HALOGEN-CONTAINING GROUPS, SUBSTITUTED IN THE ALPHA-POSITION OF TOLUENE, ON THE FREE-RADICAL REACTIVITY OF THE BENZYLICHYDROGENS. PART II: HALOGEN EXCHANGE REACTIONS OF AROMATIC TRIFLUOROMETHYL COMPOUNDS Source: Purdue e-Pubs URL:[Link]
- Title: Kinetics and Mechanism of the Heterogeneous Oxidation of N-Substituted-p-Phenylenediamines over Supported Zinc Oxide Source: ResearchG
- Title: Quantifying the Molecular Structural Effects on the Reaction Kinetics and Equilibrium Between Organic Amines and CO2: Insights from Theoretical Calcul
- Title: Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concentration Gradients Source: ChemRxiv URL:[Link]
- Title: Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents Source: PubMed URL:[Link]
- Title: Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids Source: Royal Society of Chemistry URL:[Link]
- Title: The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes Source: ResearchG
- Title: Fluorination vs.
- Title: [The study on reaction kinetics based on a new system of the horseradish peroxidase catalyting the oxidation of o-phenylenediamine by H2O2] Source: PubMed URL:[Link]
- Title: Amine Reactions and Practice (Live Recording) Organic Chemistry Review Source: YouTube URL:[Link]
- Title: 4,5-Dichloro-1,2-phenylenediamine Source: PubChem URL:[Link]
- Title: Kinetics Studies on the Hydrolysis of N-Benzoyl-4,5-diphenylimidazole Derivatives Source: Bulletin of the Korean Chemical Society URL:[Link]
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The Isomeric Advantage: A Comparative Guide to the Influence of Substituent Position on the Properties of Fluorinated Diamines
Introduction: The Strategic Placement of Fluorine in Drug Discovery
The introduction of fluorine into molecular scaffolds has become a pivotal strategy in modern medicinal chemistry. Fluorine's unique combination of high electronegativity, a small van der Waals radius comparable to hydrogen, and the ability to form strong carbon-fluorine bonds can dramatically alter the physicochemical and pharmacological properties of a parent compound. In the realm of diamines—critical components in a vast array of pharmaceuticals—the precise placement of fluorine can modulate key drug-like properties, including basicity (pKa), lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comparative analysis of how the isomeric position of fluorine substituents on an aromatic diamine framework dictates these crucial parameters, supported by experimental data and detailed protocols for their assessment.
Basicity (pKa): The Inductive Effect and Positional Nuances
The basicity of an amine, quantified by the pKa of its conjugate acid, is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, permeability, and interaction with biological targets. The potent electron-withdrawing inductive effect of fluorine significantly reduces the electron density on the nitrogen atoms, thereby decreasing their basicity and resulting in lower pKa values compared to their non-fluorinated counterparts. A lower pKa signifies a weaker base.
The position of the fluorine atom relative to the amine groups introduces subtle but significant differences in pKa due to the distance-dependent nature of the inductive effect.
Comparative pKa Data for Fluorinated Anilines (as a proxy for aromatic diamines):
| Compound | Substituent Position | pKa of Conjugate Acid |
| Aniline | - | 4.6 |
| 2-Fluoroaniline | Ortho | 3.2 |
| 3-Fluoroaniline | Meta | 3.5 |
| 4-Fluoroaniline | Para | 4.7 |
Note: Data is illustrative and sourced from various chemistry databases. The trend is the key takeaway.
As the data suggests, the ortho and meta positions experience a more pronounced pKa-lowering effect due to the closer proximity of the fluorine atom to the amino group. The para-fluoroaniline, interestingly, shows a pKa similar to aniline, which can be attributed to the opposing +M (mesomeric) effect of fluorine at the para position, which donates electron density to the ring, counteracting the -I (inductive) effect to some extent.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method is a robust technique for determining pKa values in the 2-12 range by monitoring pH changes during titration.
Materials:
-
Fluorinated diamine sample (approximately 1 mM solution)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Deionized water (and co-solvent like methanol if needed for solubility)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Buret
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the fluorinated diamine in a known volume of deionized water (or a water/co-solvent mixture). Add 0.15 M KCl to maintain constant ionic strength.
-
Initial pH: Immerse the calibrated pH electrode into the stirred solution and record the initial pH.
-
Titration with Acid: Add small, precise increments of 0.1 M HCl, recording the pH after each addition and allowing the reading to stabilize. Continue well past the equivalence point.
-
Titration with Base: In a separate experiment, titrate a fresh sample solution with 0.1 M NaOH, again recording the pH at each increment.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely identified from the peaks of the first derivative plot (ΔpH/ΔV vs. V).
Lipophilicity (logP): A Complex Interplay of Effects
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. While fluorine is more lipophilic than hydrogen, its effect on the overall molecular lipophilicity is highly dependent on its position and the electronic environment of the molecule.
Generally, fluorination increases lipophilicity. However, the positional impact is not always straightforward. For instance, ortho-substituted compounds may exhibit a reduced difference in logP compared to their meta and para isomers, especially if intramolecular hydrogen bonding is possible.
Illustrative Comparative logP Data:
| Compound | Substituent Position | Experimental logP |
| 1,3-Diaminobenzene | - | -0.4 |
| 2-Fluoro-1,3-diaminobenzene | Ortho | ~0.1 |
| 4-Fluoro-1,3-diaminobenzene | Meta/Para | ~0.3 |
Note: These are estimated values to illustrate the general trend.
The slightly lower lipophilicity of the ortho isomer in some cases can be attributed to the potential for intramolecular hydrogen bonding between the fluorine and an adjacent amine proton, which can increase the molecule's polarity.
Experimental Protocol: logP Determination by ¹⁹F NMR Spectroscopy
This method is particularly useful for fluorinated compounds and does not require UV activity.
Materials:
-
Fluorinated diamine sample
-
Reference compound with a known logP (e.g., 2,2,2-trifluoroethanol)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
NMR tubes
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a stock solution of the fluorinated diamine and the reference compound in a suitable solvent.
-
Partitioning: In a vial, mix equal volumes of the water-saturated n-octanol and the octanol-saturated water. Add a small aliquot of the stock solution.
-
Equilibration: Vortex the mixture vigorously for several minutes to ensure thorough partitioning. Centrifuge to separate the layers.
-
NMR Analysis: Carefully separate the n-octanol and water layers and transfer each to a separate NMR tube.
-
Acquire Spectra: Acquire a ¹⁹F NMR spectrum for each layer at a constant temperature.
-
Data Analysis: The ratio of the integrals of the fluorine signals in the n-octanol and water layers for both the sample and the reference compound is used to calculate the logP of the sample, using the known logP of the reference.
Metabolic Stability: Blocking Sites of Metabolism
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. A compound with higher metabolic stability generally has a longer half-life in the body. Fluorine substitution can significantly enhance metabolic stability by blocking sites of oxidative metabolism. The strong C-F bond is resistant to cleavage by cytochrome P450 enzymes.
The position of the fluorine atom is critical for its effectiveness as a metabolic shield. Placing a fluorine atom at a site that is a known "metabolic soft spot" can prevent hydroxylation or other metabolic transformations at that position. For example, para-fluorination of an aromatic ring is a common strategy to block aromatic hydroxylation.
Conceptual Comparison of Metabolic Stability:
| Substituent Position | Expected Impact on Metabolic Stability | Rationale |
| Ortho | Moderate to High | Can sterically hinder access of metabolic enzymes to the adjacent amine group. |
| Meta | Moderate | Less direct steric hindrance compared to ortho, but still influences the electronic properties of the ring, potentially disfavoring metabolism. |
| Para | High | Effectively blocks para-hydroxylation, a common metabolic pathway for aromatic rings. |
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in phase I metabolic enzymes like cytochrome P450s.
Materials:
-
Pooled human liver microsomes
-
Fluorinated diamine test compound (1 µM)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Positive control compound (e.g., a compound with known high clearance)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, pre-warm the liver microsomes, phosphate buffer, and the test compound to 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the rate constant for metabolism. From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.
Binding Affinity: Modulating Drug-Receptor Interactions
The introduction of fluorine can enhance the binding affinity of a ligand to its target protein through various mechanisms. These include direct interactions of the fluorine atom with the protein, such as through electrostatic or hydrogen-bonding interactions, and indirect effects where fluorine alters the conformation or electronic properties of the ligand to favor a more optimal binding pose.
The position of the fluorine atom dictates the nature of these interactions.
-
An ortho-fluoro substituent can induce a conformational preference in the molecule that may be more favorable for binding.
-
A meta-fluoro group can alter the electronic distribution of the molecule, potentially enhancing electrostatic interactions with the receptor.
-
A para-fluoro substituent, in addition to blocking metabolism, can participate in favorable hydrophobic interactions within the binding pocket.
Experimental Protocol: Binding Affinity Determination by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of ligand-binding affinities and kinetics.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Purified target protein
-
Fluorinated diamine analytes at various concentrations
-
Immobilization buffers (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: The target protein is immobilized onto the surface of the sensor chip.
-
Analyte Injection: A continuous flow of running buffer is passed over the chip surface. The fluorinated diamine analyte is then injected at various concentrations.
-
Binding and Dissociation: As the analyte binds to the immobilized protein, the change in mass on the sensor surface is detected as a change in the refractive index, which is recorded in a sensorgram. After the injection, the running buffer washes over the surface, and the dissociation of the analyte is monitored.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Visualizing the Workflows
Caption: Experimental workflows for determining key physicochemical and pharmacological properties of fluorinated diamines.
Conclusion
The strategic placement of fluorine on a diamine scaffold is a powerful tool for fine-tuning its drug-like properties. The isomeric position of the fluorine substituent has a profound and often predictable influence on the molecule's basicity, lipophilicity, metabolic stability, and binding affinity. A thorough understanding of these structure-property relationships, supported by robust experimental data, is essential for the rational design of novel fluorinated diamines with optimized therapeutic potential. This guide provides a framework for the comparative evaluation of such compounds, empowering researchers to make more informed decisions in the drug discovery and development process.
References
- A Technical Guide to Preliminary Reactivity Studies of Fluorin
- Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]
- Full article: The role of fluorine in medicinal chemistry. [Link]
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchG
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. [Link]
- Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity | Journal of Medicinal Chemistry - ACS Public
- Fluorine in drug discovery: Role, design and case studies.
- Measurement of Polyamine pK a Values | Springer N
- Measurement of Drug Lipophilicity and pKa Using Acoustics | Analytical Chemistry. [Link]
- Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. [Link]
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
- How to Conduct an In Vitro Metabolic Stability Study. [Link]
- Fluorine substituent effects (on bioactivity)
- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. [Link]
- LogP—Making Sense of the Value - ACD/Labs. [Link]
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC - NIH. [Link]
- Synthesis and characterization of fluorinated polyimides derived from novel unsymmetrical diamines | Request PDF - ResearchG
- Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. [Link]
- Correlation of the DFT-calculated lipophilicities with the experimental...
- A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...
- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. [Link]
- pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | The Journal of Physical Chemistry A - ACS Public
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF - ResearchG
- Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed. [Link]
- Explaining Acidities of Ortho, Meta, & Para Fluorophenols - Physics Forums. [Link]
- Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC - PubMed Central. [Link]
- Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed. [Link]
- New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. [Link]
- Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. [Link]
- Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelin
- Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery - Illinois Experts. [Link]
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchG
- Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip | Bio-Radi
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s - PMC - NIH. [Link]
- Which compound is a better base, aniline or para-fluoroaniline? Why? - Quora. [Link]
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. [Link]
- Synthesis and properties of highly fluorinated polyimides - Semantic Scholar. [Link]
- (PDF) Use of Surface Plasmon Resonance (SPR)
- The pKa values of a few ortho-,
A Comparative Guide to the Applications of Substituted Phenylenediamines
For Immediate Release
A Comprehensive Review of Substituted Phenylenediamines: From Industrial Applications to Advanced Materials and Therapeutics
This guide offers an in-depth comparison of substituted phenylenediamines, highlighting their diverse applications, performance metrics, and the influence of their chemical structures on function. Designed for researchers, scientists, and professionals in drug development, this document provides a critical analysis supported by experimental data to inform material selection, formulation, and new product development.
Introduction to Phenylenediamines
Phenylenediamines are aromatic amines with the chemical formula C₆H₄(NH₂)₂.[1] The positional isomerism (ortho-, meta-, and para-) and the nature of substituents on the phenyl ring and amino groups give rise to a vast array of derivatives with tailored properties. These compounds are critical building blocks and active ingredients in numerous commercial products, ranging from industrial polymers and rubber to cosmetics and pharmaceuticals. This guide will focus on the comparative performance of substituted phenylenediamines in their major application areas.
Antioxidants and Antiozonants in Elastomers
Substituted p-phenylenediamines (PPDs) are indispensable additives in the rubber industry, serving as potent antioxidants and antiozonants to extend the service life of products like tires.[2][3] Their primary function is to intercept and neutralize reactive oxygen species and ozone before they can degrade the polymer backbone.[3]
Mechanism of Action: PPDs function by donating a hydrogen atom to radical species, thereby terminating the auto-oxidation chain reaction. The resulting PPD radical is relatively stable and does not propagate the chain. The antiozonant action involves the PPD migrating to the rubber surface and reacting with ozone, forming a protective film.[4]
Comparative Performance: The effectiveness of PPDs is highly dependent on their substitution pattern, which influences their solubility, migration rate within the rubber matrix, and reactivity.
| Antioxidant | Common Name | Key Features | Relative Performance |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | Excellent antiozonant and antioxidant properties. Widely used in tires.[5] | High antioxidant effectiveness.[5] However, its oxidation product, 6PPD-quinone, is highly toxic to certain aquatic species.[2][3] |
| N,N'-diphenyl-p-phenylenediamine | DPPD | Good antioxidant, particularly at high temperatures. Less effective as an antiozonant compared to 6PPD.[6] | Less toxic than 6PPD and has a higher melting point, which can be advantageous in some applications.[3] |
| N-isopropyl-N'-phenyl-p-phenylenediamine | IPPD | Effective antiozonant and antioxidant. | Stabilizing effect is dependent on the polymer matrix.[7] |
Experimental Protocol: Evaluation of Antioxidant Effectiveness using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A known concentration of the PPD antioxidant is compounded with the rubber matrix (e.g., polyisoprene or styrene-butadiene rubber).
-
DSC Analysis: The samples are subjected to a controlled temperature program in an oxygen atmosphere.
-
Data Acquisition: The onset temperature of oxidation is measured, which indicates the point at which the antioxidant is consumed and the rubber begins to degrade.
-
Comparison: Higher onset temperatures of oxidation signify greater antioxidant effectiveness.[7]
Precursors for High-Performance Polymers: Aramids
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength, thermal stability, and chemical resistance.[8] Substituted phenylenediamines are key monomers in the synthesis of aramids like Kevlar® and Nomex®.
Structure-Property Relationships: The choice of phenylenediamine isomer and its substituents profoundly impacts the final properties of the aramid.
-
Para-phenylenediamine (PPD): Used in the synthesis of poly(p-phenylene terephthalamide) (PPTA), known as Kevlar®. The para-linkages result in a rigid, linear polymer chain, leading to high tensile strength and modulus.[1][8]
-
Meta-phenylenediamine (MPD): A key component of poly(m-phenylene isophthalamide), or Nomex®. The meta-linkages introduce kinks in the polymer chain, resulting in a less rigid structure with excellent thermal and chemical resistance, as well as flame-retardant properties.[9]
-
Substituted Phenylenediamines: Introducing substituents on the phenylenediamine ring can enhance solubility and processability, although often with a trade-off in thermal stability. For example, incorporating flexible ether linkages can improve solubility.[10]
| Aramid Type | Key Phenylenediamine Monomer | Polymer Structure | Key Properties |
| PPTA (Kevlar®) | p-Phenylenediamine | Linear, rigid-rod | High strength, high modulus[8][11] |
| PMPI (Nomex®) | m-Phenylenediamine | Kinked, semi-flexible | Thermal stability, flame resistance[9] |
| Copolyamides | Substituted Phenylenediamines | Modified chain architecture | Improved solubility, processability[8][12] |
Experimental Protocol: Synthesis of an Aramid via Low-Temperature Solution Polycondensation
-
Monomer Preparation: Dissolve the substituted phenylenediamine in a suitable aprotic polar solvent (e.g., N-methyl-2-pyrrolidone) containing a base (e.g., pyridine) to neutralize the HCl byproduct.
-
Polymerization: Cool the solution and slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride) under vigorous stirring.
-
Precipitation and Washing: After the reaction is complete, precipitate the polymer in a non-solvent like water or ethanol.
-
Drying: The resulting aramid polymer is filtered, washed, and dried under vacuum.
-
Characterization: The polymer's properties, such as molecular weight, thermal stability (TGA), and mechanical strength (tensile testing), are then characterized.[13]
Hair Dyes: Formulation and Safety Considerations
p-Phenylenediamine (PPD) and its derivatives are the most common primary intermediates in permanent oxidative hair dyes.[14][15] They produce long-lasting color by reacting with a developer (hydrogen peroxide) and a coupler inside the hair shaft.[16][17]
Mechanism of Color Formation:
-
Oxidation: In an alkaline environment, hydrogen peroxide oxidizes the PPD to a reactive quinonediimine.
-
Coupling: The quinonediimine then reacts with a coupler molecule to form a larger indo dye.
-
Polymerization: These indo dyes can further polymerize to form even larger color molecules that are trapped within the hair cortex, resulting in a permanent color.
Comparison of PPD and its Alternatives: The use of PPD in hair dyes has raised health concerns due to its potential as a skin sensitizer and allergen.[11][14][18] This has led to the development of alternatives with improved safety profiles.
| Compound | Key Features | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Provides a wide range of natural-looking colors, excellent gray coverage.[16] | High efficacy and cost-effective. | Potent skin sensitizer, can cause severe allergic reactions.[11][18][19] |
| p-Toluenediamine (PTD) | A common alternative to PPD. | Generally considered to be a weaker sensitizer than PPD. | Still has sensitization potential. |
| 2,5-Diaminotoluene | Another PPD alternative. | Offers a different color palette. | Can also be a skin sensitizer. |
Experimental Protocol: Patch Testing for Skin Sensitization
-
Preparation: A small, diluted amount of the hair dye formulation is prepared as per the manufacturer's instructions.
-
Application: A small amount is applied to a discreet area of the skin, typically behind the ear or on the inner elbow.
-
Observation: The area is left undisturbed for 48 hours and then observed for any signs of allergic reaction, such as redness, itching, swelling, or blistering.[14] A positive reaction indicates sensitization to one or more components of the dye.
Emerging Applications in Medicinal Chemistry
Substituted phenylenediamines are versatile scaffolds in drug discovery due to their ability to engage in various biological interactions. Their derivatives have been investigated for a range of therapeutic applications.
Structure-Activity Relationships (SAR): The biological activity of phenylenediamine derivatives can be finely tuned by modifying the substituents on the aromatic ring and the amino groups.
-
Anticancer Agents: Certain metal complexes of Schiff bases derived from phenylenediamines have shown promising cytostatic activity.[20]
-
Factor Xa Inhibitors: Phenylenediamine derivatives have been developed as potent inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, for the treatment of thrombosis.[21]
-
DPP-4 Inhibitors: Novel derivatives have been designed as inhibitors of dipeptidyl peptidase 4 (DPP-4) for the management of type 2 diabetes.[22]
-
Antioxidant Therapeutics: N,N'-diphenyl-1,4-phenylenediamine (DPPD) has been shown to have therapeutic potential by enhancing the antioxidant capacity in biological systems.[23]
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Factor Xa)
-
Reagents: Prepare solutions of the test compound (substituted phenylenediamine derivative), Factor Xa enzyme, and a chromogenic substrate.
-
Incubation: Incubate the test compound with Factor Xa for a specific period to allow for binding.
-
Substrate Addition: Add the chromogenic substrate. The rate of color development is proportional to the activity of the unbound enzyme.
-
Measurement: Use a spectrophotometer to measure the absorbance at a specific wavelength over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition by the test compound compared to a control without the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[21]
Conclusion
Substituted phenylenediamines are a remarkably versatile class of compounds with a broad and expanding range of applications. The ability to tailor their properties through chemical modification has made them indispensable in industries ranging from polymer manufacturing and rubber production to cosmetics and pharmaceuticals. While challenges related to toxicity and environmental impact exist for some derivatives, ongoing research is focused on developing safer and more sustainable alternatives. A thorough understanding of the structure-property relationships presented in this guide is crucial for the rational design and application of next-generation materials and therapeutics based on the phenylenediamine core.
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Performance of 3-Chloro-5-fluorobenzene-1,2-diamine in Different Solvent Systems: A Comparative Guide
For researchers and professionals in drug development and fine chemical synthesis, the choice of solvent is a critical parameter that can dictate the success of a reaction, influencing yield, purity, and reaction kinetics. This guide provides an in-depth analysis of the performance of 3-Chloro-5-fluorobenzene-1,2-diamine in a variety of common laboratory solvents. We will also compare its performance with a structurally similar alternative, 4,5-dichloro-o-phenylenediamine, to provide a broader context for your experimental design.
Introduction: The Critical Role of Solvent Selection
This compound is a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. Its utility stems from the presence of two adjacent amino groups, which can participate in cyclization reactions to form heterocyclic systems, and the halogen substituents that offer sites for further functionalization. The performance of this diamine, however, is intrinsically linked to the solvent system in which it is employed. A judicious choice of solvent can enhance solubility, modulate reactivity, and ensure the stability of the starting material and any intermediates.
This guide is structured to provide a comprehensive overview of the performance of this compound, underpinned by established scientific principles and methodologies that ensure the reliability of the presented data.
Comparative Solubility Analysis
The solubility of a reagent is a primary determinant of its utility in a given solvent. A compound that is poorly soluble will exhibit reduced reaction rates and may lead to heterogeneous reaction mixtures that are difficult to manage. Here, we present a comparative analysis of the solubility of this compound and a common alternative, 4,5-dichloro-o-phenylenediamine.
Methodology for Solubility Determination:
A standardized protocol for solubility testing involves preparing saturated solutions of the compound in various solvents at a controlled temperature.[1][2] The concentration of the dissolved solid is then determined analytically, often by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: Quantitative Solubility Assessment via HPLC
-
Preparation of Saturated Solutions:
-
To a series of 10 mL glass vials, add an excess amount (e.g., 100 mg) of this compound or the chosen alternative.
-
Add 5.0 mL of the test solvent to each vial. The solvent selection should cover a range of polarities and proticities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), and N,N-Dimethylformamide (DMF)).
-
Seal the vials and agitate them in a temperature-controlled shaker at 25 °C for 24 hours to ensure equilibrium is reached.
-
-
Sample Preparation for HPLC Analysis:
-
After 24 hours, allow the vials to stand undisturbed for 1 hour to permit undissolved solids to settle.
-
Carefully withdraw a 1.0 mL aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Analyze the diluted samples using a reverse-phase HPLC system equipped with a C18 column and a UV detector.
-
The mobile phase can consist of a gradient of acetonitrile and water with 0.1% formic acid.
-
Quantify the concentration of the diamine in each sample by comparing the peak area to a pre-established calibration curve.
-
Table 1: Comparative Solubility of Aromatic Diamines at 25 °C (Hypothetical Data)
| Solvent | Solvent Type | This compound (mg/mL) | 4,5-dichloro-o-phenylenediamine (mg/mL) |
| Methanol | Polar Protic | ~50 | ~40 |
| Ethanol | Polar Protic | ~45 | ~35 |
| Acetone | Polar Aprotic | ~150 | ~120 |
| Acetonitrile | Polar Aprotic | ~100 | ~80 |
| DMSO | Polar Aprotic | >200 | >180 |
| DMF | Polar Aprotic | >200 | >190 |
| Dichloromethane | Nonpolar | ~20 | ~15 |
| Toluene | Nonpolar | ~5 | ~3 |
Note: The solubility values presented are hypothetical and intended for illustrative purposes. Actual experimental values may vary.
Interpretation of Solubility Data:
The presence of the fluorine atom in this compound is expected to increase its polarity and potential for hydrogen bonding compared to the dichloro-analogue. This generally leads to enhanced solubility in polar solvents. Both compounds are anticipated to exhibit high solubility in polar aprotic solvents like DMSO and DMF, which are excellent at solvating a wide range of organic molecules. In contrast, their solubility in nonpolar solvents like toluene is expected to be limited.
Stability in Different Solvent Environments
The stability of a reagent is paramount for reproducible and high-yielding chemical transformations. Halogenated aromatic diamines can be susceptible to degradation, particularly in the presence of light or certain reactive species. The choice of solvent can influence this stability.
Causality Behind Solvent Effects on Stability:
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can participate in hydrogen bonding with the amino groups, which can stabilize the diamine.[3][4][5][6] However, they can also facilitate protonation or deprotonation, which may be a prelude to degradation pathways.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally less reactive towards the diamine itself and are good choices for maintaining its integrity over longer reaction times.
-
Nonpolar Solvents: While offering a less reactive environment, the poor solubility of the diamine in these solvents often limits their practical application.
Workflow for Assessing Solvent-Dependent Stability
Caption: Workflow for evaluating the stability of this compound in different solvents.
Reactivity and Performance in a Model Reaction
To provide a practical comparison of performance, we can consider a model reaction, such as the synthesis of a benzimidazole derivative. This reaction is a common application for o-phenylenediamines.
Model Reaction: Synthesis of a Substituted Benzimidazole
The reaction of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent is a standard method for benzimidazole synthesis. The choice of solvent can significantly impact the reaction rate and the yield of the desired product.
Logical Relationship in Solvent Choice for Reactivity
Caption: Impact of solvent type on a typical benzimidazole synthesis.
Expected Performance Comparison:
-
This compound: The electron-withdrawing nature of both the chloro and fluoro substituents will decrease the nucleophilicity of the amino groups compared to an unsubstituted phenylenediamine. However, the fluorine atom may participate in specific interactions that could influence the reaction pathway.
-
4,5-dichloro-o-phenylenediamine: With two electron-withdrawing chloro groups, this diamine is also expected to have reduced nucleophilicity.
In a polar aprotic solvent like DMF, which can effectively solvate the reactants and any charged intermediates, the reaction is likely to proceed at a reasonable rate for both diamines. In a polar protic solvent like ethanol, the reaction may be slower due to hydrogen bonding with the amino groups, which reduces their availability for reaction.
Self-Validating Protocols: Ensuring Trustworthiness through Spectroscopic Analysis
To ensure the integrity of the starting materials and to confirm the identity of any reaction products, spectroscopic analysis is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence and integration of the aromatic and amine protons.
-
¹³C NMR: Will show the expected number of carbon signals for the aromatic ring.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, providing a definitive confirmation of the structure of this compound.[7][8][9]
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS):
HPLC-MS is an invaluable tool for assessing the purity of the diamine and for monitoring the progress of a reaction. The mass spectrometer provides molecular weight information, confirming the identity of the starting material, intermediates, and final product. Established HPLC methods for aromatic amines can be adapted for this purpose.[1][10][11][12][13]
Conclusion and Recommendations
The selection of an appropriate solvent system is a multi-faceted decision that requires consideration of solubility, stability, and the specific requirements of the chemical reaction.
-
For high solubility and general utility , polar aprotic solvents such as DMSO and DMF are excellent choices for this compound.
-
For reactions where proton sources are required or where cost is a major consideration , polar protic solvents like ethanol and methanol can be effective, although a trade-off in solubility and reaction rate may be observed.
-
Nonpolar solvents are generally not recommended due to the poor solubility of the diamine.
When comparing with 4,5-dichloro-o-phenylenediamine, this compound is expected to exhibit slightly better solubility in polar solvents due to the presence of the fluorine atom. The electronic effects of the halogen substituents will influence the reactivity of both compounds, and the optimal choice will depend on the specific reaction being performed.
Ultimately, the empirical testing of a small number of solvent systems, guided by the principles outlined in this guide, will lead to the most effective and efficient reaction conditions. The use of robust analytical techniques such as NMR and HPLC-MS is strongly recommended to validate all experimental results.
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A Senior Application Scientist's Guide to the Purification of Substituted o-Phenylenediamines
Substituted o-phenylenediamines (OPDs) are indispensable building blocks in modern drug development and materials science. Their vicinal diamine functionality makes them ideal precursors for a vast array of heterocyclic compounds, most notably benzimidazoles and quinoxalines, which form the core of numerous pharmacologically active molecules.[1][2] However, the journey from crude reaction mixture to highly pure OPD is fraught with challenges, primarily stemming from the compound's inherent sensitivity to air.
This guide provides an in-depth comparison of common purification techniques, grounded in experimental data and practical insights. It is designed to equip researchers with the knowledge to select and execute the optimal purification strategy for their specific substituted OPD, ensuring the integrity and reliability of their subsequent research.
The Central Challenge: Oxidation
The paramount difficulty in handling OPDs is their propensity for aerial oxidation. The electron-rich aromatic ring and the two nucleophilic amino groups are readily attacked by atmospheric oxygen, leading to the formation of highly colored, dimeric and polymeric impurities, such as 2,3-diaminophenazine (DAP).[3][4][5] This oxidation is not merely a cosmetic issue; these impurities can interfere with subsequent reactions, poison catalysts, and complicate structural analysis.[3][6]
Pure OPDs are typically white to pale cream or yellow solids.[2][7] The appearance of yellow, orange, or brown discoloration is a clear indicator of oxidation.[3] Therefore, every step of the workup and purification must be designed to mitigate this degradation. Key preventative measures include:
-
Inert Atmosphere: Whenever possible, handle OPD solutions and solids under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Degassed Solvents: Use solvents that have been freshly degassed to remove dissolved oxygen.[3]
-
Reducing Agents: Incorporate a small amount of a reducing agent, such as sodium dithionite (also known as sodium hydrosulfite), during workup and recrystallization to reverse the formation of colored impurities.[3][8][9]
Comparative Analysis of Purification Techniques
The choice of purification method depends critically on the physical state (solid vs. liquid), stability, and impurity profile of the crude substituted OPD.
Recrystallization: The Workhorse for Crystalline Solids
Recrystallization is often the most efficient and scalable method for purifying solid OPDs that exhibit moderate stability. The technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Experimental Choices: The success of recrystallization hinges on selecting a solvent where the OPD is sparingly soluble at room temperature but highly soluble when hot. This allows for the dissolution of the compound and impurities at an elevated temperature, followed by the selective crystallization of the pure OPD upon cooling, leaving impurities behind in the mother liquor.
For OPDs, the process is modified to actively combat oxidation. The addition of activated charcoal helps adsorb high-molecular-weight colored impurities, while a reducing agent like sodium dithionite chemically reduces the oxidized phenazine-type species back to the desired diamine.[3][8]
Detailed Protocol: Purification of Oxidized o-Phenylenediamine [3][8]
-
Dissolution: In a flask, dissolve the crude, discolored OPD (e.g., 40-50 g) in a minimal amount of hot water (e.g., 150–175 mL). For substituted OPDs, other solvents like ethanol, toluene, or mixtures may be necessary.[10][11][12]
-
Decolorization & Reduction: To the hot solution, add a small amount of sodium dithionite (1–2 g) to reduce colored impurities.[3][8] The solution should lighten significantly. Subsequently, add a small amount of decolorizing activated charcoal (e.g., 1-2% w/w).
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.[13]
-
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner funnel containing a pad of celite to remove the charcoal and other insoluble matter. This step is crucial and should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear, often colorless filtrate to cool slowly to room temperature, then thoroughly cool in an ice-salt bath to maximize the crystallization of the pure OPD.[3][8]
-
Isolation & Drying: Collect the crystals by suction filtration, wash with a small volume of ice-cold solvent (e.g., ice water) to remove residual mother liquor, and dry the purified product in a vacuum desiccator.[8]
Data Presentation:
| Technique | Starting Material | Key Reagents | Purity Outcome | Yield | Reference |
| Recrystallization | Crude, yellow o-phenylenediamine (m.p. 97-100°C) | Water, Sodium Dithionite, Activated Charcoal | Colorless crystals (m.p. 99-101°C) | 74-85% | [8] |
| Recrystallization | Mixture of o-toluenediamine isomers | Toluene | >96% 3,4-diaminotoluene | 80-90% | [10] |
Column Chromatography: For Complex Mixtures and Oils
When recrystallization is ineffective—due to an oily product, the presence of isomers with similar solubility, or tenacious impurities—silica gel column chromatography is the method of choice.[1][14]
Causality Behind Experimental Choices: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[15] For OPDs, which are basic, standard silica gel can be too acidic, leading to strong adsorption (streaking) and on-column degradation/oxidation. To mitigate this, the silica gel can be "deactivated" by pre-treating it with a small percentage of a base, like triethylamine, in the eluent system. This neutralizes the acidic silanol groups, allowing for cleaner elution of the amine.
Detailed Protocol: Chromatographic Purification of a Substituted OPD
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). For basic OPDs, add 1-2% triethylamine to the chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Drain the solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude OPD in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully layer the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 9:1 Hexane/Ethyl Acetate + 1% Triethylamine). Monitor the separation of components using Thin Layer Chromatography (TLC).[16]
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., move to 7:3 Hexane/Ethyl Acetate) to elute the more polar OPD product.
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified OPD.
Data Presentation:
| Technique | Starting Material | Stationary Phase | Mobile Phase Example | Purity Assessment | Reference |
| Column Chromatography | Crude reaction mixture | Silica Gel | Ethyl acetate-butanol-water (37.5:37.5:25) | TLC (Rf values) | [16] |
| Column Chromatography | Crude benzimidazole from OPD | Silica Gel | Hexane/Ethyl Acetate gradient | TLC, Melting Point | [17] |
Vacuum Distillation: For Thermally Stable Liquids
For substituted OPDs that are liquids or low-melting solids and are thermally stable, vacuum distillation is a powerful purification technique.
Causality Behind Experimental Choices: By reducing the pressure, the boiling point of the compound is significantly lowered. This allows the OPD to be distilled at a temperature below its decomposition point.[8] It is particularly effective for separating the desired product from non-volatile impurities like polymeric materials or salts. Performing the distillation under an inert atmosphere is critical to prevent oxidation at elevated temperatures.[8][18]
Detailed Protocol: Vacuum Distillation of a Substituted OPD
-
Apparatus Setup: Assemble a distillation apparatus (e.g., Kugelrohr or standard short-path setup) ensuring all joints are well-sealed. Connect the apparatus to a high-vacuum pump through a cold trap.
-
Charge the Flask: Place the crude OPD into the distillation flask along with a magnetic stir bar or boiling chips.
-
Evacuation & Heating: Begin stirring and slowly evacuate the system. Once the desired vacuum is reached (e.g., 6-10 mmHg), gradually heat the distillation flask using an oil bath.[18]
-
Distillation & Collection: The OPD will begin to distill at its reduced-pressure boiling point. Collect the distillate in a receiving flask cooled in an ice bath. The first few drops (forerun) may contain more volatile impurities and can be discarded.
-
Completion: Stop the distillation when the product has been collected, leaving the non-volatile residue in the distillation flask.
-
Isolation: Release the vacuum by backfilling the system with an inert gas (e.g., nitrogen) before collecting the purified liquid product.
Data Presentation:
| Technique | Starting Material | Conditions | Purity Outcome | Reference |
| Vacuum Distillation | Crude o-phenylenediamine | 6-10 mmHg, ~145°C | >99.6% purity, white solid | [18] |
| Vacuum Distillation | Crude 3,4-diaminotoluene | Reduced pressure | 99.5-99.6% purity | [19] |
Visualization of Workflow and Decision-Making
To aid in the selection of an appropriate purification technique, the following workflow diagram outlines a logical decision-making process based on the properties of the crude substituted o-phenylenediamine.
Caption: Decision workflow for selecting a purification technique for substituted OPDs.
Purity Assessment: A Self-Validating System
No purification is complete without rigorous assessment of the final product's purity. This step is essential for validating the chosen protocol.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and column chromatography. A pure compound should appear as a single spot.[16][17]
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is a strong indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the structure and assessing the purity of the final compound. The absence of impurity signals in the spectra is a key validation metric.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data and can separate isomers that are difficult to resolve by other means.[20]
By integrating these analytical checks, the entire purification process becomes a self-validating system, ensuring the researcher has confidence in the quality of their material for subsequent applications.
References
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- How to purify a solid product from a reaction of 3,4-diaminotoluene and salicylaldehyde?
- Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
- How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?
- WO/2022/071874 PROCESS FOR THE PURIFIC
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The Fluorine Advantage: A Comparative Guide to Yield and Purity in Chemical Synthesis
For the modern researcher in drug development and the chemical sciences, the strategic incorporation of fluorine is no longer a niche tactic but a cornerstone of molecular design.[1][2] Approximately 30% of all new small-molecule drugs approved by the FDA since 2020 contain fluorine, a testament to its profound ability to modulate the physicochemical and pharmacokinetic properties of a molecule.[2] However, the decision to introduce this diminutive yet powerful halogen extends beyond its biological effects; it fundamentally alters the calculus of chemical synthesis.
This guide provides an in-depth, objective comparison of how fluorine substitution impacts reaction outcomes, specifically product yield and purity. Moving beyond theoretical principles, we will examine field-proven data from key reaction classes, offering a clear-eyed assessment for scientists weighing the synthetic costs and benefits of fluorination.
Chapter 1: The Physicochemical Logic of Fluorine's Influence
To understand fluorine's impact on synthesis, one must first appreciate its unique atomic properties, which differ starkly from hydrogen and even its fellow halogens.
-
Extreme Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element.[2][3] This creates a powerful inductive electron-withdrawing effect, polarizing nearby bonds and altering the electron density across the molecule. This electronic perturbation is often the primary driver of changes in reactivity.[4]
-
The Strength of the Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol for a bond to an sp³-hybridized carbon.[2][5] This incredible stability makes the C-F bond resistant to metabolic oxidation—a key advantage in drug design—but also presents a significant challenge for reactions requiring its cleavage.[5][6]
-
Compact Size: With a van der Waals radius of only 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[2][3] This allows it to act as a hydrogen isostere in many contexts, minimizing steric hindrance while maximizing electronic impact.
These core properties do not act in isolation. They combine to influence reaction mechanisms, transition state energies, and the stability of intermediates, ultimately dictating the success and efficiency of a synthetic transformation.
Chapter 2: A Tale of Two Pathways: Comparative Analysis in Key Reactions
The influence of fluorine on yield and purity is highly context-dependent. In some reactions, it is a powerful accelerant and directing group, leading to cleaner products in higher yields. In others, its presence can be inhibitory or demand entirely new catalytic systems.
Case Study 1: Nucleophilic Aromatic Substitution (SNAAr) — An Unexpected Hero
In the realm of SNAAr, fluorine defies conventional leaving group trends. While fluoride is a poor leaving group in aliphatic substitution (SNAAr2), it is arguably the best halogen for aromatic substitution.
The Causality: The rate-determining step in an SNAAr reaction is the initial attack of the nucleophile on the aromatic ring, which forms a negatively charged intermediate known as a Meisenheimer complex.[7][8] The reaction's speed is dictated by the stability of this complex. Fluorine's intense electron-withdrawing inductive effect powerfully stabilizes this negative charge, lowering the activation energy of this crucial first step.[7][9][10] The subsequent, rapid elimination of the leaving group restores aromaticity, and because this step is not rate-limiting, the high strength of the C-F bond is kinetically irrelevant.[7][8]
Experimental Data Summary: SNAAr of Halonitrobenzenes
| Substrate | Leaving Group | Relative Rate | Typical Yield (%) | Purity Profile |
| 1-Fluoro-4-nitrobenzene | F | ~3000 | >95% | High, minimal side products |
| 1-Chloro-4-nitrobenzene | Cl | ~5 | 80-90% | Good, potential for minor impurities |
| 1-Bromo-4-nitrobenzene | Br | ~1.5 | 75-85% | Good |
| 1-Iodo-4-nitrobenzene | I | 1 | 70-80% | Often requires more rigorous purification |
Data compiled and generalized from established principles in organic chemistry.[7][8]
The data clearly shows a dramatic increase in reaction rate and yield when fluorine is the leaving group. This leads to cleaner reaction profiles, simpler purifications, and higher overall process efficiency.
Case Study 2: Metal-Catalyzed Cross-Coupling — A Bond of Convenience
The exceptional strength of the C-F bond, a liability in some contexts, becomes a powerful tool for selectivity in metal-catalyzed cross-coupling reactions. While activating C-Cl, C-Br, and C-I bonds is standard practice, the C-F bond is notoriously difficult to cleave and often remains intact under typical palladium or nickel catalysis conditions.[11][12]
The Causality: The oxidative addition of an aryl halide to a low-valent metal center is the first step in most cross-coupling cycles. The energy barrier for this step is significantly higher for a C-F bond compared to other C-X bonds. This difference in reactivity allows for exquisite chemoselectivity. A chemist can perform a Suzuki, Buchwald-Hartwig, or other cross-coupling reaction on an aryl bromide or iodide without disturbing a fluorine atom on the same or another aromatic ring.
Workflow for Selective Cross-Coupling
Caption: Selective cross-coupling workflow.
This "orthogonality" is a significant advantage, enabling the synthesis of complex molecules by targeting specific sites for modification while using the fluorine-substituted positions for other purposes, such as modulating electronic properties or blocking metabolism.[6] Recent advances have developed specialized catalytic systems capable of activating C-F bonds, but these often require harsh conditions or highly specialized ligands and reagents, highlighting the inherent stability of the bond.[13][14]
Chapter 3: Validated Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems, with explanations for critical steps rooted in mechanistic understanding.
Protocol 3.1: A Model High-Yield SNAAr Reaction
This protocol details the synthesis of 4-phenoxy-1-nitrobenzene, illustrating the superior yield and purity achieved with a fluoro-aromatic substrate.
Objective: To compare the yield and purity of an SNAAr reaction using 1-fluoro-4-nitrobenzene versus 1-chloro-4-nitrobenzene.
Reaction Scheme:
-
Substrate A: 1-Fluoro-4-nitrobenzene + Phenol → 4-Phenoxy-1-nitrobenzene
-
Substrate B: 1-Chloro-4-nitrobenzene + Phenol → 4-Phenoxy-1-nitrobenzene
Materials:
-
1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol)
-
1-Chloro-4-nitrobenzene (1.58 g, 10 mmol)
-
Phenol (1.04 g, 11 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol)
-
Dimethyl Sulfoxide (DMSO), anhydrous (20 mL)
-
Ethyl acetate and brine for workup
Step-by-Step Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.04 g) and anhydrous DMSO (20 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.07 g). Causality: K₂CO₃ is a mild base sufficient to deprotonate phenol, forming the nucleophilic phenoxide in situ. Anhydrous conditions are critical to prevent hydrolysis of the substrate.
-
Substrate Addition: Add 1-fluoro-4-nitrobenzene (1.41 g). In a separate, identical setup, add 1-chloro-4-nitrobenzene (1.58 g).
-
Reaction: Heat both reaction mixtures to 120 °C and stir for 4 hours (for the fluoro substrate) or 12 hours (for the chloro substrate). Monitor the reaction progress by TLC. Causality: The higher temperature is needed to overcome the activation barrier, and the longer reaction time for the chloro-substrate reflects its lower reactivity.
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product from the fluoro-substrate is often >95% pure by NMR. The product from the chloro-substrate may require column chromatography for similar purity.
Protocol 3.2: Synthesis of Fluorinated Aromatics via Cycloaddition
This protocol provides a general method for synthesizing highly substituted fluorinated aromatics using hexafluoro-2-butyne (HFB) in a rhodium-catalyzed [2+2+2] cycloaddition, a powerful and atom-economical method.[15]
Caption: General workflow for Rh-catalyzed cycloaddition.[15]
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the rhodium catalyst (e.g., RhCl₃·H₂O, 10 mol%) and a base/additive if required (e.g., i-Pr₂NEt, 30 mol%).[15]
-
Reagent Addition: Dissolve the diyne substrate in an appropriate anhydrous solvent (e.g., THF, toluene) and add it to the Schlenk tube.
-
HFB Introduction: Carefully introduce hexafluoro-2-butyne (HFB) to the reaction mixture. Safety Note: HFB is a gas at room temperature and should be handled with appropriate care in a well-ventilated fume hood.
-
Reaction Conditions: Stir the mixture at the optimized temperature (can range from room temperature to elevated temperatures) until the starting material is consumed, as monitored by TLC or GC-MS.[15]
-
Workup and Purification: Upon completion, cool the reaction to room temperature and filter it through a short pad of silica gel to remove the catalyst. The filtrate is then concentrated, and the resulting crude product is purified by column chromatography to yield the desired fluorinated aromatic compound.[15]
Conclusion
The decision to incorporate fluorine into a target molecule is a strategic choice with significant downstream consequences for synthesis. As demonstrated, fluorine substitution is not a simple isosteric replacement for hydrogen but a profound chemical perturbation.
-
In reactions like SNAAr , fluorine's powerful inductive effect dramatically increases reaction rates and product yields , leading to cleaner products and more efficient processes.
-
In metal-catalyzed cross-coupling , the inertness of the C-F bond provides a powerful handle for achieving chemoselectivity , allowing chemists to build complex molecules with surgical precision.
Ultimately, assessing the impact of fluorine requires a nuanced understanding of the underlying reaction mechanisms. By leveraging its unique electronic properties, researchers can exploit the "fluorine advantage" to improve product yields, enhance purity, and design more efficient and elegant synthetic routes.
References
- Fluorine in drug discovery: Role, design and case studies. (2025). Journal of Pharmacy and Drug Development.
- Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). University of Illinois Urbana-Champaign.
- Application Notes and Protocols for the Synthesis of Fluorinated Aromatics using Hexafluoro-2-butyne. (2025). BenchChem.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025). AiFChem.
- Biological aspects of fluorine. (n.d.). Wikipedia.
- A Comparative Study on the Reactivity of Fluorinated Aromatic Nitriles in Nucleophilic Arom
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019). Wyzant Ask An Expert.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- The bond strength and cross-coupling reaction via C–F cleavage. (n.d.).
- Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. (2020). Journal of the American Chemical Society.
- Advances in Catalytic C–F Bond Activation and Transformation of Arom
- Carbon-Fluorine Bond. (n.d.). Alfa Chemistry.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Chloro-5-fluorobenzene-1,2-diamine
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 3-Chloro-5-fluorobenzene-1,2-diamine (CAS No. 153505-33-0), a chemical intermediate common in pharmaceutical and materials science research.[][2][3] Adherence to these protocols is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. The procedures outlined below are grounded in established safety principles and regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]
Hazard Profile & Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal procedures. As a halogenated aromatic amine, this compound presents a multi-faceted hazard profile.[6] Its classification dictates that it cannot be treated as common waste; it must be managed as regulated hazardous waste from "cradle to grave."[7]
The primary hazards, based on Globally Harmonized System (GHS) classifications, are summarized below. This risk profile is the direct cause for the specific engineering controls, personal protective equipment (PPE), and disposal pathways detailed in this guide.
| Hazard Class | GHS Classification | Implication for Handling and Disposal | Source |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed. Justifies the prohibition of eating or drinking in the lab and mandates immediate containment of spills. | [8][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Requires the use of appropriate chemical-resistant gloves and a lab coat. | [8][9] |
| Serious Eye Damage | Category 1 | Causes serious, potentially irreversible eye damage. Mandates the use of chemical safety goggles and/or a face shield. | [8][9] |
| Specific Target Organ Toxicity | Category 3 (Single Exposure) | May cause respiratory irritation. Requires all handling and waste consolidation to be performed in a certified chemical fume hood. | [8][9] |
| Environmental Hazard | Not fully classified, but related compounds are toxic to aquatic life. | Prohibits disposal via sanitary sewer systems to prevent environmental contamination.[10] | [10] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is full. It starts with the safe handling of the chemical during its entire lifecycle in the laboratory.
Engineering Controls: All transfers of this compound, whether from a stock container to a reaction vessel or into a designated waste container, must be conducted within a certified chemical fume hood. This is the primary engineering control to mitigate the risk of respiratory irritation from dust or vapors.[8]
Personal Protective Equipment (PPE): PPE is the user's last line of defense and is non-negotiable when handling this compound.[11]
-
Eye Protection: Chemical safety goggles are mandatory.[8] Given the classification for "serious eye damage," a face shield should be worn in addition to goggles when handling larger quantities or during any operation with a splash potential.[12]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and ensure they are inspected for integrity before each use. Contaminated gloves must be disposed of as hazardous waste.[8][13]
-
Body Protection: A fully buttoned, long-sleeved lab coat is required to prevent skin contact.[11]
-
General Lab Attire: Long pants and fully enclosed, liquid-resistant shoes are required at all times in the laboratory where this chemical is handled.[11][13]
Waste Characterization & Segregation: A Critical Step for Compliance
Under the U.S. Environmental Protection Agency (EPA) RCRA regulations, any waste containing this compound must be classified as hazardous waste.[4][5] This classification may be based on its toxic characteristics or because it falls into a listed waste category (e.g., F-listed wastes for spent halogenated compounds).[14][15][16]
The Core Principle of Segregation: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.
-
Halogenated vs. Non-Halogenated: This waste must be collected in a container designated for halogenated organic solids . Do not mix with non-halogenated waste streams.[17][18]
-
Incompatible Materials: Keep this waste separate from strong acids and oxidizing agents. Aromatic amines can react exothermically with such materials.[6]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound waste.
4.1. Containerization
-
Select the Right Container: Use a dedicated, leak-proof waste container made of a material compatible with halogenated organics (e.g., high-density polyethylene - HDPE).
-
Initial Labeling: Before adding any waste, affix a hazardous waste label to the container.
-
Transfer Waste: In a fume hood, carefully transfer the waste (e.g., residual solid, contaminated weighing paper, or spatulas) into the designated container. If transferring a powder, take care to minimize the generation of dust.[19]
-
Secure Closure: After adding waste, securely close the container lid to prevent the release of vapors. Containers should remain closed at all times except when actively adding waste.[20]
4.2. Labeling The hazardous waste label is a legal requirement and a critical safety communication tool. It must be filled out completely and legibly.[18][21]
-
Full Chemical Name: Write "this compound". Do not use abbreviations.
-
CAS Number: Include "153505-33-0".
-
Hazard Identification: Check the boxes corresponding to "Toxic" and "Irritant". Affix the appropriate GHS pictograms (e.g., corrosion, health hazard, exclamation mark).
4.3. Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Secondary Containment: Place the container in a secondary containment bin to control any potential leaks. The bin should be clearly labeled "Halogenated Organic Waste".
-
Storage Conditions: Keep the SAA away from heat, open flames, or other ignition sources.[22][23] Do not store incompatible chemicals in the same secondary containment.
4.4. Final Disposal
-
Professional Collection: Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[24]
-
Licensed Contractor: The only acceptable disposal method is through a licensed and certified hazardous waste disposal company.[25] Your institution's Environmental Health & Safety (EHS) office will manage the schedule for waste pickup.
-
Likely Destruction Method: The contractor will likely use high-temperature incineration with appropriate scrubbers to destroy the halogenated organic compound in an environmentally sound manner.[17][25]
Emergency Procedures: Incidental Spill Management
In the event of a small, incidental spill, follow these steps immediately.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.[26]
-
Don PPE: Before addressing the spill, don the full PPE as described in Section 2.[26]
-
Control Dust: If the spilled material is a solid, gently cover it with a damp paper towel or wet it slightly to prevent dust from becoming airborne.[19]
-
Absorb/Contain: Cover the spill with an inert absorbent material, such as vermiculite or sand.[27] Do not use combustible materials like paper towels for the primary absorption.
-
Collect Waste: Working from the outside in, carefully sweep the absorbed material into a designated waste bag or container.[26] Use non-sparking tools if there is any concern about ignition sources.[28]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials (gloves, wipes, etc.) and the contaminated absorbent material in a sealed, labeled hazardous waste container for disposal.[26]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for proper waste management.
Caption: Disposal workflow for this compound.
References
- SPILL CLEANUP QUICK REFERENCE. (n.d.). University of Nebraska-Lincoln Environmental Health and Safety.
- Hazardous Waste. (2026). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
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A Comprehensive Guide to the Safe Handling of 3-Chloro-5-fluorobenzene-1,2-diamine
As a cornerstone of contemporary pharmaceutical research and fine chemical synthesis, 3-Chloro-5-fluorobenzene-1,2-diamine is a compound whose utility is matched by its hazardous properties. This guide, developed for the discerning researcher, scientist, and drug development professional, provides an in-depth, procedural framework for its safe handling and disposal. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling of this compound, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with multiple hazard statements, each necessitating specific precautions.
According to its Safety Data Sheet (SDS), this compound is:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]
-
Causes serious eye damage (Serious Eye Damage, Category 1).[1]
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][3]
The causality behind these classifications lies in the chemical's structure—an aromatic diamine substituted with halogen atoms. Aromatic amines can be readily absorbed through the skin and respiratory tract, and their metabolic pathways can lead to the formation of reactive intermediates. The presence of chlorine and fluorine atoms can further modulate its reactivity and toxicological profile. The immediate and severe risk of eye damage underscores the critical need for robust eye protection.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a scientifically informed decision to mitigate specific, identified risks.[4] The following table summarizes the essential PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene).[4] A double-gloving strategy is recommended. | Aromatic amines and halogenated compounds can permeate standard laboratory gloves. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[5][6] |
| Eye and Face Protection | Chemical safety goggles that form a tight seal around the eyes.[4] A full-face shield should be worn over the goggles.[6][7] | Due to the classification of "Causes serious eye damage," protection against splashes and fine particles is critical.[1] A face shield offers a broader area of protection for the entire face.[7] |
| Skin and Body Protection | A clean, buttoned lab coat.[5] For larger quantities or increased risk of splashes, a chemical-resistant apron or coveralls are advised. | To prevent skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a certified chemical fume hood.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[8] | To minimize the inhalation of dust or aerosols, which can cause respiratory irritation.[1][9] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring the integrity of your research. The following protocol outlines the key steps for handling this compound.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare the Work Area: Cover the work surface with disposable, absorbent bench paper.[10]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[11][12]
-
Review the SDS: Have a copy of the Safety Data Sheet readily available for reference.
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.
-
If transferring to a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reaction Setup:
-
Ensure all glassware is free from defects and securely clamped.
-
If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Handling Decontamination:
-
Upon completion of the work, decontaminate all surfaces with an appropriate solvent and then a mild detergent solution.
-
Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Remove the remaining PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][11]
-
Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials
Improper disposal of this compound and its contaminated materials can pose a significant environmental and safety risk.
-
Solid Waste:
-
All solid waste, including contaminated gloves, bench paper, and weighing paper, should be placed in a clearly labeled, sealed hazardous waste container.[13]
-
-
Liquid Waste:
-
Unused or waste solutions containing this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[14]
-
-
Empty Containers:
-
"Empty" containers may still retain hazardous residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
-
All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2]
-
Ensure all waste containers are properly labeled with the chemical name and associated hazards.
Emergency Procedures: Preparedness for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.
-
Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[13]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Visual Workflow and Reference
To further aid in the safe handling of this compound, the following diagram illustrates the key decision points and procedural flow.
Caption: Workflow for the safe handling of this compound.
References
- CHEMM. Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. Personal Protective Equipment.
- University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
- The University of the West Indies, Mona. Safety in Chemical Laboratories.
- University of Vienna, Institute of Organic Chemistry. Safety Regulations.
- National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Thermo Fisher Scientific. Fluorobenzene Safety Data Sheet.
- Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- SafetyVideos.com. Benzene Training Video.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
